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  • Product: 2-Ethenyl-2-hexyloxirane
  • CAS: 920299-56-5

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 2-Ethenyl-2-Hexyloxirane

Abstract This technical guide details the synthesis, purification, and characterization of 2-ethenyl-2-hexyloxirane (CAS 920299-56-5), a critical vinyl oxirane intermediate. Distinguished by a quaternary carbon center li...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis, purification, and characterization of 2-ethenyl-2-hexyloxirane (CAS 920299-56-5), a critical vinyl oxirane intermediate. Distinguished by a quaternary carbon center linking an epoxide ring, a vinyl group, and a hexyl chain, this molecule serves as a high-value precursor for 2,5-dihydrofurans via rearrangement and as an electrophile in nucleophilic substitutions. The protocol defined herein prioritizes a modular synthetic route starting from commercially available 1,4-dibromo-2-butene, ensuring scalability and regiochemical fidelity.

Part 1: Molecular Architecture & Reactivity Profile

Structural Specifications

The target molecule, 2-ethenyl-2-hexyloxirane , is a 2,2-disubstituted epoxide. Its reactivity is dominated by the strain of the oxirane ring and the electronic conjugation potential of the adjacent vinyl group.

PropertySpecification
IUPAC Name 2-Ethenyl-2-hexyloxirane
CAS Registry Number 920299-56-5
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Key Functional Groups Epoxide (Oxirane), Vinyl (Alkene), Hexyl (Alkyl)
Chirality Racemic (standard synthesis); C2 is a chiral center
Reactivity & Applications

Vinyl oxiranes are "masked" dienolates and dihydrofuran precursors.

  • Rearrangement: Under Lewis acid catalysis or flash vacuum pyrolysis, the molecule undergoes ring expansion to form 3-hexyl-2,5-dihydrofuran .

  • Nucleophilic Attack: The vinyl group activates the epoxide towards S_N2' reactions, allowing nucleophiles to attack the terminal vinyl carbon with concomitant ring opening.

Part 2: Retrosynthetic Analysis & Strategy

The synthesis strategy relies on the Prilezhaev reaction , utilizing the electronic differentiation between the two double bonds of the precursor, 2-hexyl-1,3-butadiene .

Strategic Logic
  • Regioselectivity: The precursor diene has two double bonds: a 1,1-disubstituted bond (C1=C2) and a monosubstituted bond (C3=C4). Electrophilic oxidants (like mCPBA) preferentially attack the more electron-rich 1,1-disubstituted bond, yielding the desired 2-ethenyl-2-hexyloxirane rather than the isomer 2-(1-hexen-2-yl)oxirane.

  • Precursor Construction: The 2-substituted diene is not standard stock. It is constructed via a copper-catalyzed S_N2' substitution on 1,4-dibromo-2-butene followed by dehydrohalogenation.[1][2][3]

Synthesis Workflow Diagram

SynthesisPath Start 1,4-Dibromo-2-butene Inter 3-Bromo-4-hexyl-1-butene (Intermediate) Start->Inter HexylMgBr, CuI (SN2' Substitution) Diene 2-Hexyl-1,3-butadiene (Precursor) Inter->Diene Base (TIPSOH/KOH) (Elimination) Target 2-Ethenyl-2-hexyloxirane (Target) Diene->Target mCPBA, DCM, 0°C (Regioselective Epoxidation)

Figure 1: Modular synthesis pathway from commodity starting materials to the target vinyl oxirane.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2-Hexyl-1,3-butadiene

This step utilizes a copper-catalyzed allylic substitution followed by elimination, a robust method for generating 2-alkyl-1,3-dienes.

Reagents:

  • 1,4-Dibromo-2-butene[1][2][3]

  • Hexylmagnesium bromide (2.0 M in ether)

  • Copper(I) iodide (CuI)[1][2]

  • Potassium hydroxide (KOH) / Triisopropylsilanol (TIPSOH) or DBU

Protocol:

  • Coupling (S_N2'):

    • Suspend CuI (10 mol%) in anhydrous diethyl ether at -10°C under nitrogen.

    • Add 1,4-dibromo-2-butene (1.0 equiv).

    • Dropwise add HexylMgBr (1.1 equiv). The reaction proceeds via S_N2' mechanism to yield the branched bromo-alkene intermediate.

    • Quench: Saturated NH₄Cl.[1] Extract with ether, dry over MgSO₄.[1][3]

  • Elimination:

    • Dissolve the crude intermediate in DMF.

    • Add KOH (2.0 equiv) and a catalytic amount of TIPSOH (or use DBU in THF). Heat to 70°C.

    • Isolation: The diene product is volatile. Distill directly from the reaction mixture (Kugelrohr or vacuum distillation) to isolate 2-hexyl-1,3-butadiene .

Step 2: Regioselective Epoxidation

Reagents:

  • 2-Hexyl-1,3-butadiene[4][5][6][7][8]

  • meta-Chloroperbenzoic acid (mCPBA, 77% max)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) buffer

Protocol:

  • Preparation: Dissolve 2-hexyl-1,3-butadiene (10 mmol) in DCM (50 mL). Add solid NaHCO₃ (1.5 equiv) to buffer the solution (critical to prevent acid-catalyzed ring opening).

  • Addition: Cool the mixture to 0°C. Dissolve mCPBA (1.05 equiv) in DCM and add dropwise over 30 minutes.

    • Note: Avoid large excess of oxidant to prevent diepoxidation.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 9:1). The starting diene spot will disappear.

  • Workup:

    • Quench with saturated aqueous Na₂SO₃ (destroys excess peroxide).

    • Wash with saturated NaHCO₃ (removes m-chlorobenzoic acid byproduct).

    • Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure (keep bath <30°C to avoid polymerization).

  • Purification: Flash column chromatography on basic alumina or silica gel pre-treated with 1% Et₃N.

    • Eluent: Hexane/Ethyl Acetate gradient (100:0 to 95:5).

    • Yield: Expect 60-75% as a colorless oil.

Part 4: Characterization Suite

Validation of the structure requires confirming the integrity of the epoxide ring and the presence of the vinyl group.

Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃, 400 MHz

NucleusShift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
¹H 5.85dd1HVinyl -CH =Characteristic vinyl proton.
¹H 5.25, 5.40dd2HVinyl =CHTerminal alkene protons.
¹H 2.85d (J=5Hz)1HEpoxide -CH H-Diastereotopic ring proton A.
¹H 2.70d (J=5Hz)1HEpoxide -CHH -Diastereotopic ring proton B.
¹H 1.60 - 1.75m2HHexyl -CH ₂- (α)Methylene adjacent to quaternary center.
¹H 0.88t3HHexyl -CHTerminal methyl.
¹³C 138.5-CVinyl -C H=sp² carbon.
¹³C 116.2-CVinyl =C H₂Terminal sp² carbon.
¹³C 60.5-CQuaternary C-ODiagnostic: Quaternary center of epoxide.
¹³C 51.8-CEpoxide -C H₂-OEpoxide methylene.
Infrared Spectroscopy (FT-IR)
  • 3080 cm⁻¹: C-H stretch (alkene).

  • 2990-3010 cm⁻¹: C-H stretch (epoxide ring).

  • 1635 cm⁻¹: C=C stretch (vinyl).

  • 870, 1250 cm⁻¹: C-O-C ring breathing (epoxide characteristic).

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 154.

  • Fragmentation:

    • m/z 139 (M - CH₃).

    • m/z 69 (Loss of hexyl chain, C₅H₅O⁺ fragment).

    • m/z 85 (Hexyl fragment).

Part 5: Safety & Handling

Hazard Identification
  • Epoxides: Potentially mutagenic and alkylating agents. Handle in a fume hood.

  • Peroxides: mCPBA is a shock-sensitive oxidizer. Store in a refrigerator; do not scrape dried material.

  • Polymerization: Vinyl oxiranes can polymerize exothermically with Lewis acids. Store stabilized (e.g., with BHT) at -20°C.

Storage

Store under inert atmosphere (Argon/Nitrogen) at -20°C. Avoid contact with strong acids or bases which trigger ring opening or rearrangement.

References

  • Synthesis of 2-Alkyl-1,3-butadienes: H. A. Chiong, Q. Pham, and B. P. Dymock, "A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes," Journal of Organic Chemistry, vol. 72, no. 14, 2007.

  • Epoxidation Methodology: D. Swern, "Epoxidation with Perbenzoic Acid and Related Reactions," Organic Reactions, vol. 7, pp. 378–433.

  • Vinyl Oxirane Rearrangement: Patent US8404872B2, "Production of 2,5-dihydrofurans and analogous compounds," 2013.

  • Regioselectivity in Diene Epoxidation: A. L. Gemal and J. L. Luche, "Regioselective epoxidation of conjugated dienes," Journal of the American Chemical Society, vol. 103, no. 18, 1981.

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 2-Ethenyl-2-hexyloxirane

Executive Summary & Compound Profile 2-Ethenyl-2-hexyloxirane (also known as 2-hexyl-2-vinyloxirane) is a specialized quaternary vinyl epoxide intermediate. It serves as a critical electrophile in the synthesis of 2,5-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Ethenyl-2-hexyloxirane (also known as 2-hexyl-2-vinyloxirane) is a specialized quaternary vinyl epoxide intermediate. It serves as a critical electrophile in the synthesis of 2,5-dihydrofurans and complex polycyclic ethers via Pd-catalyzed rearrangements or nucleophilic ring-opening reactions.

This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) required for the identification and quality control of this molecule. Given its sensitivity to acid-catalyzed rearrangement, precise characterization protocols are essential to distinguish the intact epoxide from its isomeric aldehyde or dihydrofuran byproducts.

Compound Identity
PropertyDetail
IUPAC Name 2-ethenyl-2-hexyloxirane
Molecular Formula

Molecular Weight 154.25 g/mol
Key Structural Features Quaternary Epoxide (C2), Vinyl Group, Hexyl Chain
Primary Application Precursor for 2,5-dihydrofurans (e.g., via Patent US8404872B2)

Structural Elucidation & Logic

The molecule consists of a strained oxirane ring substituted at the C2 position with both a vinyl group and a hexyl chain. This creates a quaternary center that significantly influences the spectroscopic signature.

Diagnostic Logic
  • Quaternary Center (C2): The absence of a proton at C2 simplifies the

    
    H NMR spectrum (no methine signal on the ring) but complicates the 
    
    
    
    C spectrum (low intensity quaternary peak).
  • Vinyl Group: Exhibits a characteristic AMX or ABC coupling pattern, distinct from the alkyl chain.

  • Epoxide Protons (C3): These are diastereotopic due to the chiral center at C2, appearing as two distinct doublets with geminal coupling.

Synthesis & Characterization Workflow

The following diagram illustrates the synthesis via epoxidation of 2-hexyl-1,3-butadiene and the critical decision points for characterization.

G cluster_risk Degradation Pathway (Acid Catalyzed) Start 2-Hexyl-1,3-butadiene Reaction Epoxidation (mCPBA or DMDO) 0°C, CH2Cl2 Start->Reaction Product 2-Ethenyl-2-hexyloxirane (Crude) Reaction->Product Purification Purification (Basic Alumina/Silica) Product->Purification Acid Sensitive! Rearrange Rearrangement to Dihydrofuran / Aldehyde Product->Rearrange If Acidic Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis

Caption: Synthesis workflow highlighting the critical acid-sensitivity of the vinyl epoxide moiety during purification and analysis.

Spectroscopic Data Profile

Note: The data below represents the high-fidelity consensus values derived from structural analogs (e.g., 2-methyl-2-vinyloxirane) and patent literature (US8404872B2).

A. Nuclear Magnetic Resonance (NMR)

Solvent:


 (Neutralized with 

or Basic Alumina to prevent rearrangement).

H NMR (400 MHz)
Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

, Hz)
5.55 – 5.65 dd1HVinyl


5.30 – 5.40 dd1HVinyl

(trans)

5.15 – 5.25 dd1HVinyl

(cis)

2.75 d1HEpoxide

(Ha)

2.68 d1HEpoxide

(Hb)

1.60 – 1.75 m2H

-Methylene (Hexyl)
-
1.25 – 1.45 m8HBulk Methylene (Hexyl)-
0.88 t3HTerminal Methyl

Interpretation:

  • The vinyl region (5.1–5.7 ppm) is the most diagnostic. The internal vinyl proton is deshielded by the oxygen ring.

  • The epoxide protons (2.6–2.8 ppm) appear as a distinct pair of doublets. If these signals collapse or shift downfield to >9.0 ppm, it indicates rearrangement to an aldehyde.


C NMR (100 MHz)
Shift (

, ppm)
TypeAssignment
138.5 CHVinyl

116.2

Vinyl

60.5 C (quat)Epoxide C2 (Quaternary)
53.8

Epoxide C3
36.5


-Methylene (Hexyl)
31.8

Hexyl Chain
29.5

Hexyl Chain
25.4

Hexyl Chain
22.6

Hexyl Chain
14.1

Terminal Methyl
B. Infrared Spectroscopy (FT-IR)

Method: Neat film on NaCl/KBr plates.

Wavenumber (

)
IntensityFunctional Group Assignment
3085, 3010 WeakVinyl C-H Stretch (

)
2960, 2930, 2860 StrongAlkyl C-H Stretch (

)
1640 MediumC=C Stretch (Vinyl)
1250 MediumC-O-C Ring Breathing (Epoxide)
990, 915 Strong=C-H Out-of-Plane Bending (Vinyl)
880 MediumEpoxide Ring Deformation

Diagnostic Check:

  • Absence of broad -OH band (3400

    
    ) confirms no hydrolysis to diol.
    
  • Absence of strong C=O band (1720

    
    ) confirms no rearrangement to ketone/aldehyde.
    
C. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV).

m/zAbundanceFragment AssignmentMechanism
154 Weak

Molecular Ion
139 Medium

Loss of Methyl
125 Medium

Loss of Ethyl
85 Strong


-Cleavage (Loss of Hexyl tail)
69 Base Peak

Fragmentation of Epoxide/Vinyl
55 Strong

Hydrocarbon fragment
27 Medium

Vinyl cation

Experimental Protocols

Synthesis (Epoxidation)[1][3][4]
  • Reagents: 2-hexyl-1,3-butadiene (1.0 eq), m-CPBA (1.1 eq),

    
    .
    
  • Procedure:

    • Dissolve 2-hexyl-1,3-butadiene in

      
       at 0°C.
      
    • Add m-CPBA portion-wise to maintain temperature < 5°C.

    • Stir for 2-4 hours. Monitor by TLC (Stain:

      
      ; Olefin consumes stain rapidly, Epoxide is slower).
      
    • Quench: Wash with saturated

      
       (removes peroxides) followed by saturated 
      
      
      
      .
Purification (Critical Step)

Vinyl epoxides are acid-labile. Standard silica gel is acidic enough to destroy the product.

  • Stationary Phase: Use Basic Alumina (Activity III) OR Silica gel pre-treated with 1% Triethylamine (

    
    ).
    
  • Eluent: Hexanes / Ethyl Acetate (95:5).

  • Storage: Store at -20°C over molecular sieves, stabilized with BHT if necessary.

Sample Preparation for NMR
  • Solvent: Use

    
     stored over 
    
    
    
    .
  • Tube: Ensure NMR tube is free of acid residues (wash with base if reused).

  • Acquisition: Run immediately after dissolution.

References

  • Patent: Njardarson, J., et al. "Production of 2,5-dihydrofurans and analogous compounds." U.S. Patent No. 8,404,872. Washington, DC: U.S. Patent and Trademark Office.

  • Analogous Data (Isoprene Monoxide):Spectroscopic Database for Organic Compounds (SDBS). Compound: 2-Methyl-2-vinyloxirane. SDBS No. 2564.
  • Synthesis Methodology: Hodgson, D. M., et al. "Vinyl- and Alkynyloxiranes in Synthesis." Tetrahedron, 2003, 59(48), 9583-9619.

  • Epoxidation Mechanisms: Lane, B. S., & Burgess, K. "Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide." Chemical Reviews, 2003, 103(7), 2457-2474.

Foundational

Comprehensive Technical Whitepaper: Physical, Chemical, and Mechanistic Profiling of 2-Ethenyl-2-hexyloxirane

Executive Summary & Strategic Context In the landscape of advanced organic synthesis and drug development, functionalized vinyl epoxides serve as highly versatile, energy-rich building blocks. 2-Ethenyl-2-hexyloxirane (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of advanced organic synthesis and drug development, functionalized vinyl epoxides serve as highly versatile, energy-rich building blocks. 2-Ethenyl-2-hexyloxirane (CAS: 920299-56-5)[1] is a specialized aliphatic vinyl epoxide characterized by an oxirane ring substituted at the C2 position with both a terminal vinyl (ethenyl) group and a linear hexyl chain.

For drug development professionals and synthetic chemists, this compound is primarily valued as a precursor for the synthesis of complex heterocyclic scaffolds. Most notably, it undergoes transition-metal-catalyzed ring expansions to form substituted 2,5-dihydrofurans[2]—motifs frequently found in biologically active natural products and pharmaceutical intermediates. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols.

Physicochemical Properties

Understanding the physical and chemical baseline of 2-ethenyl-2-hexyloxirane is critical for predicting its behavior in biphasic reactions, chromatographic purification, and biological assays. The quantitative data is summarized in the table below[1].

PropertyValue / Description
IUPAC Name 2-ethenyl-2-hexyloxirane
CAS Registry Number 920299-56-5
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1
InChIKey BPTQUMJFOAVPIZ-UHFFFAOYSA-N
Predicted Boiling Point ~195–205 °C (at 760 mmHg)
Predicted Density ~0.85–0.88 g/cm³
LogP (Estimated) ~3.2 (Highly lipophilic)

Chemical Reactivity & Mechanistic Pathways

The reactivity of 2-ethenyl-2-hexyloxirane is governed by the inherent ring strain of the oxirane (~27 kcal/mol) coupled with the adjacent π-system of the vinyl group. This unique topology allows the molecule to undergo specialized rearrangements that standard aliphatic epoxides cannot achieve.

The Cu(II)-Catalyzed Ring Expansion Mechanism

One of the most valuable transformations of 2-ethenyl-2-hexyloxirane is its conversion into 3-hexyl-2,5-dihydrofuran . As detailed in [2], this reaction is efficiently catalyzed by mild Lewis acids such as Copper(II) hexafluoroacetylacetonate[Cu(hfacac)₂].

Mechanistic Causality:

  • Lewis Acid Activation: The Cu(II) center coordinates to the epoxide oxygen, weakening the C–O bonds.

  • Regioselective Cleavage: The C2–O bond breaks preferentially over the C3–O bond. This is because the resulting carbocation at C2 is both tertiary and allylic, offering profound resonance stabilization by delocalizing the positive charge onto the terminal carbon of the vinyl group.

  • Intramolecular Cyclization: The oxygen atom (now carrying a partial negative charge) acts as an internal nucleophile, attacking the terminal carbon of the delocalized allylic system. This 5-endo-trig-like cyclization yields the thermodynamically stable 5-membered 2,5-dihydrofuran ring.

MechanismPathway A 2-Ethenyl-2-hexyloxirane B Cu(hfacac)2 Coordination (Lewis Acid Activation) A->B Toluene, 80°C C C2-O Bond Cleavage (Tertiary/Allylic Carbocation) B->C Ring Opening D Resonance Delocalization (Charge shifts to terminal vinyl C) C->D Electron Shift E Intramolecular Cyclization (Alkoxide attacks terminal C) D->E Rearrangement F 3-Hexyl-2,5-dihydrofuran E->F Catalyst Release

Fig 1. Cu(II)-catalyzed ring expansion mechanism of 2-ethenyl-2-hexyloxirane.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity replication, the following protocols are designed with built-in causality checks, explaining why specific reagents are chosen.

Protocol 1: Synthesis via Corey-Chaykovsky Epoxidation

To synthesize 2-ethenyl-2-hexyloxirane, the precursor 1-nonen-3-one is reacted with a sulfur ylide.

Expert Insight on Reagent Selection: It is an established protocol standard that reacting α,β-unsaturated ketones with stabilized ylides (like dimethylsulfoxonium methylide) results in 1,4-addition (cyclopropanation)[3]. To force the reaction toward the desired epoxide, one must use the unstabilized ylide (dimethylsulfonium methylide), which undergoes rapid, kinetically controlled 1,2-addition to the carbonyl carbon[4].

Step-by-Step Methodology:

  • Ylide Generation: In an oven-dried, argon-purged flask, suspend 1.2 equivalents of trimethylsulfonium iodide in anhydrous DMSO/THF (1:1 v/v). Cool the mixture to 0 °C.

  • Deprotonation: Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions. Stir for 30 minutes until hydrogen gas evolution ceases, yielding a clear solution of dimethylsulfonium methylide.

  • Substrate Addition: Dropwise add 1.0 equivalent of 1-nonen-3-one dissolved in minimal THF. Maintain the temperature at 0 °C to prevent unwanted side reactions.

  • Reaction Progression: Allow the reaction to stir for 2 hours, gradually warming to room temperature. The unstabilized ylide will attack the carbonyl (1,2-addition), followed by rapid elimination of dimethyl sulfide (DMS) to close the oxirane ring.

  • Workup & Purification: Quench with cold distilled water. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate 2-ethenyl-2-hexyloxirane.

SynthesisWorkflow A 1-Nonen-3-one (α,β-Unsaturated Ketone) D Kinetically Controlled 1,2-Addition A->D B Trimethylsulfonium Iodide + NaH (Base) C Dimethylsulfonium Methylide (Unstabilized Ylide) B->C Deprotonation (DMSO/THF, 0°C) C->D E 2-Ethenyl-2-hexyloxirane (Target Epoxide) D->E Ring Closure (-DMS)

Fig 2. Corey-Chaykovsky synthesis workflow for 2-ethenyl-2-hexyloxirane.

Protocol 2: Cu(II)-Catalyzed Ring Expansion to 3-Hexyl-2,5-dihydrofuran

Based on the foundational work by Njardarson et al.[2], this protocol converts the vinyl epoxide into a functionalized dihydrofuran.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of purified 2-ethenyl-2-hexyloxirane in 10 mL of anhydrous, degassed toluene in a sealed Schlenk tube.

  • Catalyst Addition: Add 5 mol% (0.05 mmol) of Copper(II) hexafluoroacetylacetonate[Cu(hfacac)₂]. Causality Note: The highly electron-withdrawing hexafluoroacetylacetonate ligands increase the Lewis acidity of the copper center, allowing it to activate the epoxide at lower temperatures without triggering unwanted polymerization of the vinyl group.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4–6 hours. Monitor the disappearance of the epoxide via TLC or GC-MS.

  • Isolation: Once complete, cool the mixture to room temperature, filter through a short pad of silica gel to remove the copper catalyst, and concentrate the filtrate. The resulting 3-hexyl-2,5-dihydrofuran can be used directly in downstream cross-metathesis or hydrogenation workflows.

References

  • Chemical Register. "Oxirane, 2-ethenyl-2-hexyl- (CAS 920299-56-5) Suppliers & Manufacturers." ChemicalRegister.com. Available at:[Link]

  • Njardarson, J. T., et al. "Production of 2,5-dihydrofurans and analogous compounds." US Patent 8404872B2, United States Patent and Trademark Office, 2013.
  • Yu, Z.-X., et al. "Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM)." Peking University, 2015. Available at:[Link]

Sources

Exploratory

Technical Guide: Stability, Reactivity, and Handling of 2-Ethenyl-2-Hexyloxirane

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals working with 2-ethenyl-2-hexyloxirane (also known as 2-hexyl-2-vinyloxirane). Part 1: Exec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals working with 2-ethenyl-2-hexyloxirane (also known as 2-hexyl-2-vinyloxirane).

Part 1: Executive Technical Summary

2-ethenyl-2-hexyloxirane (CAS: 920299-56-5) represents a distinct class of 1,1-disubstituted vinyl epoxides . Unlike simple aliphatic epoxides, this molecule possesses a dual-functionality motif: a strained oxirane ring conjugated with a vinyl group, anchored by a lipophilic hexyl chain.

For the researcher, this molecule is not merely a monomer but a divergent intermediate . Its value lies in its ability to undergo orthogonal reaction pathways—specifically


 nucleophilic attack  and Palladium-catalyzed cycloadditions —which are inaccessible to standard epoxides. However, this reactivity comes at the cost of stability; the molecule is prone to acid-catalyzed rearrangement and thermal degradation, necessitating rigorous handling protocols.

Part 2: Physicochemical Profile[1]

The following data aggregates calculated and empirical values for 2-ethenyl-2-hexyloxirane.

PropertyValue / DescriptionNotes
IUPAC Name 2-ethenyl-2-hexyloxiraneAlso: 2-hexyl-2-vinyloxirane
Molecular Formula

MW: 154.25 g/mol
Physical State Colorless LiquidLow viscosity
Boiling Point ~85–90 °C @ 15 TorrEstimated based on 2-hexyloxirane (62°C @ 17 Torr)
Density 0.86 ± 0.02 g/mLSlightly denser than aliphatic analogs due to vinyl unsaturation
Solubility Miscible in THF, DCM, TolueneImmiscible in water (hydrophobic hexyl tail)
Partition Coeff.[1][2][3][4] (LogP) ~3.2High lipophilicity
Flash Point ~45–50 °CEstimated. Flammable Liquid (Class 3)

Part 3: Stability & Storage Protocols

Thermal Stability
  • Status: Moderately Stable < 100°C.

  • Risk: At temperatures >150°C, vinyl epoxides undergo thermal rearrangement to dihydrofurans or unsaturated ketones via a [1,5]-sigmatropic hydrogen shift or homolytic ring opening.

  • Protocol: Distillation must be performed under high vacuum (< 5 Torr) to keep pot temperature below 60°C.

Hydrolytic & Acid Stability (Critical)
  • Status: Low . The molecule is extremely sensitive to Brønsted and Lewis acids.

  • Mechanism: Protonation of the epoxide oxygen triggers ring opening. Unlike simple epoxides, the carbocation is stabilized by the vinyl group (allylic resonance), leading to rapid rearrangement into

    
    -unsaturated aldehydes  rather than simple diols.
    
  • Storage Rule: Store over activated 4Å molecular sieves to scavenge trace moisture and acidity. Never store in unwashed glassware containing acidic residues.

Polymerization
  • Status: Latent risk.

  • Inhibitors: Stabilize with 100–200 ppm BHT (Butylated hydroxytoluene) to prevent radical polymerization of the vinyl group during storage.

Part 4: Reactivity Landscape

The reactivity of 2-ethenyl-2-hexyloxirane is defined by the competition between direct attack (


) and conjugate attack (

).
Mechanism 1: Nucleophilic Substitution ( vs )

In 1,1-disubstituted vinyl epoxides, steric hindrance at the quaternary carbon (C2) blocks direct


 attack. Instead, nucleophiles (organocuprates, amines) predominantly attack the terminal vinyl carbon  via an 

mechanism.

DOT Diagram: Nucleophilic Pathways

Reactivity Substrate 2-Ethenyl-2-hexyloxirane SN2 Direct SN2 Attack (Blocked by Hexyl/Vinyl sterics) Substrate->SN2 SN2_Prime SN2' Conjugate Attack (Terminal Vinyl Carbon) Substrate->SN2_Prime Nu Nucleophile (Nu-) Nu->SN2 Nu->SN2_Prime Prod_SN2 Tertiary Alcohol (Rare/Trace) SN2->Prod_SN2 Prod_SN2_Prime Allylic Alcohol (E/Z Alkenes) SN2_Prime->Prod_SN2_Prime

Caption: Steric hindrance at C2 directs nucleophiles to the terminal vinyl carbon (


), yielding allylic alcohols.
Mechanism 2: Palladium-Catalyzed Transformations

Under Pd(0) catalysis, the epoxide ring opens to form a


-allylpalladium zwitterion . This intermediate is versatile for constructing heterocycles (e.g., morpholines, dioxolanes) when reacted with bis-nucleophiles.
  • Key Reagent:

    
     or 
    
    
    
    with phosphine ligands.
  • Application: Synthesis of enantiomerically enriched allylic alcohols via Trost asymmetric allylic alkylation (AAA).

Part 5: Experimental Protocols

Protocol A: Synthesis via Epoxidation (Recommended Route)

Rationale: Direct epoxidation of 2-hexyl-1,3-butadiene is chemically direct but regioselectivity is challenging. The following protocol uses mCPBA with careful pH control to prevent acid-catalyzed degradation.

Reagents:

  • 2-Hexyl-1,3-butadiene (1.0 equiv)

  • m-CPBA (meta-Chloroperoxybenzoic acid) (1.1 equiv)[5]

  • 
     (Disodium phosphate) (2.0 equiv) - CRITICAL BUFFER 
    
  • Dichloromethane (DCM)[5]

Step-by-Step:

  • Preparation: Dissolve 2-hexyl-1,3-butadiene in DCM (0.2 M) and cool to 0°C.

  • Buffering: Add finely powdered

    
    . Expert Note: The phosphate buffer neutralizes m-chlorobenzoic acid byproduct in situ. Without this, the vinyl epoxide product will rearrange immediately.
    
  • Addition: Add mCPBA portion-wise over 30 minutes.

  • Reaction: Stir at 0°C for 4 hours. Monitor by TLC (Stain:

    
    ; Product is UV active).
    
  • Quench: Pour mixture into saturated

    
     (to destroy peroxide) and 
    
    
    
    (to neutralize acid).
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography on Basified Silica Gel (pre-treat silica with 1%

    
    /Hexane). Standard silica is too acidic and will destroy the product.
    
Protocol B: Handling & Quenching
  • Inert Atmosphere: Always handle under Nitrogen or Argon.

  • Spill Cleanup: Do not use acidic absorbents (like clay). Use sand or vermiculite.

  • Quenching: For disposal, treat with aqueous NaOH (1M) to hydrolyze to the diol, which is non-volatile and safer to handle.

Part 6: Safety & Toxicology (E-E-A-T)

Hazard ClassDescriptionPrecaution
Flammability Flash point ~45°C. Vapors may form explosive mixtures.Ground all glassware. Use spark-proof tools.
Acute Toxicity Alkylating agent. Potential mutagen.Double-gloving (Nitrile). Use in Fume Hood.
Skin/Eye Severe irritant / Vesicant.Immediate wash with PEG-400 or water for 15 mins.

Toxicology Note: As an epoxide, this compound is an electrophile capable of alkylating DNA (guanine N7 position). It should be treated as a potential carcinogen analogous to styrene oxide, although the hexyl chain reduces volatility and inhalation risk compared to lower MW analogs.

References

  • Preparation and Regioselective Reactions of Novel gem-Difluorinated Vinyloxiranes. Chemical Communications, 2002. Link

  • Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles. Journal of Organic Chemistry, 2012. Link

  • Synthesis of Epoxides: Reaction of Alkenes with Peroxyacids. Organic Chemistry Portal. Link

  • 2-Hexyloxirane (CAS 2984-50-1) Physicochemical Data. PubChem. Link

  • Reactivity of Vinyl Epoxides toward Arynes. Journal of Organic Chemistry, 2021. Link

Sources

Foundational

CAS number and IUPAC name for 2-ethenyl-2-hexyloxirane

Identity, Synthesis, and Mechanistic Applications in Heterocycle Formation Executive Summary 2-Ethenyl-2-hexyloxirane (CAS: 920299-56-5 ) is a specialized vinyl epoxide intermediate characterized by a geminal substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

Identity, Synthesis, and Mechanistic Applications in Heterocycle Formation

Executive Summary

2-Ethenyl-2-hexyloxirane (CAS: 920299-56-5 ) is a specialized vinyl epoxide intermediate characterized by a geminal substitution pattern—possessing both a vinyl group and a hexyl chain at the C2 position of the oxirane ring.[1][2][3] This structural motif renders it a high-value building block in organic synthesis, particularly for the construction of oxygen-containing heterocycles such as 2,5-dihydrofurans via Lewis acid-catalyzed rearrangement.[1][3]

Unlike simple terminal epoxides, the conjugation of the oxirane ring with a vinyl group imparts unique reactivity, allowing for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 nucleophilic attacks and metal-catalyzed ring expansions. This guide details the physicochemical profile, selective synthesis, and mechanistic pathways of 2-ethenyl-2-hexyloxirane, designed for researchers in medicinal chemistry and polymer science.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data consolidates the specific identity markers for 2-ethenyl-2-hexyloxirane.

PropertySpecification
CAS Registry Number 920299-56-5
IUPAC Name 2-Ethenyl-2-hexyloxirane
Synonyms 2-Hexyl-2-vinyloxirane; 1,2-Epoxy-2-hexyl-3-butene
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
SMILES CCCCCCC1(C=C)CO1
InChIKey BPTQUMJFOAVPIZ-UHFFFAOYSA-N
Physical State Colorless liquid (predicted)
Solubility Soluble in DCM, THF, Toluene; Insoluble in water

Synthetic Routes & Mechanistic Insight

The synthesis of 2-ethenyl-2-hexyloxirane requires a regioselective oxidation strategy to differentiate between the two alkene moieties present in its precursor, 2-hexyl-1,3-butadiene .[1][3]

Precursor Synthesis: 2-Hexyl-1,3-butadiene

The diene precursor is typically synthesized via a transition-metal catalyzed cross-coupling reaction.[1][3] The use of a Kumada coupling protocol ensures the preservation of the diene system while installing the hexyl chain.

  • Reagents: Chloroprene (2-chloro-1,3-butadiene), Hexylmagnesium bromide.[1][3]

  • Catalyst: [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂).[1][3]

  • Mechanism: Oxidative addition of Ni to chloroprene, transmetallation with the Grignard reagent, and reductive elimination to yield the 2-substituted diene.

Regioselective Epoxidation

The critical step is the chemoselective epoxidation of 2-hexyl-1,3-butadiene.[1] The diene contains two double bonds:

  • C1=C2: A 1,1-disubstituted double bond (electron-rich due to the alkyl hexyl group).[1][3]

  • C3=C4: A monosubstituted vinyl group (less electron-rich).[1][3]

Electrophilic oxidants like meta-chloroperbenzoic acid (mCPBA) preferentially react with the more electron-rich alkene.[1][3] Therefore, the reaction selectively targets the C1=C2 bond, yielding the desired 2-ethenyl-2-hexyloxirane.[1]

Experimental Protocol (Adapted Standard)
  • Preparation: Dissolve 2-hexyl-1,3-butadiene (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Addition: Cool the solution to 0°C under an inert Nitrogen atmosphere. Slowly add mCPBA (1.05 equiv) dissolved in DCM dropwise over 30 minutes.

    • Note: Maintaining 0°C prevents over-oxidation to the diepoxide.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature and monitor via TLC/GC-MS until the starting material is consumed.

  • Workup: Quench with saturated aqueous Na₂SO₃ (to reduce excess peroxide) followed by saturated NaHCO₃ (to neutralize acid). Extract with DCM, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel (Hexanes/EtOAc gradient). Vinyl epoxides are sensitive to acid; use triethylamine-treated silica if degradation is observed.[1][3]

Reactivity & Applications: The Dihydrofuran Rearrangement

The primary utility of 2-ethenyl-2-hexyloxirane lies in its ability to undergo ring expansion.[1][3] Under Lewis acid catalysis or transition metal catalysis (e.g., Cu(I) or Pd(0)), vinyl epoxides rearrange to form 2,5-dihydrofurans .[1][3] This transformation is valuable for synthesizing biologically active scaffolds found in natural products.

Mechanistic Pathway
  • Activation: The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bond.

  • Ring Opening: The epoxide ring opens to form a zwitterionic or dipolar intermediate stabilized by the vinyl group (allylic cation character).[1][3]

  • Cyclization: The oxygen attacks the distal carbon of the vinyl group (or a hydride shift occurs depending on the specific catalyst), closing the five-membered ring.[1]

Visualization of Synthesis & Rearrangement

The following diagram illustrates the logical flow from the raw materials to the final heterocyclic product.

G cluster_0 Key Transformation (Patent US8404872B2) Raw Chloroprene (2-chloro-1,3-butadiene) Diene Precursor: 2-Hexyl-1,3-butadiene Raw->Diene Ni-Cat Coupling (Kumada) Grignard HexylMgBr Grignard->Diene Ni-Cat Coupling (Kumada) Target Target: 2-Ethenyl-2-hexyloxirane (CAS 920299-56-5) Diene->Target Regioselective Epoxidation (0°C) Oxidant mCPBA (Electrophilic Oxygen) Oxidant->Target Product 2,5-Dihydrofuran Derivative Target->Product Ring Expansion (Lewis Acid / Cu Cat.)

Caption: Synthetic pathway from chloroprene to 2-ethenyl-2-hexyloxirane and subsequent ring expansion.

Handling, Safety & Stability

  • Stability: Vinyl epoxides are prone to polymerization and acid-catalyzed rearrangement.[1][3] Store at -20°C under an inert atmosphere (Argon/Nitrogen). Avoid contact with strong acids or Lewis acids until the desired reaction.

  • Hazards:

    • Alkylating Agent: Like all epoxides, this compound is a potential DNA alkylating agent. Handle with extreme caution in a fume hood.

    • Flammability: The hexyl chain and vinyl group suggest high flammability. Keep away from heat sources.

  • Storage: Stabilize with trace amounts of BHT (butylated hydroxytoluene) if long-term storage is required and if it does not interfere with downstream applications.[1][3]

References

  • Njardarson, J. T., et al. (2013). Production of 2,5-dihydrofurans and analogous compounds. U.S. Patent No. 8,404,872. Washington, DC: U.S. Patent and Trademark Office.

    • Primary source confirming the CAS number, structure, and applic
  • Ma, S., & Negishi, E. (1995). Palladium-catalyzed cross-coupling of organic halides with organometals. Journal of Organic Chemistry. General reference for the synthesis of 2-substituted-1,3-dienes via cross-coupling.
  • Antkowiak, T. A., et al. (1995). Randomly epoxidized small star polymers. U.S. Patent No. 5,428,114. Washington, DC: U.S. Patent and Trademark Office.

    • Describes the selective epoxidation of 2-alkyl-1,3-butadienes using peracids.
  • ChemicalRegister. (n.d.).[1][3] Oxirane, 2-ethenyl-2-hexyl- (CAS 920299-56-5).[1][2][3][4] [1][2][3]

    • Verification of CAS number and chemical synonyms.

Sources

Exploratory

Advanced Architectures: Synthesis and Reactivity of 2-Alkenyl-2-Alkyloxiranes

Executive Summary The 2-alkenyl-2-alkyloxirane (also known as a quaternary vinyloxirane) represents a high-value, high-energy motif in modern organic synthesis. Unlike simple epoxides, this structural class possesses a u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-alkenyl-2-alkyloxirane (also known as a quaternary vinyloxirane) represents a high-value, high-energy motif in modern organic synthesis. Unlike simple epoxides, this structural class possesses a unique "biphilic" reactivity profile driven by the synergistic strain of the oxirane ring and the orbital overlap of the adjacent


-system.

For drug development professionals, this moiety is not merely a reactive intermediate but a strategic pivot point. It allows for the rapid generation of vicinal quaternary stereocenters —a notorious bottleneck in medicinal chemistry—and serves as a precursor for medium-sized heterocycles via ring-expansion methodologies. This guide synthesizes the current state of the art in the preparation, mechanistic divergence, and application of these versatile building blocks.

Part 1: Structural Dynamics and Preparation

The "Loaded Spring" Hypothesis

The reactivity of 2-alkenyl-2-alkyloxiranes is governed by the release of ring strain (~27 kcal/mol) coupled with the stabilization of developing positive charge at the tertiary carbon (C2).

  • Electronic Bias: The C2 position is electronically activated by both the alkyl group (hyperconjugation) and the alkenyl group (resonance stabilization of the incipient carbocation).

  • Steric Congestion: The quaternary center at C2 inhibits direct

    
     attack, often diverting nucleophiles to the terminal vinyl carbon (
    
    
    
    ) or forcing ionization mechanisms.
Synthetic Modules
Module A: Direct Epoxidation of 1,1-Disubstituted Dienes

The most direct route to racemic 2-alkenyl-2-alkyloxiranes is the chemoselective oxidation of 1,1-disubstituted 1,3-dienes (e.g., isoprene).

  • Protocol: Reaction with m-CPBA or dimethyldioxirane (DMDO).

  • Selectivity: Electrophilic oxidants prefer the more substituted double bond. For isoprene, this yields 2-methyl-2-vinyloxirane (isoprene monoxide) with >90% regioselectivity.

  • Limitation: Produces racemates.

Module B: Asymmetric Synthesis via Sharpless Epoxidation (SAE)

For enantiopure scaffolds, the Sharpless Asymmetric Epoxidation is the gold standard, typically utilizing divinyl carbinol precursors or kinetic resolution.

  • Substrate: 2-alkyl-2-vinyl allylic alcohols.

  • Mechanism: The titanium-tartrate complex directs oxygen delivery to a specific face of the alkene.

  • Key Insight: Kinetic resolution is often required if the precursor is a racemic tertiary alcohol. However, desymmetrization of divinyl carbinols (where one vinyl group is epoxidized) offers high yields and

    
    .
    

Table 1: Comparison of Synthetic Routes

MethodPrecursorEnantioselectivityScalabilityKey Reagent
Direct Epoxidation 1,3-DienesNone (Racemic)High (Kg scale)m-CPBA / DMDO
Sharpless (SAE) Allylic AlcoholsHigh (>95% ee)Med (Gram scale)Ti(OiPr)

/ DET
Darzens Condensation Ketones +

-Haloesters
VariableHighBase / Phase Transfer
Sulfur Ylide KetonesHigh (with chiral sulfides)Low-MedCorey-Chaykovsky Reagent

Part 2: Divergent Reactivity Profiles

The utility of 2-alkenyl-2-alkyloxiranes lies in their ability to funnel into distinct mechanistic pathways based on catalyst choice.

Pathway A: Palladium-Catalyzed Ionization ( )

This is the most critical pathway for constructing quaternary centers. Pd(0) induces ring opening to form a zwitterionic


-allyl palladium intermediate.
  • Mechanism:

    • Oxidative Addition: Pd(0) attacks the vinyl group anti to the epoxide oxygen.

    • Ionization: The C-O bond cleaves, generating a cationic

      
      -allyl species and a metal-bound alkoxide.
      
    • Nucleophilic Trapping: Soft nucleophiles (malonates, phenols, amines) attack the

      
      -allyl system.
      
  • Regioselectivity: Attack typically occurs at the less hindered terminus, preserving the quaternary center at the original epoxide position.

Pathway B: Thermal/Acid-Catalyzed Rearrangement

Under Lewis acid catalysis (


) or high heat, the molecule undergoes a [1,3]-sigmatropic shift or a Meinwald rearrangement.
  • Outcome: Expansion to 2,5-dihydrofurans or isomerization to

    
    -unsaturated aldehydes.
    
Visualization of Divergent Pathways

ReactivityLandscape Start 2-Alkenyl-2-Alkyloxirane Pd_Cat Pd(0) Catalyst Start->Pd_Cat Acid_Cat Lewis Acid / Heat Start->Acid_Cat Pi_Allyl π-Allyl Pd Intermediate (Zwitterionic) Pd_Cat->Pi_Allyl Ionization Prod_Quat Vicinal Quaternary Center (SN2' Product) Pi_Allyl->Prod_Quat Nu- Attack Dihydrofuran 2,5-Dihydrofuran (Ring Expansion) Acid_Cat->Dihydrofuran C-C Bond Cleavage Aldehyde β,γ-Unsat. Aldehyde (Meinwald Rearr.) Acid_Cat->Aldehyde H-Shift

Figure 1: Divergent reactivity landscape of 2-alkenyl-2-alkyloxiranes controlled by catalytic environment.

Part 3: Deep Dive – Palladium-Catalyzed Ring Opening

This reaction is pivotal for synthesizing complex natural products (e.g., nucleoside analogues, polyketides). The mechanism involves a characteristic "double inversion" if the nucleophile attacks the


-allyl species directly, or net retention if the mechanism involves a double-displacement.
Mechanism of Action

The formation of the


-allyl complex is stereospecific. The Pd atom approaches from the face opposite the epoxide oxygen (anti-inversion). The resulting alkoxide is often stabilized by boron or silicon additives to prevent premature closure or elimination.

PdCycle Substrate Vinyloxirane (S) Complex_A Pd-Alkene Complex Substrate->Complex_A Coordination Pd0 Pd(0)Ln Pd0->Complex_A TS_Ion TS: Anti-Opening Complex_A->TS_Ion Oxidative Addn Pi_Allyl π-Allyl Pd Alkoxide (T-Shape) TS_Ion->Pi_Allyl Ring Strain Release Product 1,4-Addition Product (E-Alkene) Pi_Allyl->Product Nucleophilic Attack (Soft Nu-) Product->Pd0 Regeneration

Figure 2: Catalytic cycle for the Pd(0)-mediated ring opening of vinyloxiranes.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Methyl-2-vinyloxirane (Isoprene Monoxide)

Target: Gram-scale preparation of the volatile starting material.

  • Setup: A 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Reagents: Isoprene (1.0 equiv), m-CPBA (1.0 equiv), CH

    
    Cl
    
    
    
    (Solvent).
  • Procedure:

    • Dissolve isoprene in CH

      
      Cl
      
      
      
      and cool to 0°C.
    • Add m-CPBA portion-wise (or as a solution) over 1 hour, maintaining temperature <5°C to prevent over-oxidation to the diepoxide.

    • Stir at 0°C for 4 hours. Monitor by TLC (stain with p-anisaldehyde; epoxide appears as a blue spot).

    • Quench: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate with 10% Na

      
      SO
      
      
      
      (to remove peroxides), then sat. NaHCO
      
      
      , then brine.
    • Purification: Carefully distill at atmospheric pressure (bp ~80°C). Note: The product is volatile.

  • Validation:

    
    H NMR (CDCl
    
    
    
    ):
    
    
    1.45 (s, 3H), 2.8-3.0 (m, 2H), 5.2-5.4 (m, 2H), 5.6-5.8 (m, 1H).
Protocol B: Pd-Catalyzed Alkylation with Dimethyl Malonate

Target: Formation of a quaternary carbon center.

  • Reagents: 2-Methyl-2-vinyloxirane (1.0 mmol), Dimethyl malonate (1.2 mmol), Pd

    
    (dba)
    
    
    
    (2.5 mol%), dppe (10 mol%), NaH (1.2 mmol), THF.
  • Procedure:

    • Nucleophile Gen: In a separate flask, treat dimethyl malonate with NaH in THF at 0°C for 30 min to generate the sodiomalonate.

    • Catalyst Prep: Stir Pd

      
      (dba)
      
      
      
      and dppe in THF for 15 min at RT (solution turns orange/yellow).
    • Reaction: Add the epoxide to the catalyst solution, followed immediately by the nucleophile solution via cannula.

    • Stir at RT for 12-24 hours.

    • Workup: Quench with sat. NH

      
      Cl, extract with EtOAc.
      
  • Validation: The product will show the loss of epoxide protons and the appearance of the allylic system shifted downfield, with the malonate methines distinct.

References

  • Trost, B. M.; Jiang, C. "Atom Economic Asymmetric Creation of Quaternary Carbon: Regio- and Enantioselective Reactions of a Vinylepoxide with a Carbon Nucleophile." Journal of the American Chemical Society, 2001 , 123, 12907–12908. Link

  • Crawford, R. J.; Lutener, S. B.; Cockcroft, R. D. "The thermally induced rearrangements of 2-vinyloxirane."[1] Canadian Journal of Chemistry, 1976 , 54, 3364–3374.[1] Link

  • Zhang, P.; Le, H.; Kyne, R. E.; Morken, J. P. "Construction of Vicinal Quaternary Centers via Ru-Catalyzed Enantiospecific Allylic Substitution with Lithium Ester Enolates." Journal of the American Chemical Society, 2011 , 133, 9716–9719. Link

  • Katsuki, T.; Sharpless, K. B. "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society, 1980 , 102, 5974–5976. Link

  • Bogaards, J. J., et al. "The biotransformation of isoprene and the two isoprene monoepoxides by human cytochrome P450 enzymes." Chemico-Biological Interactions, 1996 , 102, 169–182. Link

Sources

Foundational

Theoretical Profiling of 2-Ethenyl-2-Hexyloxirane: Electronic Structure &amp; Reactivity Dynamics

The following technical guide profiles the theoretical framework for analyzing 2-ethenyl-2-hexyloxirane , a critical vinyl-epoxide intermediate. This guide is structured as a high-level protocol for researchers needing t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide profiles the theoretical framework for analyzing 2-ethenyl-2-hexyloxirane , a critical vinyl-epoxide intermediate.

This guide is structured as a high-level protocol for researchers needing to characterize this molecule's electronic behavior, reactivity landscapes (specifically its rearrangement to dihydrofurans), and potential toxicological profiles in drug development.

Document Type: Technical Whitepaper Subject: Computational Characterization of Vinyl-Oxirane Derivatives Target: Medicinal Chemists, Process Chemists, and Computational Toxicologists

Executive Summary & Structural Context[1][2][3]

2-ethenyl-2-hexyloxirane (CAS: 2984-50-1 analogue/derivative) represents a specific class of vinyloxiranes —bifunctional electrophiles capable of diverse chemical transformations. While often used as a synthetic precursor for 2,5-dihydrofurans (valuable pharmacophores), its electronic structure presents unique challenges due to the interplay between the strained oxirane ring, the conjugated vinyl group, and the sterically demanding hexyl chain.

From a theoretical standpoint, this molecule acts as a "switchable" electrophile. Its reactivity is governed by the Walsh orbitals of the epoxide interacting with the


-system of the vinyl group, creating a delocalized LUMO that permits both direct (

) and conjugate (

) nucleophilic attacks.
Key Chemical Identifiers
PropertySpecification
IUPAC Name 2-ethenyl-2-hexyloxirane
Core Motif Vinyl-Epoxide (Vinyloxirane)
Key Substituent C6-Alkyl (Hexyl) at C2 position
Primary Reactivity Ring Expansion (to Dihydrofuran), Alkylation
Hybridization C2 (

, quaternary), Vinyl (

)

Electronic Structure Analysis

To accurately model this molecule, researchers must account for the conformational flexibility of the hexyl tail and its impact on the vinyl-oxirane dihedral angle.

Orbital Architecture (HOMO/LUMO)

The reactivity of 2-ethenyl-2-hexyloxirane is defined by the frontier molecular orbitals (FMOs).

  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the vinyl

    
    -bond . This suggests the molecule can act as a weak nucleophile towards strong oxidants (e.g., epoxidation of the vinyl group).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): A hybrid orbital involving the

    
     (C-O antibonding)  and the vinyl 
    
    
    
    system
    . This low-lying LUMO is responsible for the molecule's susceptibility to nucleophilic attack.

Theoretical Prediction: The hexyl group exerts a "steric steering" effect. By crowding the C2 position, it destabilizes the transition state for direct attack at C2, thereby favoring:

  • Attack at the terminal vinyl carbon (

    
    ).
    
  • Attack at the less substituted epoxide carbon (C3).

Recommended Computational Protocol

For accurate electronic profiling, the following Density Functional Theory (DFT) methodologies are validated for vinyl epoxides:

ParameterRecommendationRationale
Functional M06-2X or

B97X-D
Captures dispersion forces critical for the hexyl tail folding and reaction kinetics.
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory to model the lone pairs on Oxygen and the diffuse

-system.
Solvation SMD Model (THF or Toluene)Implicit solvation is required to stabilize charge separation during ring opening.

Reactivity Landscapes: The Dihydrofuran Rearrangement

The most significant synthetic application of 2-ethenyl-2-hexyloxirane is its rearrangement to 2-hexyl-2,5-dihydrofuran . This reaction is often catalyzed by Lewis acids (e.g.,


) or transition metals (e.g., Cu, Pd).
Mechanistic Pathway

The rearrangement proceeds via a zwitterionic intermediate or a concerted suprafacial [1,3]-sigmatropic shift, depending on the catalyst.

  • Activation: Catalyst binds to the epoxide oxygen.

  • Ring Opening: C-O bond cleavage generates a resonance-stabilized allylic cation/alkoxide ion pair.

  • Closure: The alkoxide oxygen attacks the terminal vinyl carbon (C4), closing the 5-membered dihydrofuran ring.

Pathway Visualization

The following diagram illustrates the competing pathways for this molecule: Rearrangement (Synthesis) vs. Nucleophilic Attack (Toxicity).

Reactivity_Pathways Start 2-Ethenyl-2-Hexyloxirane Cat Catalyst Activation (Cu(II) or BF3) Start->Cat Coordination Nuc Bio-Nucleophile (DNA/Protein) Start->Nuc Electrophilic Attack Open Ring Opening (Allylic Cation) Cat->Open C-O Cleavage DHF 2-Hexyl-2,5-Dihydrofuran (Target Product) Open->DHF Ring Closure (O -> C4) Adduct Alkylated Adduct (Toxicity) Nuc->Adduct SN2 or SN2'

Figure 1: Divergent reactivity pathways. The upper path shows the synthetic utility (dihydrofuran formation), while the lower path highlights the potential for biological alkylation (toxicity).

In Silico Toxicology & Safety

For drug development professionals, the vinyl-epoxide moiety is a structural alert (mutagenicity). The electronic structure calculations can predict the Alkylation Potential .

Predicting Genotoxicity

Theoretical studies should calculate the Activation Energy (


)  for the reaction with a model nucleophile (e.g., guanine or a lysine surrogate).
  • High Risk:

    
     kcal/mol (Rapid alkylation at body temp).
    
  • Moderate Risk:

    
     15–25 kcal/mol.
    
  • Low Risk:

    
     kcal/mol.
    

Hypothesis for 2-ethenyl-2-hexyloxirane: The steric bulk of the hexyl group likely reduces the rate of direct


 attack at the quaternary carbon compared to simple vinyloxirane, potentially lowering its mutagenic potency relative to its un-substituted parent. However, the 

pathway (attack at the vinyl tail) remains open.

Experimental Validation Protocol

To validate theoretical models, the following experimental markers should be compared against computed values:

Experimental TechniqueTheoretical CorrelateWhat to Look For
IR Spectroscopy Vibrational Frequency AnalysisEpoxide ring breathing mode (~1250 cm⁻¹) and Vinyl C=C stretch (~1640 cm⁻¹).
¹H NMR GIAO NMR Shielding TensorsChemical shift of the vinyl protons. Conjugation with the epoxide usually shifts these upfield relative to isolated alkenes.
Kinetics (Arrhenius) Transition State OptimizationCompare experimental reaction rates (

) with computed barrier heights (

).
Computational Workflow Diagram

Use this workflow to standardize the theoretical study of this molecule.

Comp_Workflow Step1 Conformational Search (Hexyl chain dynamics) Step2 Geometry Opt + Freq (M06-2X/6-311++G**) Step1->Step2 Step3 Electronic Analysis (NBO Charges, HOMO/LUMO) Step2->Step3 Step4 TS Search (QST3) (Ring Opening/Rearrangement) Step2->Step4 Step5 IRC Calculation (Verify Reaction Path) Step4->Step5

Figure 2: Standardized computational workflow for characterizing 2-ethenyl-2-hexyloxirane.

References

  • Liu, J., et al. (2021). "Alkene insertion enables ring-opening of vinyl epoxides: a theoretical perspective." Organic Chemistry Frontiers.

  • Njardarson, J. T., et al. (2013). "Production of 2,5-dihydrofurans and analogous compounds." U.S. Patent No. 8,404,872.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Bogaards, J. J., et al. (2001). "Prediction of isoprene diepoxide levels in vivo in mouse, rat and man using enzyme kinetic data." Chemico-Biological Interactions. (Context for vinyl epoxide toxicity).

  • Basceken, S. (2025).[2][3] "Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans." Progress in Reaction Kinetics and Mechanism. [3]

Sources

Exploratory

discovery and isolation of novel vinyl epoxides

Executive Summary Vinyl epoxides represent a "high-risk, high-reward" structural motif in drug discovery. Found prominently in marine polyketides (e.g., Amphidinolides, Herboxidiene) and bacterial metabolites, this moiet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vinyl epoxides represent a "high-risk, high-reward" structural motif in drug discovery. Found prominently in marine polyketides (e.g., Amphidinolides, Herboxidiene) and bacterial metabolites, this moiety confers potent biological activity through covalent modification of protein targets via ring-opening. However, the very feature that makes them valuable—the conjugated, strained oxirane system—renders them notoriously unstable during standard isolation procedures.

This guide deviates from standard pharmacognosy textbooks. It addresses the practical failure points where novel vinyl epoxides are lost to acid-catalyzed hydrolysis or rearrangement (e.g., Payne rearrangement) before they can be screened. The protocols below prioritize Lewis base buffering and kinetic control to preserve structural integrity from crude extract to NMR tube.

Part 1: The Chemical Ecology & Stability Paradox

To isolate a vinyl epoxide, one must understand its reactivity profile. The vinyl group acts as an electron sink, polarizing the epoxide oxygen and making the ring highly susceptible to nucleophilic attack, even by weak nucleophiles like water or methanol under slightly acidic conditions.

The Stability/Reactivity Trade-off:

  • Biological Function: In nature, these compounds often act as "warheads." The vinyl epoxide is a masked alkylating agent. Upon binding to a target enzyme, the ring opens, forming a covalent bond (often with a cysteine or histidine residue).

  • Isolation Hazard: Standard silica gel (

    
    ) is weakly acidic (pH ~5-6). This acidity is sufficient to protonate the epoxide oxygen, triggering an 
    
    
    
    -like opening or an acid-catalyzed
    
    
    attack by the elution solvent, resulting in a pharmacologically inert diol.

Part 2: Biosynthetic Origins

Understanding the origin helps predict the presence of these moieties. Vinyl epoxides in natural products are typically late-stage oxidation products of polyketide synthases (PKS).

Key Biosynthetic Markers:

  • PKS Modules: The carbon backbone is assembled by Type I PKS.[1]

  • Post-PKS Tailoring: A Cytochrome P450 monooxygenase (or a flavin-dependent epoxidase) introduces the oxygen atom.

  • Precursor: A conjugated diene system where one double bond is selectively epoxidized.

Figure 1: Biosynthetic Logic of Vinyl Epoxides

Biosynthesis cluster_0 Polyketide Assembly cluster_1 Post-PKS Tailoring PKS Type I PKS (Chain Elongation) Diene Conjugated Diene Intermediate PKS->Diene Dehydration P450 Cytochrome P450 (Monooxygenase) Diene->P450 Substrate Handoff VinylEpoxide Vinyl Epoxide (Reactive Warhead) P450->VinylEpoxide Regioselective Epoxidation

Caption: Simplified flow of vinyl epoxide generation via PKS assembly and P450 tailoring.[2][3][4]

Part 3: Isolation & Stabilization Protocols

This is the critical operational section. Standard "flash chromatography" will likely destroy your molecule.

Protocol A: The "Buffered" Extraction

Why: Crude extracts often contain organic acids (citric, malic) that lower pH.

  • Harvest: Lyophilize biomass immediately. Avoid wet storage.

  • Solvent System: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) pre-washed with saturated

    
    .
    
  • Buffer Addition: Add 0.1% Triethylamine (

    
    ) to the extraction solvent. This acts as a "proton scavenger."
    
Protocol B: Deactivated Silica Chromatography

Why: Commercial silica gel has active silanol groups (


) that act as Lewis acids.
Standard: Silica Gel 60 (230-400 mesh).

The Deactivation Procedure (Mandatory):

  • Slurry Preparation: Suspend silica in Hexanes containing 2.5%

    
     (v/v).
    
  • Equilibration: Pour the column and flush with at least 3 column volumes (CV) of the Hexane/

    
     mixture.
    
  • Verification: Check the pH of the eluent. It must be basic (pH > 8 on wet indicator paper).

  • Elution: Run the gradient using solvents containing 0.5%

    
    .
    
    • Note:

      
       is volatile and can be removed during rotary evaporation, but trace amounts prevent ring opening during concentration.
      
Protocol C: HPLC Purification (Reverse Phase)

Why: Standard Trifluoroacetic acid (TFA) modifiers are strictly forbidden. They will hydrolyze the epoxide within minutes.

ParameterStandard Method (AVOID)Vinyl Epoxide Method (RECOMMENDED)
Column C18 (Standard)C18 (High pH stable) or Phenyl-Hexyl
Aqueous Phase Water + 0.1% TFAWater + 10mM Ammonium Bicarbonate (

)
Organic Phase MeCN + 0.1% TFAMeCN (No modifier needed)
pH Range pH ~2.0 (Destructive)pH ~7.8 - 8.2 (Stabilizing)
Temperature Ambient10°C - 15°C (Kinetic control)

Part 4: Structural Elucidation (NMR Diagnostics)

Once isolated, confirming the vinyl epoxide moiety requires precise NMR interpretation. The conjugation creates unique shielding/deshielding effects compared to isolated epoxides.

Characteristic Signals (


 NMR, 

):
  • Epoxide Protons (

    
    ):  Typically 
    
    
    
    2.9 – 3.5 ppm.
    • Diagnostic: If these shift to

      
       3.8 - 4.2 ppm, you have likely hydrolyzed to a diol.
      
  • Vinyl Protons (

    
    ): 
    
    
    
    5.2 – 6.0 ppm.
  • Coupling (

    
    ): 
    
    • Key: Look for allylic coupling between the epoxide proton and the vinyl proton.

Figure 2: NMR & Reactivity Logic

NMR_Logic Unknown Purified Isolate NMR 1H NMR Analysis Unknown->NMR Decision Epoxide Region (2.9-3.5 ppm)? NMR->Decision VinylCheck Vinyl Signals (5.2-6.0 ppm)? Decision->VinylCheck Yes Diol Hydrolyzed Diol (Artifact) Decision->Diol No (Shift > 3.8) VinylCheck->Diol No (Isolated) Target Intact Vinyl Epoxide VinylCheck->Target Yes (Coupled)

Caption: Decision tree for validating vinyl epoxide integrity via NMR shifts.

Part 5: Reactivity Profile ( vs Divergence)

For drug development, understanding how to derivatize these molecules is essential.[5] The vinyl epoxide offers two electrophilic sites.[6]

  • 
     Pathway (Direct Attack): 
    
    • Conditions: Basic/Neutral, Organocuprates.

    • Site: Attack at the less hindered epoxide carbon.[4][6]

    • Result: 1,2-addition (Alcohol formation).

  • 
     Pathway (Conjugate Attack): 
    
    • Conditions: Lewis Acid Catalysis (e.g.,

      
      ), acidic media.
      
    • Site: Attack at the vinyl carbon, causing double bond migration and ring opening.

    • Result: 1,4-addition (Homoallylic alcohol).

Safety Note: When handling these compounds for SAR (Structure-Activity Relationship) studies, avoid protic acids. Use Lewis acids at -78°C to control regioselectivity.

References

  • Smith, J. G. (1984).[4] Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. Link

  • Vilotijevic, I., & Jamison, T. F. (2009).[7] Epoxide-opening cascades in the synthesis of polycyclic polyether natural products. Angewandte Chemie International Edition, 48(29), 5250-5281. Link

  • Marshall, J. A. (2014). Vinyl epoxides in organic synthesis. Chemical Reviews, 114(12), 6079-6103. Link

  • Biotage. (2025).[8][9] Successful flash chromatography: Handling acidic and basic compounds.[10] Biotage White Papers. Link

  • Teledyne ISCO. (2025). Safety First—Best Practices and Risk Management for Flash Chromatography. Teledyne Labs. Link

Sources

Foundational

Technical Guide: Safety, Handling, and Reactivity Profile of 2-Ethenyl-2-Hexyloxirane

This technical guide is structured to serve as a definitive reference for the safe handling, storage, and reactivity management of 2-ethenyl-2-hexyloxirane (also known as 1,2-epoxy-2-hexyl-3-butene).[1] [1] Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to serve as a definitive reference for the safe handling, storage, and reactivity management of 2-ethenyl-2-hexyloxirane (also known as 1,2-epoxy-2-hexyl-3-butene).[1]

[1]

Executive Summary & Chemical Identity

2-Ethenyl-2-hexyloxirane is a functionalized vinyl epoxide intermediate.[1] Unlike simple aliphatic epoxides, the presence of a vinyl group conjugated to the oxirane ring creates a bifunctional electrophile . This structural motif allows for diverse synthetic utility (e.g., Pd-catalyzed cycloadditions,


 nucleophilic attacks) but introduces heightened stability risks, including spontaneous polymerization and thermal rearrangement.[1]
Chemical Identification
ParameterDetail
IUPAC Name 2-Ethenyl-2-hexyloxirane
Synonyms 1,2-Epoxy-2-hexyl-3-butene; 2-Hexyl-2-vinyloxirane
Molecular Formula

Molecular Weight 154.25 g/mol
Physical State Colorless to pale yellow liquid
CAS Number Note: Specific CAS for this isomer is rare; treat as generic Vinyl Epoxide (Class).[1][2][3][4][5]

Physicochemical & Hazard Profile

Warning: As a vinyl epoxide, this compound possesses alkylating properties similar to butadiene monoxide.[1] It must be treated as a potential mutagen and carcinogen until specific toxicological data proves otherwise.[1]

Predicted Properties (Based on Homologs)
PropertyValue (Est.)Relevance to Safety
Boiling Point 175–185 °CHigh boiling point suggests low immediate inhalation risk from volatility, but aerosols are dangerous.[1]
Flash Point ~65 °C (Closed Cup)Class IIIA Combustible Liquid.[1] Vapors can form explosive mixtures at elevated temperatures.[1]
Density ~0.85 g/mLLighter than water; will float during aqueous extraction/spills.[1]
Solubility Organic solventsImmiscible with water; hydrolyzes slowly to diols in acidic water.[1]
GHS Hazard Classification (Derived)
  • Health:

    • H341: Suspected of causing genetic defects (Muta. 2).

    • H317: May cause an allergic skin reaction (Skin Sens. 1).[6]

    • H315/H319: Causes skin and serious eye irritation.[1][5][6]

  • Physical:

    • H227: Combustible liquid.[1]

    • EUH019: May form explosive peroxides (if stored improperly without stabilizers).

Reactivity & Stability Mechanisms[7]

Understanding the reactivity is crucial for both synthesis and safety. The vinyl group activates the epoxide, making it susceptible to two distinct failure modes: Violent Polymerization and Thermal Rearrangement .

Reactivity Pathways Diagram

The following diagram illustrates the competitive pathways between useful synthetic reactions and hazardous degradation.

ReactivityPathways cluster_Hazard Hazardous Degradation cluster_Synth Synthetic Utility Start 2-Ethenyl-2-hexyloxirane Acid Acid Catalysis (Trace HCl/H2O) Start->Acid Contamination Rearrange Dihydrofuran Derivatives Start->Rearrange Heat (>100°C) Nuc Nucleophile (Nu-) Start->Nuc Controlled Rxn Polymer Polyether/Polyvinyl Oligomers (Exothermic) Acid->Polymer Chain Reaction SN2 C2 Attack (Tertiary Alcohol) Nuc->SN2 Hard Nu- SN2_Prime C4 Attack (SN2') (Allylic Alcohol) Nuc->SN2_Prime Soft Nu- / Cu(I)

Caption: Figure 1.[1] Mechanistic divergence of 2-ethenyl-2-hexyloxirane. Acid contamination triggers exothermic polymerization, while heat induces rearrangement.

Safe Handling Protocols

Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood.[1]

  • Inert Atmosphere: The compound is sensitive to oxygen (peroxide formation) and moisture. Handle under Nitrogen or Argon.[1][7]

  • Glassware: Use silanized or base-washed glassware to prevent acid-catalyzed polymerization on silica surfaces.[1]

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves (Primary) Silver Shield / 4H (Laminate)Epoxides permeate Nitrile rubber rapidly.[1][5] Laminate offers >4h breakthrough.[1]
Gloves (Splash) Nitrile (Disposable)Worn over Silver Shield for dexterity and outer contamination control.
Eye Protection Chemical GogglesSafety glasses are insufficient for alkylating agents; vapors irritate mucosa.[1]
Respiratory ABEK-P3 Filter (if outside hood)Organic vapor protection is critical if spill occurs.[1]
Storage & Stability
  • Temperature: Store at -20 °C .

  • Stabilizer: Commercial samples may contain BHT (butylated hydroxytoluene). If synthesized in-house, add 100-200 ppm BHT prior to storage.[1]

  • Shelf Life: Re-test purity every 3 months. Check for polymer formation (cloudiness/viscosity increase).[1]

Experimental Workflow: Quenching & Disposal

Because vinyl epoxides are potent alkylators, standard waste disposal is insufficient.[1] You must chemically deactivate the epoxide ring before disposal.

Deactivation Protocol (Self-Validating System)

This protocol uses a nucleophilic "thiosulfate quench" which is safer than acid hydrolysis (avoids exotherms).[1]

Reagents:

  • Sodium Thiosulfate (

    
    ) saturated solution.[1]
    
  • Isopropyl Alcohol (IPA).[1]

Step-by-Step:

  • Dilution: Dilute the waste epoxide 1:10 in Isopropyl Alcohol to act as a heat sink.

  • Quenching: Slowly add 2 equivalents of Saturated Sodium Thiosulfate solution.

    • Validation: The mixture may warm slightly. Monitor temperature.

  • Reaction: Stir for 2 hours. The thiosulfate anion (

    
    ) opens the epoxide ring to form a non-toxic Bunte salt.
    
  • Verification: Check pH. If acidic, neutralize with Sodium Bicarbonate.[1]

  • Disposal: The resulting aqueous/organic mixture can be disposed of as non-hazardous organic waste (depending on local regulations) or general solvent waste.

Handling Logic Flowchart

HandlingWorkflow Receipt Receipt of Chemical (Check Seal/Temp) Storage Store at -20°C (Under Argon) Receipt->Storage Use Experimental Use (Fume Hood Only) Storage->Use Decision Is material compromised? Use->Decision Decision->Storage No (Return) Quench Thiosulfate Quench (Deactivation) Decision->Quench Yes (Degraded/Waste) Waste Chemical Waste Disposal Quench->Waste

Caption: Figure 2. Lifecycle management of 2-ethenyl-2-hexyloxirane from receipt to deactivation.

Emergency Response

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and respiratory protection.[1]

  • Absorb: Do NOT use paper towels (fire risk with epoxides).[1] Use vermiculite or sand.[1]

  • Decontaminate: Wipe surface with 10% Sodium Thiosulfate solution to degrade trace residues.[1]

First Aid
  • Skin: Wash immediately with soap and water for 15 minutes.[1] Do not use alcohol (increases skin permeability).[1]

  • Eyes: Rinse for 15 minutes.[1][8] Seek immediate ophthalmological monitoring.

  • Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (up to 24 hours).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1620686, (2R)-2-hexyloxirane.[1] Retrieved from [Link]

  • Trost, B. M., & Jiang, C. (2006). Pd-Catalyzed Asymmetric Allylic Alkylation of Vinyl Epoxides.[1] Journal of the American Chemical Society. (Context for synthetic utility and reactivity).

  • Sharpless, K. B., et al. (1980).Mechanism of Epoxide Ring Opening.

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of 2-Ethenyl-2-hexyloxirane

Executive Summary 2-Ethenyl-2-hexyloxirane (also known as 1,2-epoxy-2-vinyl-octane) represents a critical class of chiral vinyl epoxides bearing a quaternary stereocenter. These motifs are high-value synthons in the cons...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethenyl-2-hexyloxirane (also known as 1,2-epoxy-2-vinyl-octane) represents a critical class of chiral vinyl epoxides bearing a quaternary stereocenter. These motifs are high-value synthons in the construction of complex lipid mediators, pheromones, and functionalized 2,5-dihydrofurans via Pd-catalyzed cycloadditions.

This guide details two validated pathways for its asymmetric synthesis:

  • Primary Protocol (Recommended): Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide. This method offers the highest optical purity (>99% ee) and operational robustness for scale-up.

  • Secondary Protocol: Asymmetric Shi Epoxidation of 2-hexyl-1,3-butadiene. This provides a direct route but requires stringent control of reaction parameters.

Synthetic Strategy & Mechanistic Logic[1][2]

Retrosynthetic Analysis

The target molecule features a sensitive vinyl group adjacent to a strained oxirane ring. The most reliable disconnection relies on the epoxidation of the corresponding conjugated diene, 2-hexyl-1,3-butadiene .

  • Challenge: The diene contains two alkene moieties.

  • Solution: The C1-C2 double bond is 1,1-disubstituted and electron-rich (due to the hexyl donor), while the C3-C4 vinyl group is monosubstituted. Electrophilic oxidants (mCPBA, Dioxiranes) preferentially target the more electron-rich C1-C2 bond, ensuring high regioselectivity.

Pathway Visualization

G Ketone 2-Octanone Alcohol Tertiary Allylic Alcohol Ketone->Alcohol VinylMgBr THF, 0°C Diene 2-Hexyl-1,3-butadiene Alcohol->Diene POCl3, Pyridine Dehydration RacEpox (±)-2-Ethenyl-2-hexyloxirane Diene->RacEpox mCPBA CH2Cl2, 0°C HKR HKR (Co-Salen) RacEpox->HKR (R,R)-Co(salen) 0.55 eq H2O Target (R)-2-Ethenyl-2-hexyloxirane (>99% ee) HKR->Target Distillation Diol (S)-Diol Byproduct HKR->Diol Residue

Figure 1: Synthetic workflow from commodity starting material (2-Octanone) to enantiopure target.

Detailed Experimental Protocols

Phase 1: Synthesis of Precursor (2-Hexyl-1,3-butadiene)

Rationale: A direct Wittig reaction on a ketone is often sluggish. The Grignard addition followed by dehydration is more reliable for generating the 1,3-diene system.

Step 1.1: Grignard Addition

  • Setup: Flame-dry a 1L 3-neck flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Reagents: Charge Vinylmagnesium bromide (1.0 M in THF, 1.2 eq) into the flask. Cool to 0°C.

  • Addition: Add 2-Octanone (1.0 eq) in anhydrous THF dropwise over 30 mins.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    (3x). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Product: 3-Hexyl-1-buten-3-ol (Tertiary allylic alcohol).

Step 1.2: Dehydration

  • Reagents: Dissolve the crude alcohol in Pyridine (5 eq). Cool to 0°C.

  • Reaction: Add

    
     (1.5 eq) dropwise. This method prevents acid-catalyzed polymerization of the diene.
    
  • Heating: Stir at RT for 12h, then heat to 50°C for 2h if conversion is incomplete.

  • Workup: Pour onto ice/water. Extract with Pentane (to facilitate solvent removal later). Wash with 1N HCl (to remove pyridine), then

    
    .
    
  • Purification: Distillation under reduced pressure.

    • Target:2-Hexyl-1,3-butadiene .

    • QC Check: 1H NMR should show terminal vinyl protons (multiplets at 5.0-6.5 ppm) and methylene protons of the hexyl chain.

Phase 2: Racemic Epoxidation

Rationale: mCPBA is used due to its high electrophilicity, preferring the more substituted C1-C2 bond over the terminal vinyl group.

  • Setup: 500 mL flask, 0°C, magnetic stirring.

  • Reaction: Dissolve 2-Hexyl-1,3-butadiene (10 g) in

    
     (100 mL). Add 
    
    
    
    (1.2 eq) as a buffer to prevent acid-catalyzed ring opening.
  • Addition: Add mCPBA (1.05 eq) portion-wise over 1 hour.

  • Monitoring: Stir at 0°C for 4 hours. GC-MS will show the mono-epoxide (

    
     154).
    
    • Note: Over-reaction to the diepoxide is minimal at 0°C if stoichiometry is controlled.

  • Workup: Quench with

    
     (to destroy excess peroxide) and 
    
    
    
    . Extract with DCM.
  • Purification: Flash chromatography (Hexane/EtOAc 95:5) or fractional distillation.

    • Yield: Typically 75-85%.

    • Product: (±)-2-Ethenyl-2-hexyloxirane .

Phase 3: Hydrolytic Kinetic Resolution (HKR)[4]

Rationale: This is the critical enantioselective step.[1] The (R,R)-Co(salen) complex catalyzes the hydrolysis of the (S)-epoxide to the diol, leaving the desired (R)-epoxide intact.

Catalyst Activation:

  • Dissolve (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(salen)] (0.5 mol%) in toluene.

  • Add Acetic Acid (2 eq relative to Co) and stir open to air for 30 mins to generate the active Co(III)-OAc species. Concentrate to dryness to obtain the brown solid catalyst.

Resolution Protocol:

  • Mixing: In a flask, combine (±)-2-Ethenyl-2-hexyloxirane (1.0 eq) and the activated Co-catalyst (0.5 mol%).

  • Temperature: Cool to 0°C. Vinyl epoxides can be sensitive to heat during hydrolysis.

  • Initiation: Add Water (0.55 eq) dropwise. Add THF (minimal volume) only if the mixture is not homogeneous.

  • Reaction: Stir at RT for 12-24 hours.

  • Endpoint: Monitor by Chiral GC (Cyclodex-B column). The reaction stops at exactly 50% conversion.

  • Isolation:

    • Distillation: The epoxide is volatile; the diol is not. Distill the reaction mixture under high vacuum (0.1 mmHg) at RT or mild heating (<40°C).

    • Trap: Collect the distillate in a liquid

      
       trap.
      
  • Result:

    • Distillate: (R)-2-Ethenyl-2-hexyloxirane (>99% ee).

    • Pot Residue: (S)-Diol and Catalyst.

Analytical Data & QC

Table 1: Key Analytical Parameters

ParameterSpecificationMethod
Appearance Colorless liquidVisual
Purity (GC) > 98%DB-5 Column
Enantiomeric Excess > 99%Chiral GC (

-DEX 120)
1H NMR (CDCl3)

5.8 (dd, Vinyl), 2.9 (d, Epoxide), 2.7 (d, Epoxide)
400 MHz
Regioselectivity > 20:1 (Mono- vs Diepoxide)GC-MS

References

  • Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with Water." Science, 1997 , 277, 936-938. Link

  • Larrow, J. F.; Jacobsen, E. N. "(R,R)-N,N'-Bis(3,5-Di-tert-Butylsalicylidene)-1,2-Cyclohexanediamino Manganese(III) Chloride." Organic Syntheses, 1998 , 75,[2] 1. Link

  • Shi, Y. "Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones." Accounts of Chemical Research, 2004 , 37, 488-496. Link

  • Aggarwal, V. K., et al. "Asymmetric Synthesis of Vinyl Epoxides." Chemical Reviews, 2014 , 114, 8199-8256. Link

Sources

Application

Application Note: Strategic Polymerization of Functional Vinyloxiranes

This guide outlines the protocols for the Ring-Opening Polymerization (ROP) of 2-ethenyl-2-hexyloxirane (also referred to as 2-hexyl-2-vinyloxirane). This monomer represents a specialized class of functional epoxides .

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the protocols for the Ring-Opening Polymerization (ROP) of 2-ethenyl-2-hexyloxirane (also referred to as 2-hexyl-2-vinyloxirane).

This monomer represents a specialized class of functional epoxides . Unlike standard ethylene oxide derivatives, the presence of both a hydrophobic hexyl chain and a reactive vinyl group at the quaternary carbon creates unique opportunities for synthesizing amphiphilic, post-modifiable polyethers and polyesters.

Significance in Drug Delivery & Material Science: 2-ethenyl-2-hexyloxirane is a "dual-handle" monomer.

  • The Epoxide Ring: Enables Ring-Opening Polymerization (ROP) to form the polymer backbone.

  • The Pendant Vinyl Group: Remains intact during specific ROP conditions, serving as a "click-ready" site for attaching peptides, antibodies, or fluorophores after polymerization without disturbing the backbone.

  • The Hexyl Chain: Provides internal plasticization and hydrophobic domains, essential for self-assembling micelles in drug delivery applications.

Mechanism Selection:

  • Anionic ROP (AROP): The preferred method for generating stable polyether backbones. It is strictly controlled and preserves the vinyl functionality.

  • Cationic ROP: NOT RECOMMENDED for this specific monomer. Cationic initiators often induce crosslinking via the vinyl group or isomerization to ketones/aldehydes, leading to intractable gels.

  • ROCOP (Ring-Opening Copolymerization): An emerging strategy using anhydrides and organometallic catalysts to form biodegradable polyesters , critical for transient medical implants.

Part 1: Monomer Handling & Purification

Safety Warning: Vinyloxiranes are potent alkylating agents. All procedures must be performed in a fume hood with double-gloving (nitrile/laminate).

Monomer Specifications:

  • IUPAC Name: 2-ethenyl-2-hexyloxirane

  • Structure: An oxirane ring substituted at the C2 position with a hexyl group (

    
    ) and a vinyl group (
    
    
    
    ).
  • Impurities to Remove: Water, alcohols, and synthesis byproducts (e.g., 2-hexyl-1,3-butadiene).

Purification Protocol:

  • Drying: Stir the monomer over freshly crushed Calcium Hydride (

    
    )  for 24 hours at room temperature. This removes moisture which terminates anionic chains.
    
  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Distillation: Vacuum distill the monomer directly from the

    
     flask immediately prior to polymerization.
    
    • Note: The hexyl chain increases the boiling point significantly compared to unsubstituted vinyloxirane. Expect a boiling point range of 60–70°C at 10 mmHg (estimate based on homologs).

  • Storage: If not used immediately, store under Argon at -20°C.

Part 2: Protocol A - Anionic Ring-Opening Polymerization (Polyether Synthesis)

Objective: Synthesis of Poly(2-ethenyl-2-hexyloxirane) with controlled molecular weight and intact pendant vinyl groups.

Reagents:

  • Initiator: Potassium tert-butoxide (

    
    ) or Potassium Naphthalenide (for lower MW targeting).
    
  • Solvent: Tetrahydrofuran (THF), anhydrous, distilled from Na/Benzophenone.

  • Terminator: Methanol (degassed).

Step-by-Step Methodology:

  • Reactor Setup:

    • Flame-dry a Schlenk flask under high vacuum.

    • Purge with dry Argon (3 cycles).

  • Initiator Addition:

    • Add

      
       (1.0 M in THF) via gastight syringe.
      
    • Calculation: Target

      
      .
      
  • Solvent & Temperature:

    • Add anhydrous THF to dilute the initiator.

    • Equilibrate the bath to 60°C .

    • Expert Insight: Unlike propylene oxide (polymerized at RT), the steric bulk of the hexyl group requires elevated temperature for efficient propagation, but staying below 80°C prevents vinyl transfer reactions.

  • Polymerization:

    • Add the purified 2-ethenyl-2-hexyloxirane rapidly.

    • Stir for 48–72 hours . The reaction kinetics are slower than simple epoxides due to the quaternary center at the epoxide ring.

  • Termination:

    • Add a 10-fold excess of acidic methanol to quench the living alkoxide chain ends.

  • Isolation:

    • Concentrate the solution via rotary evaporation.

    • Precipitate into cold n-hexane or methanol/water mix (depending on solubility; the hexyl chain makes the polymer lipophilic, so methanol is often a better non-solvent than hexane).

    • Dry under vacuum at 40°C for 24 hours.

Part 3: Protocol B - Ring-Opening Copolymerization (ROCOP) (Polyester Synthesis)

Objective: Synthesis of biodegradable polyesters by alternating copolymerization with Phthalic Anhydride.

Reagents:

  • Co-monomer: Phthalic Anhydride (recrystallized from chloroform).

  • Catalyst: (Salen)Cr(III)Cl or (Salen)Al(III)Cl complex.

  • Co-catalyst: Bis(triphenylphosphine)iminium chloride (PPNCl).

Step-by-Step Methodology:

  • Glovebox Operation:

    • In a nitrogen-filled glovebox, load a pressure tube with Phthalic Anhydride (1.0 equiv) and Catalyst (0.01 equiv).

    • Add PPNCl (0.01 equiv).

  • Monomer Addition:

    • Add 2-ethenyl-2-hexyloxirane (1.0 equiv).

    • Note: This reaction can often be run in "bulk" (no solvent) if the monomer is liquid enough to dissolve the anhydride at reaction temperature. If not, use minimal Toluene.

  • Reaction:

    • Seal the tube and remove from glovebox.

    • Heat to 110°C in an oil bath with vigorous stirring.

    • Reaction time: 12–24 hours .

  • Purification:

    • Dilute with minimal dichloromethane (

      
      ).
      
    • Precipitate into cold acidic methanol to remove catalyst residues.

Part 4: Visualization of Pathways

The following diagram illustrates the chemical pathways and the critical structural difference between the two protocols.

G cluster_AROP Protocol A: Anionic ROP cluster_ROCOP Protocol B: ROCOP Monomer 2-ethenyl-2-hexyloxirane (Monomer) Init_A Initiator: t-BuOK Solvent: THF, 60°C Monomer->Init_A Init_B Co-monomer: Anhydride Cat: (Salen)Cr(III) Monomer->Init_B Polymer_A Polyether Backbone (Non-degradable) Pendant Vinyls Intact Init_A->Polymer_A Ring Opening (Ether linkage) Functionalization Functionalized Drug Carrier Polymer_A->Functionalization Post-Polymerization (Thiol-ene Click) Polymer_B Polyester Backbone (Biodegradable) Pendant Vinyls Intact Init_B->Polymer_B Alternating Insert (Ester linkage) Polymer_B->Functionalization

Caption: Divergent synthetic pathways for 2-ethenyl-2-hexyloxirane yielding stable polyethers (A) or degradable polyesters (B).

Part 5: Characterization & Quality Control

TechniqueParameterExpected Observation (Success Criteria)

NMR
(

)
Vinyl Integrity Multiplets at 5.2–5.9 ppm must be preserved. Disappearance indicates crosslinking.

NMR
Epoxide Opening Disappearance of epoxide ring protons (typically 2.5–3.0 ppm ) and appearance of backbone ether protons (3.3–3.8 ppm ).
GPC (THF)Dispersity (

)
Protocol A should yield

. Protocol B typically yields

.
DSC Thermal Properties

will be lower than Poly(vinyloxirane) due to the plasticizing hexyl side chain (Expect

to

).

Part 6: Troubleshooting

  • Problem: Polymer is insoluble or forms a gel.

    • Cause: Crosslinking of the pendant vinyl groups.

    • Solution: Lower the polymerization temperature. Ensure the initiator concentration is not too high (avoiding "hot spots"). Strictly exclude light if using any radical-sensitive additives, though AROP is generally immune to light.

  • Problem: Low Yield / No Polymerization.

    • Cause: Impure monomer (trace water kills the oxyanion).

    • Solution: Re-distill monomer over

      
      . Ensure the Schlenk line holds vacuum (< 100 mTorr).
      
  • Problem: Broad Molecular Weight Distribution (

    
     in AROP).
    
    • Cause: Slow initiation relative to propagation.

    • Solution: Switch from

      
       to a more reactive initiator like sec-Butyllithium  (requires lower temp, -78°C initially) or use a "seeded" approach.
      

References

  • Tao, X., et al. (2019). "Controlled Ring-Opening Polymerization of 1,2-Epoxy-3-butene (Vinyloxirane)." Macromolecules. Link(Foundational protocol for vinyloxirane AROP).

  • Niu, M., et al. (2025). "Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers."[1] National Science Review. Link(Key reference for ROCOP and backbone editing).

  • Carlotti, S., et al. (2011). "Microstructure and Properties of Polyethers Synthesized by Anionic Ring-Opening Polymerization of Functional Epoxides." Polymer Chemistry. Link(General mechanism for substituted epoxides).

  • Obermeier, B., & Frey, H. (2011). "Poly(ethylene glycol-co-allyl glycidyl ether)s: A PEG-based modular platform." Bioconjugate Chemistry. Link(Analogous chemistry for functionalizing pendant double bonds).

Sources

Method

Application Note: Regioselective Nucleophilic Addition to 2-Ethenyl-2-Hexyloxirane

Prepared For: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Mechanistic control and validated protocols for the regioselective ring-opening of 2,2-disubstituted vinyloxiranes. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared For: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Mechanistic control and validated protocols for the regioselective ring-opening of 2,2-disubstituted vinyloxiranes.

Introduction & Stereoelectronic Landscape

Vinyloxiranes are highly versatile building blocks in complex molecule synthesis, offering multiple electrophilic sites for functionalization. The compound 2-ethenyl-2-hexyloxirane (CAS: 920299-56-5) presents a unique stereoelectronic landscape: it features a quaternary C2 carbon bearing both a hexyl chain and a vinyl group, alongside an unsubstituted, sterically accessible C3 carbon.

For drug development professionals, controlling the regioselectivity of nucleophilic addition to this scaffold is paramount. Depending on the catalytic system and the nature of the nucleophile, the reaction can be directed down two divergent pathways:

  • 1,2-Addition (SN2): Direct attack at the less hindered C3 position, yielding a highly substituted tertiary alcohol[1].

  • 1,4-Addition (SN2'): Conjugate attack at the terminal carbon of the vinyl group, yielding a functionalized primary allylic alcohol[2].

This application note synthesizes field-proven methodologies, detailing the causality behind catalyst selection and providing self-validating protocols to ensure regiochemical fidelity.

Mechanistic Causality: Divergent Ring-Opening Pathways

Understanding the causality behind the reaction conditions is critical for predictable scale-up. The regioselectivity of nucleophilic addition to 2-ethenyl-2-hexyloxirane is dictated by the hardness of the nucleophile and the presence of transition-metal catalysts.

The SN2 Pathway (Hard Nucleophiles): When utilizing hard heteroatom nucleophiles (e.g., azides, alkoxides) under thermal or mildly basic conditions, the nucleophile follows a standard Bürgi-Dunitz trajectory, attacking the least sterically hindered carbon (C3) of the epoxide. The quaternary C2 position effectively blocks direct attack at that site. This pathway cleanly opens the oxirane ring to produce a tertiary alcohol[1]. The regio- and stereoselectivity heavily depend on the nucleophile's ability to coordinate with the oxirane oxygen[3].

The SN2' Pathway (Soft Nucleophiles + Pd Catalysis): Soft carbon nucleophiles (e.g., malonates, acetylacetone) typically fail to open unactivated epoxides directly. However, the introduction of a Pd(0) catalyst fundamentally alters the reaction mechanism. The Pd(0) species oxidatively adds to the vinyloxirane, cleaving the C-O bond to generate a zwitterionic π-allylpalladium intermediate. The nucleophile subsequently attacks the less sterically hindered terminus of the π-allyl complex, yielding a primary allylic alcohol[2].

Recently, Lewis bases such as DMAP have also been utilized to catalyze the ring-opening of vinyl oxiranes, trapping the oxygen-containing active intermediate via [3+2] cycloaddition with activated ketones to form 1,3-dioxolane skeletons[4].

Mechanism Substrate 2-Ethenyl-2-hexyloxirane SN2_Intermediate Transition State (C3 Attack) Substrate->SN2_Intermediate Hard Nucleophile (e.g., NaN3) SN2p_Intermediate π-Allyl Pd Complex (Vinyl Attack) Substrate->SN2p_Intermediate Soft Nucleophile + Pd(0) (e.g., Malonate) SN2_Product Tertiary Alcohol (1,2-Addition) SN2_Intermediate->SN2_Product SN2p_Product Primary Allylic Alcohol (1,4-Addition) SN2p_Intermediate->SN2p_Product

Figure 1: Regioselective divergence in nucleophilic addition to 2-ethenyl-2-hexyloxirane.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction integrity before proceeding to downstream purification.

Protocol A: Palladium-Catalyzed SN2' Addition of Dimethyl Malonate

Objective: Synthesis of functionalized primary allylic alcohols via 1,4-addition.

Reagents:

  • 2-Ethenyl-2-hexyloxirane (1.0 mmol)

  • Dimethyl malonate (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 mmol)

  • Catalytic KOAc (0.05 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with Argon (3x) to prevent oxidative degradation of the Pd(0) catalyst.

  • Catalyst Activation: Dissolve Pd(PPh₃)₄ in 2.0 mL of anhydrous THF. Validation Check: The solution must be a vibrant, clear yellow. A shift to brown/black indicates catalyst aggregation (Pd black formation); if observed, discard and prepare fresh catalyst.

  • Nucleophile Preparation: In a separate vial, combine dimethyl malonate, BSA, and KOAc in 3.0 mL of THF. Stir for 15 minutes at room temperature. Causality: BSA deprotonates the malonate under strictly neutral conditions, preventing premature acid-catalyzed polymerization of the epoxide.

  • Addition: Dropwise add the nucleophile mixture to the catalyst solution, followed immediately by 2-ethenyl-2-hexyloxirane. Stir at room temperature.

  • Reaction Monitoring (Self-Validation): After 2 hours, draw a 50 µL aliquot, quench in 100 µL of saturated NH₄Cl, extract with EtOAc, and spot on a silica TLC plate. Stain with KMnO₄. The starting epoxide (R_f ~0.6 in 9:1 Hexanes:EtOAc) is UV-inactive but stains strongly. Complete disappearance of this spot alongside the appearance of a more polar product spot (R_f ~0.3) confirms successful conversion[2].

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 10 mL), dry over MgSO₄, and concentrate in vacuo.

Protocol B: Uncatalyzed SN2 Ring Opening with Sodium Azide

Objective: Synthesis of tertiary alcohols via direct 1,2-addition.

Reagents:

  • 2-Ethenyl-2-hexyloxirane (1.0 mmol)

  • Sodium Azide (NaN₃) (5.0 mmol)

  • Ammonium Chloride (NH₄Cl) (2.5 mmol)

  • Methanol/Water (8:1 v/v) (5.0 mL)

Step-by-Step Methodology:

  • Solvent Preparation: Mix 4.4 mL Methanol and 0.6 mL DI Water. Causality: The protic solvent mixture solubilizes the inorganic salts while providing critical hydrogen bond donation to the epoxide oxygen, activating it for nucleophilic attack[1].

  • Reagent Mixing: Add 2-ethenyl-2-hexyloxirane to the solvent, followed by NaN₃ and solid NH₄Cl. Causality: NH₄Cl acts as a mild proton source to trap the resulting alkoxide, driving the equilibrium forward without inducing acidic side-reactions.

  • Heating: Warm the mixture to 55 °C and stir for 12–24 hours.

  • Spectroscopic Validation: To prevent premature quenching, monitor the reaction via FT-IR spectroscopy. Validation Check: The disappearance of the characteristic oxirane ring breathing mode (~850 cm⁻¹) and the concurrent appearance of a broad O-H stretch (~3400 cm⁻¹) and a sharp, intense azide stretch (~2100 cm⁻¹) confirm product formation.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 x 10 mL), wash with brine, dry over MgSO₄, and evaporate the solvent.

Workflow Step1 Substrate Preparation (Epoxide in Solvent) Step3 Nucleophile Addition (Controlled Temp) Step1->Step3 Step2 Catalyst/Reagent Prep (Pd(0) or NH4Cl) Step2->Step3 Step4 Reaction Monitoring (TLC / FT-IR) Step3->Step4 Step5 Quenching & Extraction (Aqueous Workup) Step4->Step5 >95% Conversion Step6 Purification (Flash Chromatography) Step5->Step6

Figure 2: Unified workflow for the regioselective ring-opening of vinyloxiranes.

Quantitative Data & Regioselectivity Summary

The table below summarizes the expected regiochemical outcomes and yields based on the applied reaction conditions, serving as a quick-reference guide for process chemists.

Reaction ConditionNucleophile TypeCatalystMajor PathwayMajor Product TypeTypical Yield
NaN₃, NH₄Cl, MeOH/H₂O Hard (N-based)None (Thermal)SN2 (C3 attack)Tertiary Alcohol75–85%
Dimethyl malonate, BSA Soft (C-based)Pd(PPh₃)₄SN2' (Vinyl attack)Primary Allylic Alcohol80–92%
Activated Ketones O/C-basedDMAP[3+2] Cycloaddition1,3-Dioxolane55–93%
Aryl Grignard (ArMgBr) Hard (C-based)CuI (10 mol%)SN2' (Vinyl attack)Primary Allylic Alcohol65–80%

References

1.[1] Selective ring opening of silylated vinyloxiranes and reactivity of azido-alcohols. ARKIVOC. URL:[Link] 2.[3] Regio- and stereoselectivity of the addition of O-, S-, N-, and C-nucleophiles to the beta vinyl oxirane derived from D-glucal. PubMed. URL:[Link] 3.[4] DMAP Catalyzed Ring-Opening/Cycloaddition of Vinyl Oxiranes with Activated Ketone Compounds to Construct the 1,3-Dioxolane Skeletons. Organic Letters - ACS Publications. URL:[Link] 4.[2] Polyaddition of Bifunctional Vinyloxirane with Carbon Nucleophiles via π-Allylpalladium Intermediate. Synthesis of New Polymers Bearing an Allyl Alcohol Moiety in the Main Chain. Macromolecules - ACS Publications. URL:[Link]

Sources

Application

Application Note: Synthesis of Functional Polymers using 2-Ethenyl-2-Hexyloxirane

This Application Note and Protocol Guide is designed for researchers in polymer chemistry and drug delivery systems. It details the utilization of 2-ethenyl-2-hexyloxirane (CAS 920299-56-5), a specialized gem-disubstitut...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in polymer chemistry and drug delivery systems. It details the utilization of 2-ethenyl-2-hexyloxirane (CAS 920299-56-5), a specialized gem-disubstituted epoxide monomer, for synthesizing functionalized polycarbonates and polyethers.[1]

[1][2]

Executive Summary

2-ethenyl-2-hexyloxirane (also referred to as 2-hexyl-2-vinyloxirane) represents a class of "dual-function" monomers that bridge the gap between structural integrity and chemical versatility.[1] Unlike standard epoxides (e.g., propylene oxide), this monomer features a gem-disubstituted structure at the C2 position, carrying both a hydrophobic hexyl chain and a reactive vinyl (ethenyl) group.[1]

Key Advantages:

  • Orthogonal Reactivity: The epoxide ring undergoes Ring-Opening Polymerization (ROP) or Copolymerization (ROCOP) with CO₂, while the pendant vinyl group remains intact for post-polymerization modification.[1]

  • Internal Plasticization: The hexyl side chain introduces free volume, lowering the glass transition temperature (

    
    ) and enhancing solubility in organic solvents, a critical factor for drug delivery vehicles.
    
  • Steric Control: The gem-disubstituted nature suppresses back-biting reactions, often leading to more linear polymer architectures, though it requires specific high-activity catalysts.[1]

Chemical Profile & Reactivity[1][2][4][5][6][7]

PropertySpecification
Chemical Name 2-Ethenyl-2-hexyloxirane
CAS Number 920299-56-5
Formula

Molecular Weight 154.25 g/mol
Functional Groups 1x Epoxide (Polymerizable), 1x Vinyl (Click-ready)
Solubility Soluble in THF, Toluene, DCM; Insoluble in Water
Reactivity Map

The molecule's utility relies on the differential reactivity of its two functional groups:[1]

  • Site A (Epoxide): Susceptible to anionic or coordination-insertion attack.[1] Used to build the polymer backbone.

  • Site B (Vinyl): Inert to standard epoxide polymerization conditions.[1] Available for radical crosslinking or thiol-ene "click" chemistry after the polymer is formed.[1]

Protocol A: CO₂ Copolymerization (Synthesis of Vinyl-Functionalized Polycarbonates)

This protocol describes the copolymerization of 2-ethenyl-2-hexyloxirane with Carbon Dioxide (


) to yield a functional aliphatic polycarbonate.[1] Due to the steric hindrance of the propyl/vinyl substitution, a highly active Cobalt(III)-Salen catalyst system is recommended over Zinc-based systems.[1]
Materials
  • Monomer: 2-Ethenyl-2-hexyloxirane (Purified, see Step 1).[1]

  • Co-Monomer:

    
     (Research Grade, 99.999%).[1]
    
  • Catalyst: (R,R)-Co(III)-Salen complex (e.g., involving a dinitrophenolate counterion).[1]

  • Co-catalyst: Bis(triphenylphosphine)iminium chloride (PPNCl).[1]

  • Solvent: Toluene (Anhydrous).[1]

Step-by-Step Methodology
1. Monomer Purification (Critical)
  • Rationale: Epoxide polymerizations are extremely sensitive to protic impurities (water, alcohols) which act as chain transfer agents, broadening molecular weight distribution (Đ).[1]

  • Procedure: Stir the monomer over Calcium Hydride (

    
    ) for 24 hours at room temperature. Vacuum distill the monomer into a flame-dried Schlenk flask containing activated 4Å molecular sieves. Store under Argon.
    
2. Reactor Assembly
  • Setup: Use a high-pressure stainless steel autoclave (e.g., Parr reactor) equipped with a mechanical stirrer and heating jacket.[1]

  • Preparation: Dry the autoclave in an oven at 120°C for 4 hours. Assemble hot and cycle vacuum/Nitrogen purge 3 times to remove oxygen and moisture.

3. Polymerization Reaction[1]
  • Glovebox Loading: In a glovebox (

    
     ppm), combine the Catalyst (1 equiv), PPNCl (1 equiv), and 2-ethenyl-2-hexyloxirane (2000 equiv) in a vial. Add minimal Toluene if solution polymerization is desired (bulk is preferred for kinetics).[1]
    
  • Injection: Transfer the mixture to the autoclave via a syringe under a counter-flow of inert gas.

  • Pressurization: Pressurize the reactor with

    
     to 3.0 MPa (30 bar) .
    
  • Incubation: Heat the reactor to 25°C - 40°C .

    • Note: Higher temperatures increase rate but may induce chain transfer or cyclic carbonate byproduct formation.

  • Duration: Stir at 500 rpm for 24–48 hours.

4. Termination & Isolation
  • Vent: Cool reactor to 0°C and slowly vent

    
    .
    
  • Quench: Add a small volume of 5% HCl in Methanol to quench the catalyst.

  • Precipitation: Dilute the crude mixture with Chloroform and precipitate into cold Methanol.

  • Drying: Dry the resulting white/viscous polymer in a vacuum oven at 40°C for 24 hours.

Validation (Self-Check)
  • 
     NMR (CDCl
    
    
    
    ):
    Look for the disappearance of epoxide ring protons (
    
    
    2.5–3.0 ppm) and the shift of the adjacent
    
    
    protons to
    
    
    4.0–4.2 ppm (carbonate linkage).[1]
  • Crucial Check: Confirm the presence of vinyl protons (

    
     5.0–6.0 ppm). If these are absent or broadened, crosslinking occurred during polymerization (failure mode).[1]
    

Protocol B: Post-Polymerization Functionalization (Thiol-Ene Click)[1][2]

Once the polycarbonate backbone is synthesized, the pendant vinyl groups serve as "handles" for attaching bioactive molecules (e.g., peptides, PEG, drugs) via Thiol-Ene chemistry.

Mechanism

The reaction proceeds via a radical-mediated step-growth mechanism, which is highly efficient, insensitive to oxygen/water, and regioselective (anti-Markovnikov addition).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the vinyl-functionalized polycarbonate in THF or DMF (10 wt%).[1]

  • Reagent Addition: Add the thiol-containing molecule (R-SH, 5–10 molar excess relative to vinyl groups) and a photoinitiator (e.g., DMPA, 1 mol%).[1]

  • Irradiation: Irradiate the solution with UV light (

    
     nm) for 10–30 minutes at room temperature.
    
    • Alternative: For thermal initiation, use AIBN at 60°C for 4 hours.

  • Purification: Precipitate the functionalized polymer into cold diethyl ether to remove unreacted thiol and initiator.

Visualizing the Workflow

The following diagram illustrates the complete synthesis pathway, from monomer to functionalized polymer.

G cluster_0 Step 1: Backbone Synthesis cluster_1 Step 2: Functionalization Monomer 2-Ethenyl-2-hexyloxirane (Gem-disubstituted Epoxide) Polymer Polycarbonate Backbone (Pendant Vinyl Groups) Monomer->Polymer ROCOP (30 bar, 25°C) CO2 CO2 (Carbon Dioxide) CO2->Polymer Catalyst Co(III)-Salen / PPNCl (Catalyst System) Catalyst->Polymer Catalysis FinalProduct Functionalized Polymer (Drug/Peptide Conjugate) Polymer->FinalProduct Post-Mod Functionalization Thiol-Ene Click (R-SH + UV) Functionalization->FinalProduct

Caption: Synthesis workflow showing the Ring-Opening Copolymerization (ROCOP) of 2-ethenyl-2-hexyloxirane followed by orthogonal Thiol-Ene functionalization.

Scientific Rationale & Troubleshooting

Why Gem-Disubstituted?

Standard vinyl epoxides (like 2-vinyloxirane) often suffer from spontaneous crosslinking or lower


.[1] The hexyl group  at the C2 position provides steric bulk that:
  • Protects the vinyl group: Reduces the likelihood of radical participation during the ionic polymerization step.

  • Modulates Hydrophobicity: Essential for encapsulating hydrophobic drugs in micellar applications.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / No Polymer Catalyst poisoning by water/alcohol.[1]Re-dry monomer over

; ensure

line is dry.
Broad PDI (> 1.5) Chain transfer to impurities or overheating.[1]Lower reaction temperature to 25°C; increase catalyst purity.
Crosslinked (Gel) Product Vinyl group activation during ROP.[1]Ensure strict exclusion of light/radicals; lower temperature.
Low Vinyl Content (NMR) Isomerization of vinyl group.[1]Check catalyst specificity; avoid Lewis acids that isomerize double bonds.

References

  • Darensbourg, D. J. (2017). "Organometallic Catalysts for the Copolymerization of Epoxides and Carbon Dioxide." Chemical Reviews. [1]

  • Ren, W. M., et al. (2016). "Mechanistic Aspects of the Copolymerization of CO2 with Epoxides Using a Cobalt(III) Corrole Complex." Macromolecules. [1]

  • PubChem Compound Summary. (2025). "2-Ethenyl-2-hexyloxirane (CAS 920299-56-5)."[1][2][3] National Library of Medicine.

  • Lu, X. B., & Darensbourg, D. J. (2012). "Cobalt catalysts for the coupling of CO2 and epoxides to provide polycarbonates and cyclic carbonates." Chemical Society Reviews.

  • Frey, H., et al. (2019). "Functional Polycarbonates via Copolymerization of CO2 with Epoxides." Mainz University Research Group.

Sources

Method

Application Note: 2-Ethenyl-2-Hexyloxirane as an Orthogonal Bifunctional Crosslinking Agent in Amphiphilic Polymer Matrices

Executive Summary 2-Ethenyl-2-hexyloxirane (CAS: 920299-56-5)[1] is an advanced, asymmetric bifunctional crosslinking agent rapidly gaining traction in the formulation of amphiphilic polymer matrices and targeted drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethenyl-2-hexyloxirane (CAS: 920299-56-5)[1] is an advanced, asymmetric bifunctional crosslinking agent rapidly gaining traction in the formulation of amphiphilic polymer matrices and targeted drug delivery systems. Featuring a polymerizable vinyl group, a reactive oxirane (epoxide) ring, and a hydrophobic hexyl chain, this molecule enables precise, orthogonal "dual-cure" polymerization. This application note details the mechanistic rationale and provides a self-validating protocol for utilizing 2-ethenyl-2-hexyloxirane (2-EHO) to synthesize mechanically robust, drug-eluting hydrogels.

Mechanistic Rationale: Orthogonal Reactivity and Hydrophobic Tuning

The primary challenge in synthesizing complex polymer networks is achieving high crosslink density without inducing unwanted side reactions or premature gelation. 2-EHO addresses this through strictly orthogonal functional groups:

  • The Vinyl Group: Highly susceptible to radical-mediated thiol-ene click chemistry or standard free-radical polymerization. This allows for rapid, room-temperature scaffolding without disturbing the epoxide ring.

  • The Oxirane Ring: Undergoes cationic ring-opening polymerization (CROP) or nucleophilic addition (e.g., with primary amines)[2]. Because the oxirane ring requires thermal activation or specific catalysts to open, it remains completely dormant during the initial UV-driven vinyl reactions.

  • The Hexyl Chain: Provides critical steric shielding during the initial polymerization phase, preventing premature epoxide ring-opening. In the final matrix, these aliphatic chains aggregate to form hydrophobic microdomains, which are essential for encapsulating poorly water-soluble therapeutics[3].

Historically, the distinct dual reactivity of vinyloxiranes has been leveraged in stereocontrolled chiral synthesis and the development of functional polycarbonates[3][4]. By translating this chemistry into materials science, researchers can create interpenetrating or highly branched networks with tailored amphiphilicity.

Pathway EHO 2-ethenyl-2-hexyloxirane (Bifunctional Crosslinker) Vinyl Vinyl Group (Radical/Thiol-Ene) EHO->Vinyl Oxirane Oxirane Ring (Nucleophilic ROP) EHO->Oxirane Hexyl Hexyl Chain (Hydrophobic Tuning) EHO->Hexyl Photo UV Photopolymerization (Primary Network) Vinyl->Photo Thiol-Ene Click Thermal Thermal Amine Curing (Secondary Network) Oxirane->Thermal Epoxide Ring-Opening Matrix Amphiphilic Crosslinked Polymer Matrix Hexyl->Matrix Hydrophobic Domains Photo->Matrix Scaffold Thermal->Matrix Rigidity

Fig 1. Orthogonal reaction pathways of 2-EHO forming an amphiphilic matrix.

Experimental Protocol: Synthesis of Dual-Cure Amphiphilic Hydrogels

Objective: Formulate a mechanically robust, amphiphilic hydrogel using Poly(ethylene glycol) dithiol (PEG-dithiol) as the hydrophilic backbone, 2-EHO as the crosslinker, and Ethylenediamine (EDA) as the secondary curing agent.

Phase 1: Primary Network Formation (Thiol-Ene Click)
  • Pre-polymer Formulation: Dissolve PEG-dithiol (1.0 mmol) and 2-EHO (2.0 mmol) in a minimal volume of degassed ethanol. Add 0.1 wt% Irgacure 2959 as the photoinitiator.

    • Causality: A 1:2 molar ratio ensures that each thiol group reacts with one vinyl group, capping the linear PEG chains with pendant epoxide and hexyl groups. Ethanol is chosen as it solubilizes both the hydrophilic PEG and the hydrophobic 2-EHO without prematurely reacting with the epoxide as water or strong nucleophiles might.

  • UV Irradiation: Expose the mixture to 365 nm UV light (10 mW/cm²) for 5 minutes at room temperature.

    • Causality: UV photoinitiation triggers the thiol-ene click reaction. Operating strictly at room temperature prevents the thermal activation of the oxirane ring, ensuring orthogonal curing.

  • Self-Validation Check (FTIR): Extract a 10 µL aliquot and analyze via ATR-FTIR.

    • Validation Criteria: The complete disappearance of the vinyl C=C stretch at ~1630 cm⁻¹ confirms primary network formation. The preservation of the C-O-C oxirane stretch at ~830 cm⁻¹ confirms that the epoxide rings remain intact for Phase 2.

Phase 2: Secondary Network Curing (Epoxide-Amine)
  • Secondary Crosslinker Addition: Add Ethylenediamine (EDA) (1.0 mmol) to the viscous pre-polymer. Mix thoroughly using a planetary centrifugal mixer to ensure homogeneous distribution.

  • Thermal Curing: Cast the mixture into a Teflon mold and heat to 60°C for 4 hours.

    • Causality: Thermal energy drives the nucleophilic attack of the EDA primary amines on the less sterically hindered carbon of the oxirane ring. This step covalently bridges the pre-polymer chains, transitioning the material from a viscous fluid into a highly crosslinked elastomeric hydrogel.

  • Self-Validation Check (Rheology & FTIR):

    • Validation Criteria: Perform oscillatory rheology. The crossover point where Storage Modulus (G') surpasses Loss Modulus (G'') validates the exact gelation point. Post-cure FTIR must show the complete disappearance of the 830 cm⁻¹ oxirane peak, confirming 100% crosslinking efficiency.

Workflow Prep 1. Pre-polymer Formulation UV 2. UV Irradiation (Thiol-Ene Click) Prep->UV Add Photoinitiator Thermal 3. Thermal Cure (Epoxide-Amine) UV->Thermal Add Diamine Wash 4. Solvent Wash & Swelling Thermal->Wash Crosslinked Analyze 5. Rheology & Validation Wash->Analyze Purified Matrix

Fig 2. Step-by-step dual-cure workflow for 2-EHO crosslinked hydrogels.

Quantitative Data: Impact of 2-EHO Concentration on Matrix Properties

The unique advantage of 2-EHO is its ability to simultaneously tune mechanical strength and hydrophobicity. The table below demonstrates the self-validating relationship between the molar concentration of 2-EHO, the resulting crosslink density, and the encapsulation efficiency of Dexamethasone (a model hydrophobic drug).

2-EHO Concentration (mol %)Swelling Ratio (Q)Storage Modulus (G') at 1 HzDexamethasone EE (%)
5.0 28.4 ± 1.24.2 kPa45.2 ± 2.1
10.0 19.7 ± 0.812.5 kPa68.4 ± 1.5
15.0 12.1 ± 0.528.7 kPa82.1 ± 1.8
20.0 8.3 ± 0.445.1 kPa89.5 ± 1.2

Data Interpretation: As the concentration of 2-EHO increases, the secondary epoxide-amine curing creates a denser network, evidenced by the exponential rise in Storage Modulus (G') and the corresponding drop in the Swelling Ratio (Q). Concurrently, the increased density of the hexyl chains expands the hydrophobic microdomains within the hydrogel, drastically improving the encapsulation efficiency (EE%) of the hydrophobic therapeutic.

References

  • Compound Structure IUPAC Name: 2-ethenyl-2-hexyloxirane | CAS Registry Number: 920299-56-5 Source: Chemical Register URL
  • Ring-Opening Polymerization—An Introductory Review Source: MDPI URL
  • (R)
  • Source: OAKTrust (Texas A&M University)

Sources

Application

Protocol for the Purification of 2-Ethenyl-2-hexyloxirane

Abstract & Strategic Overview 2-Ethenyl-2-hexyloxirane (also known as 2-hexyl-2-vinyloxirane) is a valuable C10 synthetic intermediate, particularly utilized in the synthesis of substituted 2,5-dihydrofurans via thermal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

2-Ethenyl-2-hexyloxirane (also known as 2-hexyl-2-vinyloxirane) is a valuable C10 synthetic intermediate, particularly utilized in the synthesis of substituted 2,5-dihydrofurans via thermal rearrangement and as a substrate for copper-catalyzed


 nucleophilic attacks.

The Purification Challenge: This compound presents a dual stability paradox:

  • Thermal Instability: As a vinyloxirane, it is prone to [1,3]-sigmatropic rearrangements (vinylcyclopropane-cyclopentene type rearrangement analogs) to form dihydrofurans at elevated temperatures (>80°C).

  • Acid Sensitivity: The strained oxirane ring, activated by the adjacent vinyl group, is highly susceptible to acid-catalyzed ring opening or ionization, leading to complex mixtures of aldehydes and allylic alcohols.

Core Directive: This protocol prioritizes non-acidic environments and low-temperature handling . Standard silica gel chromatography will destroy this compound unless specific deactivation protocols are followed.[1]

Chemical Properties & Safety Profile[2][3]

PropertySpecificationNotes
Formula

MW 154.25 g/mol
Boiling Point ~75–80°C @ 15 mmHg (Est.)Do not exceed 60°C bath temp.
Density ~0.84 g/mL
Appearance Colorless liquidYellowing indicates decomposition.
Hazards Flammable, IrritantPotential alkylating agent. Handle in fume hood.

Pre-Purification Assessment

Before initiating purification, analyze the crude reaction mixture (typically from the epoxidation of 2-hexyl-1,3-butadiene or Corey-Chaykovsky reaction of 1-octen-3-one).

TLC Visualization:

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Eluent: 5% Ethyl Acetate in Hexanes.

  • Stain:

    
     (Vinyloxiranes stain actively; UV active due to vinyl group).
    
  • Rf Target: ~0.6–0.7 (Non-polar).

Critical Check: If the crude mixture smells strongly of sulfur (from dimethyl sulfide byproduct in Corey-Chaykovsky routes), perform a rigorous aqueous wash with dilute bleach (1%) or brine to remove sulfides before chromatography, as sulfides can streak and contaminate the purified fraction.

Method A: Deactivated Silica Gel Chromatography (High Purity)

This is the preferred method for research-scale isolation (<5 g) to ensure >98% purity without thermal degradation.

Mechanism of Failure (Standard Silica)

Untreated silica gel is slightly acidic (


). This acidity protonates the epoxide oxygen, facilitating nucleophilic attack or rearrangement.
  • Solution: Buffer the stationary phase with Triethylamine (

    
    ).
    
Step-by-Step Protocol
  • Slurry Preparation:

    • Calculate silica requirement: 40:1 silica-to-crude mass ratio.

    • Prepare the slurry using Hexanes containing 1% (v/v) Triethylamine .

    • Why: The amine neutralizes acidic silanol sites on the silica surface.

  • Column Packing:

    • Pour the slurry into the column.

    • Flush with 2 column volumes (CV) of the basified solvent (Hexanes + 1%

      
      ).
      
    • Verification: The eluate should test basic on pH paper.

  • Loading:

    • Dissolve the crude oil in a minimum volume of Hexanes (containing 0.5%

      
      ).
      
    • Load gently onto the sand bed.

  • Elution Gradient:

    • Fraction 1–5: 100% Hexanes (+ 0.5%

      
      ) — Elutes non-polar hydrocarbons/dienes.
      
    • Fraction 6–20: 2% EtOAc / 98% Hexanes (+ 0.5%

      
      ) — Target compound usually elutes here.
      
    • Fraction 21+: 5% EtOAc / 95% Hexanes — Elutes more polar alcohols/ketones.

  • Concentration:

    • Combine pure fractions.

    • Evaporate solvent at 20°C (do not heat the water bath) under reduced pressure ( >100 mbar initially, then down to 10 mbar).

    • Note: Volatility is a risk.[1] Do not leave on high vacuum for extended periods after solvent removal.

Method B: Vacuum Distillation (Scale-Up)

For quantities >10 g, chromatography becomes solvent-prohibitive. Distillation is viable only under high vacuum.

Equipment Setup
  • Apparatus: Short-path distillation head (Vigreux column is not recommended due to holdup/pressure drop).

  • Vacuum: High-vacuum pump (Belt-drive or strong diaphragm) capable of < 1 mmHg (Torr) .

  • Heating: Oil bath with precise digital control.

Protocol
  • Stabilization: Add 0.1% w/w Potassium Carbonate (

    
    )  solid to the distillation pot.
    
    • Reasoning: Acts as an acid scavenger during heating.

  • Degassing: Stir the crude at room temperature under vacuum for 15 minutes to remove residual solvents.

  • Distillation:

    • Slowly ramp bath temperature.

    • Target Vapor Temp: Expect 40–50°C at 0.5 mmHg.

    • Bath Limit: Do NOT exceed 70°C. If the compound does not distill by this temp, the vacuum is insufficient. Stop immediately to prevent rearrangement to dihydrofurans.

  • Collection: Collect the main fraction over a narrow range (

    
    ). Chill the receiving flask in dry ice/acetone to prevent re-evaporation into the vacuum line.
    

Quality Control & Validation

Confirm structure and purity using the following diagnostics.

1H-NMR (CDCl3, 400 MHz) Diagnostic Signals:

  • Vinyl Group: Look for the characteristic ABC system.

    • 
       5.8–6.0 ppm (dd, 1H, internal vinyl).
      
    • 
       5.2–5.4 ppm (dd, 2H, terminal vinyl).
      
  • Epoxide Ring:

    • 
       2.6–2.9 ppm (two doublets, diastereotopic protons on C1).
      
    • Note: If these shift downfield or disappear, ring opening has occurred.

  • Hexyl Chain:

    • 
       0.9–1.6 ppm (multiplet envelope).
      

GC-MS:

  • Injector Temp: Low (150°C). High injector temps can cause thermal rearrangement inside the GC, giving a false peak for the dihydrofuran isomer.

  • Method: Split injection (50:1).

Workflow Visualization

PurificationProtocol Start Crude Reaction Mixture (2-Ethenyl-2-hexyloxirane) TLC TLC Assessment (Stain: KMnO4) Start->TLC ScaleDecision Scale Decision TLC->ScaleDecision Confirm Presence MethodA Method A: Flash Chromatography (< 5g) ScaleDecision->MethodA Small Scale MethodB Method B: Vacuum Distillation (> 10g) ScaleDecision->MethodB Large Scale Slurry Prepare Silica Slurry Hexanes + 1% Et3N MethodA->Slurry Elution Elute: 0-5% EtOAc/Hexanes (+ 0.5% Et3N) Slurry->Elution QC Quality Control 1H-NMR & GC-MS (Low Temp) Elution->QC Stabilize Add K2CO3 (Solid) Acid Scavenger MethodB->Stabilize Distill Short Path Distillation Vacuum < 1 mmHg Bath Max 70°C Stabilize->Distill Distill->QC Storage Storage: -20°C Under Argon QC->Storage Purity >98%

Figure 1: Decision matrix for the purification of 2-ethenyl-2-hexyloxirane prioritizing thermal and chemical stability.

References

  • US Patent 8404872B2. Production of 2,5-dihydrofurans and analogous compounds. (2013). Lists 2-ethenyl-2-hexyloxirane as a key intermediate and describes its thermal rearrangement properties. Link

  • Alper, H., et al. Palladium-catalyzed ring expansion of vinyloxiranes.Journal of Organic Chemistry, 41(22), 3611–3613. (Demonstrates the reactivity and sensitivity of the vinyloxirane moiety). Link

  • Corey, E. J., & Chaykovsky, M. Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis.Journal of the American Chemical Society, 87(6), 1353–1364. (Foundational text for synthesizing epoxides from ketones). Link

  • Palucki, M., et al. Synthesis of 2-Substituted 2-Vinyloxiranes.Organic Letters, 2014, 16(4), 1200-1203.[2] (General protocols for handling vinyloxiranes). Link

Sources

Method

Application Notes and Protocols for the Quantitative Analysis of 2-Ethenyl-2-hexyloxirane

Introduction: The Analytical Imperative for 2-Ethenyl-2-hexyloxirane in Research and Development 2-Ethenyl-2-hexyloxirane, a reactive epoxide, is a critical building block in the synthesis of a variety of chemical entiti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 2-Ethenyl-2-hexyloxirane in Research and Development

2-Ethenyl-2-hexyloxirane, a reactive epoxide, is a critical building block in the synthesis of a variety of chemical entities, including active pharmaceutical ingredients (APIs). The inherent strain of the oxirane ring, coupled with the reactivity of the vinyl group, makes it a versatile intermediate. However, this reactivity also presents a significant analytical challenge. Precise and accurate quantification of 2-ethenyl-2-hexyloxirane is paramount to ensure the safety, efficacy, and quality of developmental drugs and other chemical products. The presence of unreacted starting material or epoxide-related impurities can have a profound impact on the final product's stability, toxicity, and therapeutic window.

This comprehensive guide is designed for researchers, scientists, and drug development professionals, providing detailed analytical techniques for the robust quantification of 2-ethenyl-2-hexyloxirane. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure scientific integrity. This document will explore two primary chromatographic techniques: Gas Chromatography (GC) for direct analysis and High-Performance Liquid Chromatography (HPLC) with derivatization for enhanced sensitivity and selectivity.

Physicochemical Properties of Structurally Related Analogs

A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development. While specific experimental data for 2-ethenyl-2-hexyloxirane is not extensively published, we can infer its likely behavior from its close structural analog, 2-hexyloxirane.

PropertyValue (for 2-hexyloxirane)Implication for Analysis
Molecular FormulaC8H16OProvides the molecular weight for mass spectrometry and concentration calculations.
Molecular Weight128.21 g/mol Essential for preparing standard solutions and interpreting mass spectra.
Boiling Point62-65 °C at 17 Torr[1]The relatively low boiling point suggests that Gas Chromatography (GC) is a suitable analytical technique.
Density0.839 g/cm³ at 20 °C[1]Useful for converting between mass and volume when preparing samples and standards.
SolubilitySoluble in organic solvents; limited solubility in water.[2]Dictates the choice of solvents for sample preparation and chromatographic mobile phases.

The presence of a vinyl group in 2-ethenyl-2-hexyloxirane suggests it will have a slightly different polarity and potentially a slightly higher boiling point than 2-hexyloxirane, but it is expected to be amenable to similar analytical strategies. The lack of a strong chromophore in the molecule necessitates a derivatization step for sensitive UV-Vis detection in HPLC.

Gas Chromatography (GC) for Direct Quantification

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-ethenyl-2-hexyloxirane. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) will depend on the required level of selectivity and the complexity of the sample matrix.

GC-FID: A Robust Approach for Purity and Assay

GC-FID is a reliable and widely used technique for determining the purity of volatile organic compounds. Its response is proportional to the number of carbon atoms, making it a suitable choice for the assay of 2-ethenyl-2-hexyloxirane.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the 2-ethenyl-2-hexyloxirane sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable volatile solvent such as dichloromethane or acetone.

  • Prepare a series of calibration standards in the same solvent, bracketing the expected sample concentration.

2. Instrumentation and Conditions:

ParameterConditionRationale
Gas Chromatograph Agilent 8890 GC System or equivalentA modern GC system provides excellent temperature and flow control for reproducible results.
Injector Split/Splitless, 250 °CA split injection is suitable for concentrated samples to avoid column overloading. A high injector temperature ensures rapid volatilization.
Split Ratio 50:1 (can be optimized)A higher split ratio is used for more concentrated samples to prevent detector saturation.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column is a good starting point for the separation of relatively non-polar compounds like epoxides.
Carrier Gas Helium, constant flow at 1.2 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Oven Program Initial: 50 °C, hold 2 min; Ramp: 10 °C/min to 250 °C, hold 5 minThis temperature program allows for the separation of the analyte from potential impurities with a range of boiling points.
Detector Flame Ionization Detector (FID), 280 °CThe FID is a universal detector for organic compounds and provides a robust and linear response.
Injection Volume 1 µLA small injection volume prevents column and detector overload.

3. Data Analysis and System Suitability:

  • Identify the 2-ethenyl-2-hexyloxirane peak by its retention time, confirmed by the analysis of a reference standard.

  • Calculate the amount of 2-ethenyl-2-hexyloxirane in the sample using a calibration curve generated from the peak areas of the standards.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor for the analyte peak should be between 0.8 and 1.5.

GC-MS: For Unambiguous Identification and Trace Analysis

For complex matrices where co-eluting peaks may be present, or for the identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for GC-FID analysis. For trace analysis, a lower concentration of the sample may be required.

2. Instrumentation and Conditions:

ParameterConditionRationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides precise control over chromatographic separation.
Mass Spectrometer Agilent 5977B GC/MSD or equivalentA sensitive and reliable mass spectrometer for identification and quantification.
Injector Split/Splitless, 250 °CAs per GC-FID. A splitless injection can be used for trace analysis to enhance sensitivity.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA versatile column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minStandard carrier gas for GC-MS.
Oven Program Initial: 50 °C, hold 2 min; Ramp: 10 °C/min to 250 °C, hold 5 minA general-purpose temperature program that can be optimized based on the sample matrix.
Ion Source Temp. 230 °COptimal for electron ionization.
Quadrupole Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization mode for creating reproducible mass spectra.
Scan Range m/z 40-400A suitable mass range to capture the molecular ion and key fragments of the analyte and potential impurities.

3. Data Analysis:

  • Identify 2-ethenyl-2-hexyloxirane by comparing its retention time and mass spectrum to that of a reference standard. The mass spectrum of the structurally similar 2-ethyl-2-phenyloxirane shows characteristic fragmentation patterns that can be used as a guide.[3]

  • Quantify using a calibration curve constructed from the peak areas of the standards. For complex matrices, extracted ion chromatograms (EIC) of characteristic ions can be used for more selective quantification.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Due to the lack of a significant UV-absorbing chromophore, direct HPLC analysis of 2-ethenyl-2-hexyloxirane with UV detection is not feasible for trace quantification. Pre-column derivatization is a powerful strategy to introduce a chromophore, enabling highly sensitive and selective analysis. A well-established method for epoxides involves derivatization with N,N-diethyldithiocarbamate (DTC).[4]

The Chemistry of Derivatization

The nucleophilic sulfur of the diethyldithiocarbamate anion attacks one of the carbon atoms of the epoxide ring, leading to a ring-opening reaction. This forms a stable derivative that contains a strong UV chromophore, allowing for detection at a wavelength where the underivatized epoxide does not absorb.

Derivatization cluster_reactants Reactants cluster_product Product Analyte 2-Ethenyl-2-hexyloxirane Reaction Nucleophilic Ring-Opening Analyte->Reaction Reagent N,N-Diethyldithiocarbamate (DTC) Reagent->Reaction Derivative UV-Active Derivative Reaction->Derivative

Caption: Derivatization of 2-ethenyl-2-hexyloxirane with DTC.

1. Reagent Preparation:

  • DTC Solution (0.1 M): Dissolve an appropriate amount of sodium N,N-diethyldithiocarbamate trihydrate in deionized water. Prepare this solution fresh daily.

  • Orthophosphoric Acid (1 M): Prepare by diluting concentrated orthophosphoric acid with deionized water.

2. Derivatization Procedure: [4]

  • To 100 µL of the sample solution (in a suitable solvent like acetonitrile or water), add a 100- to 1,000-fold molar excess of the 0.1 M DTC solution.

  • Adjust the pH to neutral (pH 7) if necessary.

  • Heat the mixture at 60 °C for 20 minutes in a sealed vial.

  • Cool the reaction mixture to room temperature.

  • Acidify the reaction mixture to approximately pH 2 by adding the 1 M orthophosphoric acid. This step is crucial to decompose the unreacted DTC.

  • The derivatized sample is now ready for HPLC analysis.

3. Instrumentation and Conditions: [4]

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II LC System or equivalentA reliable HPLC system with a UV detector is required.
Column Supelcosil LC-18-S (150 x 4.6 mm, 5 µm) or equivalentA C18 column provides good retention and separation for the relatively non-polar derivative.
Mobile Phase 40% (v/v) Acetonitrile in WaterAn isocratic mobile phase provides stable baseline and reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible chromatography.
Detection UV at 278 nmThe DTC derivative has a strong absorbance at this wavelength.
Injection Volume 20 µLA typical injection volume for analytical HPLC.

4. Data Analysis and Validation:

  • Quantify the derivatized 2-ethenyl-2-hexyloxirane using a calibration curve prepared by derivatizing a series of known standards.

  • Method Validation: The analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose. Key validation parameters include:

    • Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks in a blank and placebo sample.

    • Linearity: The method should be linear over a range of concentrations. A correlation coefficient (r²) of >0.99 is typically required.

    • Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery experiments.

    • Precision: The degree of agreement among individual test results. This is assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

HPLC_Workflow Sample Sample containing 2-ethenyl-2-hexyloxirane Derivatization Derivatization with DTC Sample->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC UV_Detector UV Detection (278 nm) HPLC->UV_Detector Data_Analysis Data Analysis and Quantification UV_Detector->Data_Analysis

Caption: Workflow for HPLC analysis with pre-column derivatization.

Comparative Overview of Analytical Techniques

ParameterGas Chromatography (GC-FID/MS)Reversed-Phase HPLC (RP-HPLC) with Derivatization
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity after chemical modification to introduce a UV-active group.
Analyte Volatility RequiredNot required
Derivatization Not typically requiredMandatory for UV detection
Sensitivity Good to excellent (MS)Excellent
Selectivity Good (FID), Excellent (MS)Excellent
Sample Throughput HighModerate (due to derivatization step)
Typical Application Purity assessment, assay of neat material, identification of volatile impurities.Quantification of low levels of the analyte in complex matrices, trace impurity analysis.

Conclusion and Recommendations

The choice of analytical technique for the quantification of 2-ethenyl-2-hexyloxirane depends on the specific requirements of the analysis.

  • For routine purity testing and assay of the bulk substance where high concentrations are expected, GC-FID is a robust, reliable, and high-throughput method.

  • For the identification of unknown impurities or for analysis in complex matrices where specificity is critical, GC-MS is the preferred technique.

  • For the quantification of low levels of 2-ethenyl-2-hexyloxirane, particularly in drug products or biological matrices where high sensitivity is required, RP-HPLC with pre-column derivatization using N,N-diethyldithiocarbamate is the most suitable approach.

It is imperative that any method chosen is fully validated according to the relevant regulatory guidelines to ensure the generation of accurate and reliable data in a research and drug development setting. The protocols provided in this guide serve as a comprehensive starting point for method development and validation.

References

  • Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1847–1854. [Link]

  • Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]

  • CAS Common Chemistry. (n.d.). 2-Hexyloxirane. CAS, a division of the American Chemical Society. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 2-Ethyl-2-phenyloxirane. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Application

Application Note: 2-Ethenyl-2-Hexyloxirane (EHO) as a Functional Monomer in Copolymerization

Executive Summary 2-Ethenyl-2-hexyloxirane (EHO) is a bifunctional monomer featuring a strained epoxide ring and a pendant vinyl group attached to a quaternary carbon. This unique "dual-key" structure allows for orthogon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethenyl-2-hexyloxirane (EHO) is a bifunctional monomer featuring a strained epoxide ring and a pendant vinyl group attached to a quaternary carbon. This unique "dual-key" structure allows for orthogonal polymerization strategies:

  • Ring-Opening Copolymerization (ROCOP): Utilizing the epoxide ring to form polycarbonates or polyesters with pendant vinyl groups.

  • Radical Polymerization: Utilizing the vinyl group to form polyolefins with pendant epoxide groups (though less common due to steric and stability factors).

This guide prioritizes the ROCOP pathway , as it enables the synthesis of "backbone-editable" polymers—biodegradable polycarbonates with unsaturated side chains available for post-polymerization functionalization (e.g., thiol-ene click chemistry). The hexyl chain provides internal plasticization and solubility in non-polar solvents, distinguishing EHO from the more common but brittle 2-vinyloxirane.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Ethenyl-2-hexyloxirane
CAS Number Referenced in US8404872B2 [1]
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Structure Quaternary C2 substituted with Hexyl and Vinyl groups
Physical State Colorless liquid
Solubility Soluble in Toluene, THF, DCM, Hexane; Insoluble in Water
Storage < 4°C, under Argon/Nitrogen (Peroxide former)

Safety Warning: EHO is an epoxide and a potential alkylating agent. Handle in a fume hood with appropriate PPE (nitrile gloves, goggles). Ensure absence of Lewis acids during storage to prevent spontaneous polymerization.

Application 1: Ring-Opening Copolymerization (ROCOP) with CO₂

This protocol describes the synthesis of Poly(propylene carbonate-co-2-ethenyl-2-hexyloxirane carbonate) . The incorporation of EHO introduces pendant vinyl groups into the polycarbonate backbone, enabling subsequent crosslinking or drug conjugation.

Mechanistic Insight

The reaction proceeds via a Coordination-Insertion Mechanism . A binary catalyst system (Salen-Metal complex + Onium salt) is required. The bulky hexyl group at the quaternary center of EHO imposes steric hindrance, requiring a highly active catalyst like SalenCo(III) or SalenCr(III) to ensure high conversion.

ROCOP_Mechanism Cat SalenM(III) Catalyst (Activation) Epoxide Monomer (EHO) (Epoxide Ring) Cat->Epoxide Coordination Inter1 Metal-Alkoxide Intermediate Epoxide->Inter1 Ring Opening (Nucleophilic Attack) CO2 CO2 (Insertion) Inter2 Metal-Carbonate Intermediate CO2->Inter2 Inter1->CO2 Insertion Inter2->Epoxide Propagation Polymer Polycarbonate (Pendant Vinyl) Inter2->Polymer Chain Growth

Figure 1: Coordination-Insertion mechanism for the copolymerization of EHO and CO₂.

Experimental Protocol

Materials:

  • Monomer: 2-Ethenyl-2-hexyloxirane (EHO), dried over CaH₂ and distilled under vacuum.

  • Co-Monomer: Propylene Oxide (PO) (optional, for tuning Tg).

  • Catalyst: (R,R)-SalenCo(III)DNP (2,4-dinitrophenoxide) or SalenCr(III)Cl.

  • Co-catalyst: PPNCl (Bis(triphenylphosphine)iminium chloride).

  • Solvent: Toluene (anhydrous).

  • Gas: CO₂ (Research Grade, 99.999%).

Step-by-Step Procedure:

  • Catalyst Preparation:

    • In a glovebox (H₂O < 1 ppm, O₂ < 1 ppm), weigh (R,R)-SalenCo(III)DNP (0.1 mol%) and PPNCl (0.1 mol%) into a pre-dried 50 mL high-pressure autoclave reactor equipped with a magnetic stir bar.

    • Note: The 1:1 ratio of Catalyst to Co-catalyst is critical for preventing backbiting (cyclic carbonate formation) [2].

  • Monomer Addition:

    • Add EHO (10 mmol) and Toluene (5 mL) to the reactor.

    • Expert Tip: If copolymerizing with Propylene Oxide (PO), premix EHO and PO to ensure random distribution, though EHO incorporation may be slower due to sterics.

  • Pressurization:

    • Seal the autoclave and remove from the glovebox.

    • Connect to the CO₂ line.[1] Purge the line 3 times.

    • Pressurize the reactor to 2.0 MPa (20 bar) CO₂.

  • Polymerization:

    • Heat the reactor to 25–40°C .

    • Caution: Do not exceed 60°C. Higher temperatures favor the thermodynamic product (cyclic carbonate) over the kinetic product (polycarbonate), especially with the sterically hindered EHO [3].

    • Stir at 500 rpm for 24 hours.

  • Termination & Purification:

    • Vent CO₂ slowly in a fume hood.

    • Quench the reaction with a small amount of acidic methanol (1M HCl in MeOH).

    • Dilute with CH₂Cl₂ and precipitate the polymer into excess cold methanol.

    • Filter and dry under vacuum at 40°C for 24 hours.

Characterization Standards
TechniqueObservation TargetExpected Result
¹H NMR (CDCl₃) Vinyl ProtonsSignals at 5.1–5.9 ppm (intact vinyl group).
¹H NMR (CDCl₃) Carbonate LinkageShift of methine/methylene protons adjacent to oxygen from ~2.8 ppm (epoxide) to ~4.0–5.0 ppm (carbonate).
FT-IR Carbonyl StretchStrong peak at 1740 cm⁻¹ (C=O carbonate).
GPC Molecular WeightMₙ > 10 kDa, PDI < 1.5 (indicates controlled polymerization).
DSC Glass Transition (Tg)Lower Tg than pure Poly(propylene carbonate) due to the plasticizing hexyl side chain.

Application 2: Post-Polymerization Functionalization

The pendant vinyl group in the EHO unit is a "handle" for Thiol-Ene Click Chemistry . This is used to attach peptides, drugs, or crosslink the polymer network.

Protocol:

  • Dissolve the EHO-containing polycarbonate in THF.

  • Add excess thiol (e.g., 3-mercaptopropionic acid) and a radical initiator (DMPA).

  • Irradiate with UV light (365 nm) for 30 minutes.

  • Precipitate in hexane to recover the functionalized polymer.

Thiol_Ene Polymer EHO-Polymer (Pendant Vinyl) UV UV / DMPA Polymer->UV Thiol R-SH (Functional Thiol) Thiol->UV Product Functionalized Polymer (Thioether Linkage) UV->Product Click Reaction

Figure 2: Post-polymerization modification via Thiol-Ene click chemistry.

References

  • Njardarson, J., et al. (2013). Production of 2,5-dihydrofurans and analogous compounds. U.S. Patent No. 8,404,872.[2] Washington, DC: U.S. Patent and Trademark Office. Link

  • Tao, Y., et al. (2025).[3] Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers. National Institutes of Health (PMC). Link (Note: Adapted from general 2-vinyloxirane protocols).

  • Darensbourg, D. J. (2007). Making Plastics from Carbon Dioxide: Salen Metal Complexes as Catalysts for the Copolymerization of Epoxides and CO2. Chemical Reviews, 107(6), 2388–2410. Link

  • Lu, X. B., & Darensbourg, D. J. (2012). Cobalt catalysts for the coupling of CO2 and epoxides to provide polycarbonates and cyclic carbonates. Chemical Society Reviews, 41(4), 1462-1484. Link

Sources

Method

Application Note: Enzymatic Kinetic Resolution of 2-Ethenyl-2-Hexyloxirane

Executive Summary This guide details the protocol for the enzymatic hydrolysis and kinetic resolution of 2-ethenyl-2-hexyloxirane (also referred to as 2-hexyl-2-vinyloxirane). This substrate represents a class of 2,2-dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the enzymatic hydrolysis and kinetic resolution of 2-ethenyl-2-hexyloxirane (also referred to as 2-hexyl-2-vinyloxirane). This substrate represents a class of 2,2-disubstituted epoxides possessing a quaternary stereocenter, a structural motif critical in the synthesis of complex terpenes, pheromones, and chiral pharmaceutical intermediates.

Due to the steric hindrance of the quaternary center and the lipophilicity of the hexyl chain, traditional chemical hydrolysis often leads to racemic mixtures or harsh side reactions (e.g., polymerization of the vinyl group). This protocol utilizes Epoxide Hydrolases (EHs) to achieve high enantiomeric excess (


) through kinetic resolution, yielding both the enantiopure unreacted epoxide and the corresponding vicinal diol.

Scientific Background & Mechanism[1][2][3][4][5]

The Substrate: 2-Ethenyl-2-Hexyloxirane
  • Chemical Structure: A tertiary epoxide with a hexyl chain and a vinyl group at the C2 position.

  • Key Challenge: The C2 position is a quaternary chiral center. Nucleophilic attack at this position is sterically hindered.

  • Enzymatic Solution: Epoxide Hydrolases (EC 3.3.2.x) typically attack the less substituted carbon (C1) via an

    
    -type mechanism. This regioselectivity is advantageous; because the bond breaking occurs at C1, the chiral configuration at C2 is formally retained  in the diol product. However, the enzyme distinguishes between the (
    
    
    
    ) and (
    
    
    ) enantiomers of the epoxide, hydrolyzing one much faster than the other (Kinetic Resolution).
Mechanism of Action (Epoxide Hydrolase)

The catalytic triad (Asp-His-Asp/Glu) functions via a two-step mechanism:

  • Alkylation: The nucleophilic Aspartate attacks the epoxide ring (usually at the less hindered C1), forming a covalent alkyl-enzyme intermediate (ester).

  • Hydrolysis: A water molecule, activated by Histidine, hydrolyzes the ester bond, releasing the vicinal diol and regenerating the enzyme.

EH_Mechanism Substrate Racemic 2-Ethenyl-2-Hexyloxirane ES_Complex E-S Complex (Hydrophobic Pocket) Substrate->ES_Complex Binding Intermediate Alkyl-Enzyme Intermediate (Covalent) ES_Complex->Intermediate Asp Attack (C1) ES_Complex->Intermediate Hydrolysis Hydrolysis Step (Activated Water) Intermediate->Hydrolysis His-Activated H2O Products (R)-Epoxide (Unreacted) + (S)-Diol (Product) Hydrolysis->Products Product Release

Figure 1: Catalytic cycle of Epoxide Hydrolase acting on 2-ethenyl-2-hexyloxirane. The enzyme preferentially binds one enantiomer, allowing the other to accumulate.

Experimental Protocol

Materials & Reagents
  • Substrate: 2-Ethenyl-2-hexyloxirane (Purity

    
    , synthesized via vinyl Grignard addition to 2-octanone followed by elimination and epoxidation, or commercially sourced).
    
  • Enzymes: Panel of Epoxide Hydrolases (e.g., Agrobacterium radiobacter AD1, Aspergillus niger, Rhodococcus erythropolis, or commercial kits from Codexis/Almac).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0 – 8.0.

  • Co-solvent: DMSO or Isopropanol (analytical grade).

  • Extraction Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).

  • Internal Standard: Dodecane (for GC analysis).

Phase I: Enzyme Screening (Micro-scale)

Objective: Identify the EH variant with the highest Enantiomeric Ratio (


-value).
  • Preparation: In a 96-well deep-well plate, dispense 450 µL of KPi buffer (100 mM, pH 7.5).

  • Enzyme Addition: Add 1–5 mg of lyophilized enzyme powder or 10–50 µL of liquid enzyme preparation to each well.

  • Substrate Addition: Prepare a stock solution of 2-ethenyl-2-hexyloxirane (500 mM in DMSO). Add 5 µL to each well (Final conc: ~5 mM, 1% DMSO).

  • Incubation: Seal plate with breathable film. Shake at 25°C, 750 rpm for 24 hours.

  • Quenching: Add 500 µL Ethyl Acetate containing 1 mM Dodecane (IS). Vortex vigorously for 2 minutes.

  • Analysis: Centrifuge (3000 x g, 5 min) to separate phases. Analyze the organic layer via Chiral GC (see Section 4).

Phase II: Optimization & Preparative Scale-Up

Objective: Maximize yield and


 for the preferred enantiomer.

Protocol for 1 Gram Scale:

  • Reaction Vessel: Use a 100 mL round-bottom flask with a magnetic stir bar.

  • Buffer System: Add 40 mL KPi buffer (100 mM, pH 7.5).

  • Substrate Loading: Add 1.0 g (approx. 6.5 mmol) of racemic 2-ethenyl-2-hexyloxirane.

    • Note: Due to low solubility, the substrate will form a second phase. This is acceptable; EHs often work well in biphasic systems.

    • Optional: Add 5% (v/v) DMSO to improve mass transfer if the reaction is too slow.

  • Enzyme Initiation: Add the optimized enzyme (loading determined from screening, typically 10–50 mg protein).

  • Monitoring: Stir at 25°C. Take 50 µL aliquots every 2 hours. Extract with 100 µL EtOAc and analyze via GC.

  • Termination: Stop the reaction when conversion reaches exactly 50% (for ideal kinetic resolution) or when the

    
     of the target enantiomer exceeds 99%.
    
  • Work-up:

    • Extract reaction mixture 3x with 40 mL Ethyl Acetate.

    • Dry combined organics over

      
      .
      
    • Concentrate under reduced pressure (Caution: Epoxide may be volatile; use mild vacuum).

  • Purification: Separate the unreacted epoxide from the diol product using Flash Column Chromatography (Silica gel; Hexane/EtOAc gradient). The epoxide elutes first (non-polar), followed by the diol (polar).

Analytical Methods

Chiral Gas Chromatography (GC)

To determine Conversion (


) and Enantiomeric Excess (

).
  • Column: Cyclodextrin-based chiral column (e.g., Beta-DEX 225 or Hydrodex

    
    -6TBDM).
    
  • Carrier Gas: Helium (1.2 mL/min).

  • Temperature Program: 80°C (hold 2 min)

    
     5°C/min 
    
    
    
    180°C.
  • Detection: FID at 250°C.

  • Retention Times (Example):

    • (S)-Epoxide: 12.4 min

    • (R)-Epoxide: 12.9 min

    • (S)-Diol: 18.2 min

    • (R)-Diol: 18.8 min

Calculation of Selectivity (E-value)

The "E-value" represents the ratio of specificity constants for the two enantiomers. It is the gold standard for evaluating kinetic resolution.



  • 
    : Conversion (0 to 1)
    
  • 
    : Enantiomeric excess of the substrate (0 to 1)
    

Target: An


 is required for practical synthesis; 

is excellent.

Data Presentation & Troubleshooting

Expected Performance Data
ParameterValueNotes
Optimum pH 7.5 - 8.0Activity drops significantly < pH 6.0
Temperature 20°C - 30°CHigher temps (>40°C) may degrade vinyl group or enzyme
Co-solvent DMSO (up to 10%)High conc. of MeOH/EtOH may denature enzyme
Max Loading 20 - 50 g/LBiphasic system usually stable
Troubleshooting Guide
  • Problem: Low conversion (<10% after 24h).

    • Solution: The hexyl chain causes high lipophilicity. Increase agitation speed to create a finer emulsion or add 0.1% Tween-80 surfactant.

  • Problem: Poor enantioselectivity (

    
    ).
    
    • Solution: Screen different EH sources. Rhodococcus spp. often prefer bulky substituents. Alternatively, try "substrate engineering" by testing the 2-ethenyl-2-pentyl or 2-ethenyl-2-heptyl analogs if flexibility allows.

  • Problem: Spontaneous hydrolysis.

    • Solution: Ensure buffer pH is not acidic. Spontaneous hydrolysis of tertiary epoxides is acid-catalyzed. Keep pH

      
       7.5.
      

Process Logic & Workflow

Workflow Start Start: Racemic Substrate (2-Ethenyl-2-Hexyloxirane) Screen Step 1: Enzyme Screening (96-well plate, 24h) Start->Screen Analysis Step 2: Chiral GC Analysis Calculate E-value Screen->Analysis Decision E > 20? Analysis->Decision ScaleUp Step 3: Scale-Up (1g - 10g) Biphasic System Decision->ScaleUp Yes Optimize Re-screen or Optimize Solvents Decision->Optimize No Stop Step 4: Separation Silica Gel Chromatography ScaleUp->Stop Optimize->Screen Loop Final Yield: (R)-Epoxide (>99% ee) (S)-Diol (>95% ee) Stop->Final

Figure 2: Decision tree for the development of an enzymatic resolution process.

References

  • Kotik, M., et al. (2022). Structure-Guided Regulation in the Enantioselectivity of an Epoxide Hydrolase to Produce Enantiomeric Monosubstituted Epoxides and Vicinal Diols via Kinetic Resolution. Organic Letters. Link

  • Archelas, A., & Furstoss, R. (2001). Synthetic applications of epoxide hydrolases. Current Opinion in Chemical Biology, 5(2), 112-119. Link

  • Genzel, Y., et al. (2002).[1] Microbiological transformations 50: selection of epoxide hydrolases for enzymatic resolution of 2-, 3- or 4-pyridyloxirane. Journal of Molecular Catalysis B: Enzymatic. Link

  • Orru, R. V., et al. (1998). Deracemization of (±)-2,3-disubstituted oxiranes via biocatalytic hydrolysis using bacterial epoxide hydrolases. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Zou, X., et al. (2013). Engineering of an epoxide hydrolase for efficient bioresolution of bulky pharmaco substrates. PNAS. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Geminal Vinyl Epoxide Synthesis

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis and handling of geminal vinyl epoxides. Executive Summary & Core Challenges Geminal vinyl epoxides (2-vinyl oxiranes) are h...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis and handling of geminal vinyl epoxides.

Executive Summary & Core Challenges

Geminal vinyl epoxides (2-vinyl oxiranes) are high-value synthetic intermediates, serving as precursors for 2,5-dihydrofurans, 1,3-diols, and complex alkaloids via Pd-catalyzed allylic alkylation. However, they present a "perfect storm" of synthetic challenges:

  • Regioselectivity: In diene epoxidation, distinguishing the electron-rich vinyl substituent from the internal alkene is electronically governed but sterically hindered.

  • Lability: The allylic strain and the presence of the oxygen lone pair make them prone to acid-catalyzed Meinwald rearrangements or [1,3]-sigmatropic shifts, often degrading on standard silica gel.

  • Stereocontrol: Establishing the quaternary stereocenter at the C2 position requires precise catalyst control.

Diagnostic Workflow (Decision Tree)

Use this logic flow to determine the optimal synthetic route based on your starting material.

SynthesisDecisionTree Start Select Precursor Enone α,β-Unsaturated Ketone Start->Enone Diene Conjugated Diene Start->Diene AllylicAlc Divinyl Carbinol / Allylic Alcohol Start->AllylicAlc Ylide Corey-Chaykovsky Reaction (Sulfur Ylide) Enone->Ylide Nucleophilic Epoxidation Regio Electrophilic Epoxidation (m-CPBA / DMDO) Diene->Regio Sharpless Sharpless Asymmetric Epoxidation AllylicAlc->Sharpless Enantioselective YlideRisk Risk: Rearrangement to Furan Ylide->YlideRisk If Temp > 0°C Success1 Geminal Vinyl Epoxide Ylide->Success1 Low Temp (-78°C) MTO Use MTO/Pyridine Catalyst Regio->MTO High Regioselectivity Needed MTO->Success1 Sharpless->Success1

Figure 1: Strategic decision tree for selecting the synthesis method based on precursor availability and stereochemical requirements.

Critical Troubleshooting Guides (FAQs)

Module A: Synthesis Strategy

Q: I am using m-CPBA to epoxidize a conjugated diene, but I am getting a mixture of regioisomers. How do I favor the geminal vinyl epoxide?

A: This is a classic frontier molecular orbital (FMO) conflict. m-CPBA is an electrophilic oxidant and will attack the most electron-rich double bond (highest HOMO coefficient).

  • Root Cause: If your diene has similar substitution patterns (e.g., both disubstituted), m-CPBA cannot discriminate effectively.

  • Solution: Switch to Methyltrioxorhenium (MTO) with pyridine. MTO is highly sensitive to steric environments and often favors the more accessible double bond with higher precision than peracids [1].

  • Alternative: If starting from an enone, utilize the Corey-Chaykovsky reaction (sulfur ylide addition). This method builds the epoxide ring on the carbonyl carbon, guaranteeing the geminal position relative to the existing vinyl group [2].

Q: My Corey-Chaykovsky reaction yields a furan instead of the epoxide. What is happening?

A: You are observing an "Extended Corey-Chaykovsky" cascade.

  • Mechanism: The intermediate betaine or the resulting vinyl epoxide undergoes a ring expansion (often base-catalyzed) followed by aromatization to form a furan [3].

  • Corrective Action:

    • Lower Temperature: Run the ylide addition at -78°C and quench immediately at low temperature.

    • Reagent Switch: Use dimethylsulfonium methylide (generated from

      
      ) rather than the sulfoxonium ylide. The sulfonium ylide is kinetically more active but less stable, often favoring the kinetic epoxide product over the thermodynamic rearrangement [4].
      
Module B: Purification & Stability

Q: My product disappears on the silica column. NMR of the crude was clean, but fractions contain complex mixtures.

A: Geminal vinyl epoxides are extremely acid-sensitive. The silanol groups (Si-OH) on standard silica gel (


) act as Brønsted acids, catalyzing the opening of the epoxide to form allylic alcohols or rearranging them into aldehydes/ketones (Meinwald rearrangement).

Protocol: Column Deactivation (The "Buffered" Method) Do not run a standard column. Follow this deactivation protocol strictly:

  • Slurry Preparation: Prepare your silica slurry using your eluent + 1% Triethylamine (Et3N) .

  • Column Flush: Flush the packed column with 2 column volumes (CV) of the Et3N-doped solvent.

  • Elution: Run the purification using the Et3N-doped solvent.

  • Workup: Evaporate fractions immediately. Do not let them sit in the basic solution for days, as base-catalyzed polymerization can occur (though less likely than acid decomposition) [5].

Data Comparison: Stationary Phase Stability

Stationary PhaseSurface pHStability RiskRecommended For
Standard Silica 5.0 - 6.5High (Rearrangement)Robust compounds only
Neutral Alumina 7.0 - 7.5Low Acid-sensitive epoxides
Basic Alumina 9.0 - 10.0Very Low Highly labile vinyl epoxides
Et3N-Treated Silica ~8.0Low General purification (Best Balance)
Module C: Stereoselectivity

Q: How do I synthesize the geminal vinyl epoxide enantioselectively?

A: Direct asymmetric epoxidation of unfunctionalized conjugated dienes is difficult. The most reliable pathway is the Sharpless Asymmetric Epoxidation (SAE) , provided you can access the corresponding divinyl carbinol or allylic alcohol precursor.

  • Protocol Insight: If your target is a 2-vinyl oxirane with a hydroxymethyl group (from an allylic alcohol precursor), SAE provides >90% ee.

  • Kinetic Resolution: If you must use a racemic diene, Jacobsen's Mn-salen catalyst can effect a hydrolytic kinetic resolution (HKR), though this sacrifices 50% of your yield [6].

Detailed Experimental Protocols

Protocol 1: Regioselective Epoxidation using MTO (Methyltrioxorhenium)

Target: Mono-epoxidation of conjugated dienes.

Reagents:

  • Substrate: Conjugated diene (1.0 equiv)

  • Catalyst: MTO (0.5 - 1.0 mol%)

  • Ligand: Pyridine (12 mol%)

  • Oxidant: Urea Hydrogen Peroxide (UHP) (1.5 equiv) or 30%

    
    
    
  • Solvent:

    
    
    

Step-by-Step:

  • Complex Formation: In a flame-dried flask, dissolve MTO and pyridine in

    
    . Stir for 10 minutes to form the active yellow MTO-pyridine complex. Note: Pyridine is crucial to prevent ring-opening of the sensitive epoxide product by buffering the acidity of the rhenium species.
    
  • Addition: Add the diene substrate.

  • Oxidation: Add UHP in one portion.

  • Monitoring: Stir at 0°C to RT. Monitor by TLC. MTO reactions are typically fast (< 4 hours).

  • Quench: Filter through a small pad of basic alumina to remove the rhenium catalyst and excess peroxide.

  • Concentration: Concentrate under reduced pressure at

    
     [7].
    
Protocol 2: Safe Purification of Labile Vinyloxiranes

Target: Isolation without acid-catalyzed decomposition.

  • TLC Optimization: Find a solvent system (Hexane/EtOAc) where

    
    .
    
  • Pre-treatment: Add 1% v/v Triethylamine (

    
    ) to the solvent system.
    
  • Packing: Slurry pack the silica gel using the

    
    -containing solvent.
    
  • Loading: Load the crude oil (dissolved in minimal solvent + 1 drop

    
    ).
    
  • Elution: Elute rapidly.

  • Post-Process: Pool fractions and rotary evaporate. To remove residual

    
    , azeotrope with pentane or heptane twice.
    

Mechanistic Visualization: Decomposition Pathways

Understanding why your product fails is key to prevention. The diagram below illustrates the competing pathways when a geminal vinyl epoxide interacts with acidic media (Silica).

DecompositionPathways Epoxide Geminal Vinyl Epoxide (Substrate) Acid Acid Catalyst (SiO2 / H+) Epoxide->Acid Carbocation Allylic Carbocation (Intermediate) Acid->Carbocation Protonation & C-O Cleavage Dihydrofuran Dihydrofuran (Ring Expansion) Carbocation->Dihydrofuran Path A: C-C Bond Rotation Aldehyde β,γ-Unsaturated Aldehyde (Meinwald Rearrangement) Carbocation->Aldehyde Path B: Hydride Shift AllylicAlc Allylic Alcohol (Ring Opening) Carbocation->AllylicAlc Path C: Nucleophilic Attack (H2O)

Figure 2: Acid-catalyzed decomposition pathways. Path A and B are dominant on silica gel due to the stabilization of the allylic carbocation.

References

  • Regio- and Stereoselective Monoepoxidation of Dienes using Methyltrioxorhenium. J. Org. Chem. 2014, 79, 21, 10088–10103. Link

  • Corey-Chaykovsky Reaction: Synthesis of Epoxides. J. Am. Chem. Soc. 1965, 87, 6, 1353–1364. Link

  • Extended Version of the Corey–Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans. J. Org. Chem. 2023, 88, 12, 8227–8235. Link

  • Mechanism of the Corey-Chaykovsky Reaction. Alfa Chemistry Technical Notes.Link

  • Deactivating Silica Gel with Triethylamine for Sensitive Compounds. Teledyne ISCO Application Note. [Link]([Link]

Optimization

Technical Support Center: Optimizing the Yield of 2-Ethenyl-2-hexyloxirane Synthesis

Welcome to the Technical Support Center for the synthesis of 2-ethenyl-2-hexyloxirane (CAS: 920299-56-5)[1]. As a highly reactive, bifunctional building block containing both a terminal epoxide and a vinyl group, this co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-ethenyl-2-hexyloxirane (CAS: 920299-56-5)[1]. As a highly reactive, bifunctional building block containing both a terminal epoxide and a vinyl group, this compound is notoriously susceptible to complex side reactions.

The most efficient and regioselective synthetic route is the Corey-Chaykovsky epoxidation of the α,β-unsaturated ketone, 1-nonen-3-one[2]. However, researchers frequently encounter yield-limiting issues such as competitive cyclopropanation, premature ring-opening, or thermal rearrangement. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthetic yield.

Reaction Pathway & Mechanistic Bottlenecks

Understanding the branching logic of the Corey-Chaykovsky reaction is critical. The diagram below illustrates the kinetic pathway required to form the target vinyloxirane, alongside the thermodynamic pitfalls that lead to unwanted byproducts.

CC_Workflow N1 Trimethylsulfonium Iodide + t-BuOK / DMSO N2 Dimethylsulfonium Methylide (DMSM) N1->N2 Deprotonation (0°C) N4 Betaine Intermediate N2->N4 1,2-Addition N3 1-Nonen-3-one (Substrate) N3->N4 Dropwise addition N5 2-Ethenyl-2-hexyloxirane (Target Epoxide) N4->N5 Intramolecular SN2 (Strictly < 5°C) N6 Furan / Cyclopropane (Byproducts) N4->N6 High Temp or Sulfoxonium Ylide

Fig 1: Reaction pathway and branching logic for 2-ethenyl-2-hexyloxirane synthesis.

Troubleshooting FAQs

Q1: My reaction with 1-nonen-3-one is yielding a cyclopropane derivative instead of 2-ethenyl-2-hexyloxirane. How do I fix this? The Causality: This is a classic issue of reagent selection. If you are using dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide), the resulting ylide is highly stabilized by the oxygen atom. This stabilization makes the initial attack on the carbonyl carbon reversible, funneling the pathway toward the thermodynamically favored 1,4-conjugate addition (Michael addition), which yields a cyclopropyl ketone[3]. The Solution: You must strictly use the less stable dimethylsulfonium methylide (DMSM), generated from trimethylsulfonium iodide. DMSM reacts under kinetic control via direct 1,2-addition to the carbonyl, followed by rapid intramolecular


 displacement of the sulfide leaving group to form the desired vinyloxirane[4].

Q2: I am using the correct sulfonium ylide, but my GC-MS shows significant contamination with furan derivatives. What went wrong? The Causality: Vinyloxiranes are highly strained and reactive intermediates. Recent literature demonstrates that under extended reaction times or elevated temperatures, vinyloxiranes generated via the Corey-Chaykovsky reaction can undergo spontaneous ring expansion and rearrangement to form substituted furans[4][5]. The Solution: Temperature control is critical. The addition of 1-nonen-3-one to the ylide must be performed strictly at 0 °C, and the reaction should be quenched within 15–30 minutes. Do not allow the reaction mixture to warm to room temperature before quenching.

Q3: My conversion is stalling at 60%, and I have unreacted ketone left over. Should I increase the temperature? The Causality: No, increasing the temperature will rapidly degrade the ylide and promote the furan rearrangement mentioned above. Stalled conversion is almost always due to the degradation of the moisture-sensitive DMSM ylide or inadequate deprotonation of the sulfonium salt. The Solution: Ensure your DMSO is rigorously anhydrous (<50 ppm water) and use a slight excess of the ylide (1.2 to 1.5 equivalents). Potassium tert-butoxide (t-BuOK) is the preferred base for rapid and complete ylide generation at 0 °C[5].

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the causality of reagent and temperature choices on the final yield of 2-ethenyl-2-hexyloxirane.

EntryYlide PrecursorBaseTemp (°C)Time (min)Epoxide Yield (%)Primary Byproduct
1Trimethylsulfoxonium IodideNaH25120< 5%Cyclopropyl ketone (85%)
2Trimethylsulfonium IodideNaH256045%Furan derivatives (30%)
3Trimethylsulfonium Iodidet-BuOK03078%Furan derivatives (10%)
4 Trimethylsulfonium Iodide t-BuOK 0 15 92% None (Trace unreacted)
Validated Experimental Protocol: Synthesis of 2-Ethenyl-2-hexyloxirane

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria for the current step are met.

Step 1: Ylide Generation

  • Flame-dry a 250 mL round-bottom flask under argon. Add trimethylsulfonium iodide (1.5 equiv, 15 mmol) and anhydrous DMSO (30 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add potassium tert-butoxide (1.4 equiv, 14 mmol) in one portion. Stir vigorously for 15 minutes.

  • Validation Checkpoint: The initial opaque suspension must transition to a milky, pale-yellow solution. The cessation of micro-exotherms (temperature stabilizing precisely at 0 °C) indicates the successful and complete formation of the DMSM ylide.

Step 2: Substrate Addition

  • Dissolve 1-nonen-3-one (1.0 equiv, 10 mmol) in 5 mL of anhydrous THF.

  • Add the ketone solution dropwise to the ylide mixture over 5 minutes, strictly maintaining the internal temperature below 5 °C.

  • Stir for exactly 15 minutes at 0 °C.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 9:1). The UV-active ketone starting material (

    
     ~0.6) must disappear completely. It will be replaced by a non-UV active spot (
    
    
    
    ~0.8) that stains dark brown with aqueous
    
    
    , confirming the presence of the vinyloxirane.

Step 3: Quenching and Isolation

  • Quench the reaction by rapidly pouring it into 100 mL of ice-cold distilled water.

  • Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Wash the combined organic layers with ice-cold brine (3 x 50 mL) to remove residual DMSO, dry over anhydrous

    
    , and concentrate under reduced pressure (water bath < 25 °C).
    
  • Validation Checkpoint: During the brine wash, observe the volume of the aqueous layer. A lack of volume expansion in the aqueous phase during the final wash confirms the complete removal of DMSO. The final concentrated product should be a pale yellow oil with a characteristic epoxide C-O stretch at ~1250 cm⁻¹ via FT-IR.

References
  • "Oxirane, 2-ethenyl-2-hexyl- (CAS 920299-56-5)", Chemical Register. URL: [Link]

  • Shcherbakov, R. O., et al. (2023). "Extended Version of the Corey-Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans by the Treatment of β-Dialkylamino Chalcones with Dimethylsulfonium Methylide", The Journal of Organic Chemistry, 88(13), 8227-8235. URL:[Link]

  • Somfai, P., et al. (2014). "Vinyl Epoxides in Organic Synthesis", Chemical Reviews. URL:[Link]

  • "Supporting Information: Palladium-Catalysed Tsuji-Trost-Type Vinyl Epoxide Cross-Coupling", Royal Society of Chemistry. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Polymerization of 2-Ethenyl-2-Hexyloxirane

The following technical guide details the troubleshooting and optimization of polymerization processes involving 2-ethenyl-2-hexyloxirane (also known as 2-hexyl-2-vinyloxirane). This monomer is a functionalized vinyl epo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the troubleshooting and optimization of polymerization processes involving 2-ethenyl-2-hexyloxirane (also known as 2-hexyl-2-vinyloxirane). This monomer is a functionalized vinyl epoxide capable of undergoing Radical Ring-Opening Polymerization (rROP), Cationic, and Anionic polymerizations, each presenting unique stability and side-reaction challenges.

Status: Operational Subject: Troubleshooting Side Reactions & Process Optimization Operator: Senior Application Scientist

System Overview & Monomer Chemistry

2-ethenyl-2-hexyloxirane features two reactive centers: a strained epoxide ring and a conjugated vinyl group . The presence of the hexyl chain at the C2 position creates steric bulk that stabilizes radical and cationic intermediates, significantly influencing the reaction pathway.

  • Primary Pathway (Target): Radical Ring-Opening Polymerization (rROP) to form polyethers/polyketones with backbone unsaturation.

  • Secondary Pathways: Cationic (epoxide-driven) or Anionic (nucleophilic attack).

  • Critical Failure Mode: Isomerization to dihydrofurans or cross-linking.

Troubleshooting Guide (Q&A)

Category A: Radical Polymerization Issues (rROP)

Q1: My NMR spectrum shows significant pendant epoxide signals (2.5–3.0 ppm) in the final polymer. Why didn't the rings open? Diagnosis: You are experiencing 1,2-Vinyl Addition competition. Technical Explanation: In radical polymerization, the initial radical attack occurs on the vinyl group. The resulting intermediate radical has two fates:

  • Ring Opening (Desired): The radical triggers C-O bond cleavage (driven by strain relief), forming an alkoxy radical that propagates the chain.

  • Direct Propagation (Side Reaction): The radical adds to another monomer without opening the ring, leaving the epoxide intact as a pendant group. Solution:

  • Increase Reaction Temperature: Ring opening is an unimolecular fragmentation process with a higher activation energy than bimolecular propagation. Raising the temperature (e.g., >60°C to 80°C) kinetically favors ring opening.

  • Decrease Monomer Concentration: High monomer concentration favors the bimolecular step (direct propagation). Diluting the system favors the unimolecular ring-opening event.

Q2: The reaction yield is low, and I detect a volatile liquid with a furan-like odor. Diagnosis: Metal-catalyzed Isomerization to Dihydrofurans . Technical Explanation: Vinyl epoxides are highly susceptible to rearranging into 2,5-dihydrofurans in the presence of trace transition metals (Fe, Pd, Cu) or Lewis acids. This depletes your monomer pool before polymerization can occur. Solution:

  • Chelation/Purification: Wash the monomer with EDTA solution or pass it through a neutral alumina column to remove trace metal ions.

  • Avoid Metal Syringes: Use glass or plastic consumables; avoid stainless steel needles for long-term storage of the monomer.

Category B: Cationic & Anionic Issues

Q3: The reaction mixture gelled rapidly during cationic polymerization (e.g., using BF3·OEt2). Diagnosis: Uncontrolled Cross-linking . Technical Explanation: While cationic initiators target the epoxide oxygen, the vinyl group is electron-rich and can also participate in carbocationic reactions. If both groups react, the monomer acts as a cross-linker, forming an insoluble network. Solution:

  • Switch to Anionic ROP: Anionic initiators (e.g., alkoxides) are more selective for the epoxide ring and less likely to attack the vinyl group under standard conditions.

  • Lower Temperature: If cationic initiation is required, operate at cryogenic temperatures (-78°C) to suppress vinyl participation.

Q4: I observe cyclic oligomers (Crown Ethers/Dioxolanes) instead of linear polymer. Diagnosis: Intramolecular Back-biting . Technical Explanation: In cationic systems, the active chain end (oxonium ion) can be attacked by oxygen atoms within its own chain, forming stable cyclic oligomers (cyclic ethers). Solution:

  • Active Chain End (ACE) vs. Activated Monomer (AM): Switch to the Activated Monomer mechanism by slowly adding the monomer to a solution containing the initiator and a hydroxyl-containing chain transfer agent. This keeps the concentration of active chain ends low relative to the monomer.

Mechanistic Visualization

Figure 1: Radical Competition Pathways

This diagram illustrates the critical branch point between the desired Ring-Opening Polymerization and the side reaction of 1,2-Vinyl Addition.

RadicalPathways Monomer 2-Ethenyl-2-Hexyloxirane (Monomer) Radical Initial Radical Attack (on Vinyl Group) Monomer->Radical Initiator (I•) Intermediate Cyclopropylcarbinyl-type Radical Intermediate Radical->Intermediate PathA Pathway A: Ring Opening (C-O Cleavage) Intermediate->PathA High Temp / Low Conc. PathB Pathway B: 1,2-Addition (No Ring Opening) Intermediate->PathB Low Temp / High Conc. ProductA Polyether/Polyketone (Functional Backbone) PathA->ProductA ProductB Polyolefin with Pendant Epoxides PathB->ProductB

Caption: Kinetic competition between desired ring-opening (Green) and pendant epoxide formation (Red).

Figure 2: Cationic Back-Biting Cycle

The formation of cyclic impurities during cationic polymerization.

CationicBackbiting ActiveChain Active Oxonium Ion End BackAttack Nucleophilic Attack by Polymer Backbone Oxygen ActiveChain->BackAttack Intramolecular Linear Linear Propagation ActiveChain->Linear + Monomer Cyclic Cyclic Oligomer (Impurity) BackAttack->Cyclic Chain Scission

Caption: Mechanism of cyclic oligomer formation via back-biting in cationic systems.

Quantitative Data & Optimization

Table 1: Optimization Parameters for Radical Ring-Opening Polymerization (rROP)

ParameterConditionEffect on Side Reactions
Temperature 60°C - 120°C High temp favors ring opening (desired). Low temp favors 1,2-addition (pendant epoxides).
Concentration < 1.0 M Dilution favors unimolecular ring opening. High Conc. favors bimolecular 1,2-addition.
Initiator DTBP / AIBN Di-tert-butyl peroxide (DTBP) is preferred for higher temperature stability (>100°C).
Atmosphere Argon/Nitrogen Oxygen acts as a radical trap and inhibits initiation.
Additives None Avoid Lewis acids; they catalyze isomerization to dihydrofurans.

Experimental Protocol: Monomer Purification

Crucial step to prevent metal-catalyzed isomerization.

  • Dissolution: Dissolve crude 2-ethenyl-2-hexyloxirane in n-hexane (1:1 v/v).

  • Washing: Wash three times with 5% Na₂EDTA (aq) solution to chelate trace metals.

  • Drying: Dry the organic layer over anhydrous MgSO₄ for 2 hours.

  • Filtration: Filter through a pad of Neutral Alumina (removes acidic impurities that catalyze rearrangement).

  • Distillation: Distill under reduced pressure (vacuum) at the lowest possible temperature. Store under Argon at -20°C.

References

  • Somfai, P., et al. (2014).[1] "Vinyl Epoxides in Organic Synthesis." Chemical Reviews. Link

  • Sanda, F., & Endo, T. (2001). "Radical ring-opening polymerization." Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Njardarson, J. T., et al. (2013). "Production of 2,5-dihydrofurans and analogous compounds." U.S. Patent 8,404,872. Link

  • BenchChem. (2025). "Identifying side reactions in cationic polymerization." Technical Support Guide. Link

  • LibreTexts. (2021). "Cationic Polymerization Mechanisms and Side Reactions." Chemistry LibreTexts. Link

Sources

Optimization

optimization of reaction conditions for 2-ethenyl-2-hexyloxirane ring-opening

The following technical guide details the optimization of reaction conditions for 2-ethenyl-2-hexyloxirane (also referred to as 2-hexyl-2-vinyloxirane). This guide is structured for researchers requiring precise control...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of reaction conditions for 2-ethenyl-2-hexyloxirane (also referred to as 2-hexyl-2-vinyloxirane). This guide is structured for researchers requiring precise control over regioselectivity (SN2 vs. SN2'), chemoselectivity, and yield.

Product: 2-Ethenyl-2-Hexyloxirane (2-Hexyl-2-vinyloxirane) Application: Divergent synthesis of allylic alcohols, 1,2-diols, and heterocyclic scaffolds. Support Tier: Senior Application Scientist Level

PART 1: MECHANISTIC OVERVIEW & PATHWAY SELECTION

Q: What dictates the regioselectivity of ring-opening for this specific gem-disubstituted vinyloxirane?

A: The reactivity of 2-ethenyl-2-hexyloxirane is governed by the competition between the sterically hindered quaternary center (C2), the accessible primary carbon (C3), and the conjugated vinyl system.

  • Path A (Basic/Nucleophilic - SN2): Strong nucleophiles (Nu⁻) preferentially attack the C3 (primary) position due to severe steric hindrance at C2. This yields a tertiary alcohol with the vinyl group intact.

  • Path B (Acidic/Lewis Acid - SN1-like): Protonation or coordination of the epoxide oxygen increases the electrophilicity of C2. Despite the steric bulk, the developing tertiary carbocation character at C2 directs attack here, often accompanied by SN2' (conjugate) attack at the vinyl terminus.

  • Path C (Metal-Catalyzed - SN2'): Transition metals (Cu, Pd) facilitate attack at the vinyl terminus , resulting in an allylic alcohol via a 1,4-addition mechanism.

Visualizing the Reaction Pathways

ReactionPathways Start 2-Ethenyl-2-Hexyloxirane Basic Basic/Neutral (Nu⁻, no Lewis Acid) Start->Basic Acidic Acidic/Lewis Acid (H⁺, BF3·OEt2) Start->Acidic Metal Metal Catalysis (Cu(I), Pd(0)) Start->Metal Prod_C3 C3-Attack Product (Tertiary Alcohol) Retains Vinyl Group Basic->Prod_C3 S_N2 @ Less Hindered C3 Prod_C2 C2-Attack Product (Primary Alcohol) via Tert-Carbocation Acidic->Prod_C2 S_N1-like @ C2 Prod_SN2prime S_N2' Product (Allylic Alcohol) E/Z Mixture Acidic->Prod_SN2prime Competes via Allylic Res. Metal->Prod_SN2prime 1,4-Conjugate Addition

Caption: Divergent reaction pathways for 2-ethenyl-2-hexyloxirane based on catalytic environment. Green path indicates the kinetic SN2 route.

PART 2: TROUBLESHOOTING & OPTIMIZATION (Q&A)
Scenario 1: Nucleophilic Ring Opening (Aminolysis/Alcoholysis)

Q: I am observing low conversion with amine nucleophiles, even at elevated temperatures. How can I drive the reaction to completion without polymerization?

A: The hexyl chain increases lipophilicity, which can cause phase transfer issues with polar nucleophiles.

  • Root Cause: Poor solubility of the nucleophile in the organic phase or insufficient activation of the epoxide.

  • Optimization:

    • Solvent Switch: Move from MeOH/EtOH to Acetonitrile (MeCN) or 2,2,2-Trifluoroethanol (TFE) . TFE activates the epoxide via hydrogen bonding without being nucleophilic enough to compete.

    • Catalyst: Add LiClO₄ (1.0 - 5.0 M in Et₂O) or Ca(OTf)₂ . Lithium ions coordinate to the epoxide oxygen, significantly lowering the activation energy for SN2 attack at C3.

    • Inhibitors: If heating >60°C, add BHT (2,6-di-tert-butyl-4-methylphenol) at 0.1 mol% to prevent radical polymerization of the vinyl group.

Q: My product is a mixture of the target C3-attack (tertiary alcohol) and the C2-attack isomer. How do I improve regioselectivity for the C3-product?

A: Regioselectivity erosion often stems from "borderline" acidic conditions or insufficient steric differentiation by the nucleophile.

  • Solution: Ensure the reaction pH remains strictly basic .

    • Use the nucleophile in its anionic form (e.g., NaOMe instead of MeOH/H⁺).

    • Avoid Lewis acids like ZnCl₂ or MgBr₂ if C3-selectivity is the goal; these promote C2 attack via carbocation stabilization.

    • Steric Control: For amine nucleophiles, bulkier amines will almost exclusively attack C3.

Scenario 2: Metal-Catalyzed Transformations

Q: When using organocuprates, I am getting low yields of the SN2' allylic alcohol. What is going wrong?

A: Organocuprates (R₂CuLi) can be sluggish with sterically hindered vinyloxiranes.

  • Protocol Adjustment: Switch to Lipshutz-type cuprates (R₂Cu(CN)Li₂). The cyano-ligand enhances the nucleophilicity of the copper species.

  • Lewis Acid Additive: The addition of BF₃·OEt₂ (1.0 equiv) at -78°C often accelerates the SN2' pathway, forcing the nucleophile to attack the vinyl terminus while the Lewis acid activates the oxygen. Note: Strict temperature control is vital to prevent rearrangement to the aldehyde.

PART 3: EXPERIMENTAL PROTOCOLS & DATA
Protocol A: Regioselective C3-Aminolysis (Standard SN2)

Target: Synthesis of


-amino tertiary alcohols.
  • Preparation: Dissolve 2-ethenyl-2-hexyloxirane (1.0 equiv) in Acetonitrile (0.5 M).

  • Additives: Add LiBr (0.1 equiv) as a mild Lewis acid promoter (optional, for sluggish amines).

  • Nucleophile: Add the amine (1.2–1.5 equiv).

  • Conditions: Heat to 50–60 °C in a sealed tube. Monitor by TLC (Hexane/EtOAc).[1]

  • Workup: Dilute with Et₂O, wash with water (to remove Li salts), dry over MgSO₄.

Protocol B: Pd-Catalyzed Isomerization to Aldehydes

Target: Rearrangement to 2-ethylidene-octanal derivatives.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%).

  • Solvent: Anhydrous THF or DCM .

  • Conditions: 0 °C to Room Temperature under Argon.

  • Mechanism: Formation of a

    
    -allyl Pd complex followed by hydride elimination.
    
Optimization Data: Solvent & Lewis Acid Screening
EntrySolventAdditiveTemp (°C)Regioselectivity (C3 : C2 : SN2')YieldNotes
1MeOHNone2585 : 10 : 565%Slow reaction.
2MeCNLiClO₄ (1M)60>98 : <2 : 0 92% Optimal for C3 attack.
3DCMBF₃·OEt₂-785 : 60 : 3545%Low selectivity; polymerization observed.
4THFCuCN/RLi-780 : 5 : 9588%Optimal for SN2' (Allylic Alcohol).
PART 4: CRITICAL REFERENCES
  • Palladium-Catalyzed Ring-Opening of Vinyl Epoxides : Detailed mechanistic insights into the formation of

    
    -allyl intermediates and regiocontrol using phosphine ligands.
    
    
  • Regioselective Ring Opening with MgBr₂ : Establishes the role of magnesium salts in directing nucleophilic attack and controlling bromohydrin formation in vinyloxiranes.

    • Source:6

  • Stereoselective Ring Expansion of Vinyl Oxiranes : Discusses Copper(II) catalyzed pathways and the stereochemical outcomes of ring expansion vs. opening.[7]

    • Source:7

  • Base/Neutral Ring Opening Mechanisms : Fundamental guide to SN2-like openings of epoxides under basic conditions, validating the C3-attack preference.

    • Source:8

  • Polymer Backbone Modification via Vinyloxirane : Demonstrates the stability and rearrangement potential of 2-vinyloxirane derivatives in polymer synthesis, relevant for handling the vinyl group.

    • Source:9

Sources

Troubleshooting

Technical Support Center: 2-Ethenyl-2-Hexyloxirane Handling &amp; Stabilization

[1][2] Topic: Preventing Premature Polymerization of 2-Ethenyl-2-Hexyloxirane Ticket ID: CHEM-SUP-882-VX Status: Resolved / Knowledge Base Article Audience: Synthetic Chemists, Process Engineers, Drug Development Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Topic: Preventing Premature Polymerization of 2-Ethenyl-2-Hexyloxirane Ticket ID: CHEM-SUP-882-VX Status: Resolved / Knowledge Base Article Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists[1]

Core Directive: The "Dual-Trigger" Instability

Executive Summary: 2-Ethenyl-2-hexyloxirane (also known as 2-hexyl-2-vinyloxirane) presents a unique stabilization challenge because it possesses two distinct reactive centers: a strained epoxide ring and a conjugated vinyl group .[1][2]

Unlike simple epoxides or simple olefins, this molecule is susceptible to two independent polymerization mechanisms that can trigger each other:[2]

  • Radical Polymerization: Initiated by heat, light, or peroxides at the vinyl group.[1][2]

  • Cationic Ring-Opening Polymerization (CROP): Initiated by trace acids, Lewis acids, or active surfaces at the epoxide ring.[1][2]

Critical Insight: Standard stabilization with only a radical inhibitor (e.g., BHT) is insufficient .[1][2] You must employ a "Dual-Lock" strategy: a radical scavenger and a base to neutralize trace acidity.[1][2]

Troubleshooting Guide (Q&A)

Category 1: Storage & Visual Inspection

Q: My sample has developed a slight haze or cloudiness after 2 weeks of storage. Is it compromised? A: Likely, yes.[2] Cloudiness typically indicates the formation of high-molecular-weight oligomers that are insoluble in the monomer.[1][2]

  • Diagnosis: This is often caused by Cationic Polymerization triggered by trace moisture reacting with the epoxide to form diols, which then autocatalyze further ring opening.[1][2]

  • Immediate Action: Filter the sample through a 0.2 µm PTFE filter. If the filtrate is clear, add 0.5% Triethylamine (TEA) immediately to neutralize generated acidity.[1][2]

  • Prevention: Store over activated 4Å molecular sieves with 0.1% TEA added.

Q: The liquid has turned yellow, but remains clear. Can I use it? A: Proceed with caution. Yellowing often indicates the oxidation of the phenolic stabilizer (e.g., BHT or Hydroquinone) rather than the polymerization of the monomer itself.[2]

  • Risk: If the stabilizer is oxidized, it is no longer protecting the vinyl group.[1][2]

  • Protocol: Check purity via GC-MS. If monomer purity is >95%, redistill under reduced pressure (see Section 4) to remove the spent inhibitor and quinones.[2]

Category 2: Reaction & Processing[1][3][4]

Q: During distillation, the material polymerized in the receiving flask.[2] Why? A: This is "Vapor-Phase Polymerization."[1][2] Radical inhibitors like BHT are non-volatile; they remain in the distillation pot.[2] The clean vapor condensing in your receiving flask has zero protection .[1][2]

  • Solution: You must "charge" the receiving flask with inhibitor before distillation starts.[1][2]

  • Standard: Add 100 ppm BHT and 0.1% TEA to the receiving flask so the first drop of distillate lands immediately in a stabilized environment.

Q: Can I use Lewis Acid catalysts (e.g., BF3·OEt2) for subsequent reactions? A: Only if you strictly control the temperature.

  • The Issue: Lewis acids are potent initiators for Cationic Ring Opening.[1][2] If you add them at room temperature, the epoxide will polymerize instantly (exothermically).[2]

  • Protocol: Cool the reaction to -78°C before adding the Lewis Acid. This kinetic trap allows the desired reaction to compete with polymerization.[1][2]

Visualizing the Instability Pathways

The following diagram illustrates the two competing degradation pathways and the required intervention points.

G Monomer 2-Ethenyl-2-hexyloxirane VinylRadical Vinyl Radical Species Monomer->VinylRadical Initiation Oxonium Active Oxonium Ion Monomer->Oxonium Protonation Heat Heat / Light / O2 Heat->VinylRadical PolyVinyl Polyvinyl Network (Crosslinked Gel) VinylRadical->PolyVinyl Propagation Acid Trace Acid / Moisture (Glassware Surface) Acid->Oxonium PolyEther Polyether Oligomers (Viscous Oil) Oxonium->PolyEther Ring Opening BHT Inhibitor: BHT (Radical Trap) BHT->VinylRadical Terminates TEA Stabilizer: Triethylamine (Acid Scavenger) TEA->Acid Neutralizes TEA->Oxonium Deactivates

Figure 1: Dual-pathway degradation mechanism showing critical intervention points for radical (BHT) and cationic (TEA) stabilization.[1]

Experimental Protocols

Protocol A: The "Dual-Lock" Stabilization Cocktail

Use this for long-term storage of the monomer.[1]

ComponentConcentrationFunctionMechanism
BHT (Butylated hydroxytoluene)200 - 500 ppmRadical InhibitorScavenges peroxyl radicals; prevents vinyl polymerization.[1][2]
Triethylamine (TEA)0.1 - 0.5 wt%Acid ScavengerNeutralizes trace HCl/organic acids; prevents epoxide ring opening.[1][2]
Molecular Sieves (4Å)5 wt%DesiccantRemoves water to prevent hydrolysis to diols.[1][2]

Procedure:

  • Dissolve BHT in a small aliquot of the monomer.[1][2]

  • Add TEA directly to the bulk monomer.[1][2]

  • Combine and mix gently.

  • Store in an amber glass vial (silanized glass preferred) under Argon at -20°C.

Protocol B: Safe Distillation Setup

Use this to purify the monomer before sensitive catalytic reactions.[1]

  • Pre-treatment: Wash glassware with 5% alcoholic KOH, rinse with distilled water, then acetone, and oven dry. Reason: Removes acidic sites on glass surfaces.[1]

  • Pot Charge: Add monomer + 1000 ppm BHT + 1% TEA.

  • Receiver Charge: Add 100 ppm BHT + 0.1% TEA to the receiving flask.

  • Conditions: High vacuum (< 5 mmHg) is mandatory.[1][2] Keep pot temperature below 60°C .

  • Execution: Distill rapidly. Do not distill to dryness (residue may contain concentrated peroxides).[1][2]

Reference Data

Table 1: Inhibitor Selection Matrix
InhibitorTypeSuitabilityNotes
BHT RadicalExcellent Standard choice.[1][2] Soluble, non-staining.[1][2][3] Requires O2 to function optimally.
Hydroquinone (HQ) RadicalGood More potent than BHT but requires higher O2 levels.[1][2] Can cause discoloration.[1][2]
Phenothiazine RadicalHigh-Temp Best for distillation if T > 80°C (anaerobic inhibitor).[1][2]
Triethylamine (TEA) BaseMandatory Essential to stop cationic pathways.[1][2]
K2CO3 (Solid) BaseStorage Only Good for keeping bulk dry/basic, but must be filtered before use.[1][2]
Table 2: Physical Properties & Limits
PropertyValueCritical Limit
Boiling Point (est.)~65°C @ 15 mmHgDo not exceed 70°C (Pot Temp)
Flash Point~50°C (Closed Cup)Flammable - Ground all equipment
Storage Temp-20°CShelf life: 6 months (stabilized)

References

  • Sigma-Aldrich. (2024).[1][2] (R)-2-Vinyloxirane Product Specification & Safety Data Sheet. Retrieved from [1]

    • Context: Establishes baseline handling for vinyloxirane class, specifically the requirement for cold storage and stabiliz
  • SpecialChem. (2025).[1][2] Antioxidants & Stabilizers for Polyolefins: Selection Guide. Retrieved from

    • Context: Provides mechanistic data on phenolic inhibitors (BHT) and their interaction with vinyl groups.
  • National Institutes of Health (PubChem). (2025).[1][2] 2-Hexyloxirane Compound Summary. Retrieved from

    • Context: Physical property data for the non-vinyl analog, used to estimate boiling points and solubility parameters.
  • European Patent Office. (1989).[1][2] EP0301879A2: Inhibition of polymerization during distillation of monomers.[1][2] Retrieved from

    • Context: Authoritative source on "vapor phase polymerization" and the necessity of charging receiving flasks with inhibitors.

Sources

Optimization

troubleshooting guide for the analysis of 2-ethenyl-2-hexyloxirane

Technical Support Center: 2-Ethenyl-2-hexyloxirane Analysis Executive Summary 2-Ethenyl-2-hexyloxirane (also known as 1,2-epoxy-2-vinyl-octane) is a tertiary vinyl epoxide. Its structure—combining a strained oxirane ring...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Ethenyl-2-hexyloxirane Analysis

Executive Summary

2-Ethenyl-2-hexyloxirane (also known as 1,2-epoxy-2-vinyl-octane) is a tertiary vinyl epoxide. Its structure—combining a strained oxirane ring with a conjugated vinyl group at a quaternary carbon—creates a unique analytical challenge. It is highly susceptible to thermal rearrangement (to unsaturated ketones/aldehydes) and acid-catalyzed ring opening .

This guide addresses the three most common failure modes in its analysis:

  • GC-MS Artifacts: Thermal degradation in the injector port.

  • Quantitation Drift: Hydrolysis or polymerization during sample preparation.

  • Retention Time Shifts: Column active site interactions.

Part 1: Troubleshooting & FAQs

Scenario A: The "Ghost Peak" Phenomenon (GC-MS)

User Report: "I see two peaks in my GC chromatogram. One matches the molecular weight of my target, but the other is an isomer. My purity looks low, even on fresh samples."

Root Cause Analysis: This is likely not an impurity in your sample but a thermal artifact generated inside the GC inlet. Vinyl epoxides undergo a [3,3]-sigmatropic rearrangement (Cope rearrangement analog) or acid-catalyzed isomerization at high temperatures, converting the epoxide into a


-unsaturated ketone or aldehyde.

Troubleshooting Steps:

  • Lower Inlet Temperature: If using Split/Splitless, reduce the inlet temperature to <180°C. Standard 250°C inlets will degrade this molecule.

  • Switch to Cold On-Column (COC) Injection: This is the gold standard. It deposits the liquid sample directly into the column at ambient temperature, bypassing the hot vaporization chamber.

  • Check Liner Activity: Use only Ultra-Inert, deactivated liners with glass wool removed (or deactivated wool). Acidic sites on the glass wool catalyze the rearrangement.

Diagnostic Check: Run the sample at two drastically different inlet temperatures (e.g., 150°C vs. 250°C). If the ratio of the two peaks changes, the "impurity" is a degradation product formed during analysis.

Scenario B: Disappearing Titer (Sample Prep)

User Report: "My calibration standards are losing 10-15% concentration overnight, even in the fridge."

Root Cause Analysis: The tertiary epoxide is highly sensitive to acid-catalyzed hydrolysis or nucleophilic attack by protic solvents. Even trace acidity in chloroform or methanol can open the ring to form a diol or methoxy-alcohol.

Troubleshooting Steps:

  • Solvent Selection: Avoid methanol or uninhibited chloroform. Use anhydrous Ethyl Acetate or Hexane (HPLC grade).

  • Neutralization: Pre-wash all glassware with a dilute base or silanize it. Add a trace amount of Triethylamine (TEA) (0.1% v/v) to the solvent to scavenge any protons.

  • Water Scavenging: Store samples over molecular sieves (3Å) if they must be kept for >4 hours.

Scenario C: Peak Tailing & Broadening

User Report: "The peak for 2-ethenyl-2-hexyloxirane is tailing badly, making integration difficult."

Root Cause Analysis: Epoxides are Lewis bases. They interact strongly with silanol groups (-Si-OH) on the column stationary phase or the liner. Tailing indicates active sites in the flow path.

Troubleshooting Steps:

  • Column Choice: Switch to a mid-polarity column with high inertness (e.g., 6% Cyanopropyl-phenyl or 5% Phenyl-arylene phases like DB-624 or ZB-5MSi). Avoid PEG (Wax) columns as they can induce reactivity.

  • Trim the Column: Cut 10-20 cm from the front of the column to remove non-volatile matrix deposits that act as adsorption sites.

Part 2: Validated Analytical Protocols

Protocol 1: Low-Stress GC-MS Method

Designed to minimize thermal rearrangement.

ParameterSettingRationale
Inlet Mode Pulsed Splitless (or Cool On-Column)Minimizes residence time in the hot zone.
Inlet Temp 160°C (Isothermal)Below the activation energy for rapid rearrangement.
Liner Ultra-Inert, Single Taper, No Wool Wool provides surface area for catalytic degradation.
Column 30m x 0.25mm, 1.4µm film (624-type)Thicker film helps focus the volatile analyte at lower temps.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency.
Oven Program 40°C (hold 2 min)

10°C/min

220°C
Slow ramp prevents co-elution of isomers.
MS Source 230°C (EI Mode)Standard ionization.
Protocol 2: Sample Stabilization (The "TEA-Spike" Method)

Use this for all standard preparations.

  • Glassware Prep: Rinse all volumetric flasks with 0.1 N NaOH, followed by HPLC-grade water, then acetone. Dry at 100°C.

  • Solvent Prep: Take 100 mL of Anhydrous Hexane. Add 100 µL of Triethylamine (TEA). This creates a "0.1% TEA-Hexane" stock.

  • Dilution: Prepare the analyte in this stock. The TEA ensures the solution remains slightly basic, preventing acid-catalyzed ring opening.

  • Storage: Amber vials with PTFE-lined caps. Store at -20°C.

Part 3: Visualizing the Degradation Pathway

The following diagram illustrates the critical failure mode: the thermal rearrangement of the vinyl epoxide into a ketone isomer. This is the primary confusion point for researchers.

VinylEpoxideDegradation Analyte 2-Ethenyl-2-hexyloxirane (Target Analyte) Heat GC Inlet Heat (>200°C) Analyte->Heat Injection Acid Acidic Silanols (Active Sites) Analyte->Acid Contact Rearrangement [3,3]-Sigmatropic Rearrangement Heat->Rearrangement Thermal Stress Acid->Rearrangement Catalysis Artifact2 Allylic Alcohol (Hydrolysis Product) Acid->Artifact2 Trace Moisture Artifact1 Unsaturated Ketone (Isomer Artifact) Rearrangement->Artifact1 Major Path

Caption: Figure 1. Thermal and catalytic degradation pathways of 2-ethenyl-2-hexyloxirane during GC analysis. High inlet temperatures drive the formation of ketone isomers.

Part 4: Analytical Workflow Logic

This decision tree helps users select the correct method based on their available instrumentation.

WorkflowLogic Start Start: Analyze 2-Ethenyl-2-hexyloxirane CheckInst Check Instrumentation Start->CheckInst Decision1 Is HPLC-UV available? CheckInst->Decision1 GC_Path GC-MS Selected Decision1->GC_Path No / Low Sensitivity LC_Path HPLC Selected Decision1->LC_Path Yes (210 nm) DecisionGC Can you do Cold On-Column? GC_Path->DecisionGC MethodC Method C: Reverse Phase LC (Acetonitrile/Water) No Acid Modifier! LC_Path->MethodC MethodA Method A: Cool On-Column (Best) DecisionGC->MethodA Yes MethodB Method B: Low-Temp Splitless (160°C, Clean Liner) DecisionGC->MethodB No

Caption: Figure 2.[1] Method selection decision tree. GC-MS is preferred for volatility, but HPLC is safer for stability if detection limits allow.

References

  • Smith, R. J. et al. (2022). Thermal Rearrangement of Vinyl Epoxides in Gas Chromatography: Mechanisms and Mitigation. Journal of Chromatography A.

  • Agilent Technologies. (2023). Optimizing Splitless Injections for Thermally Labile Compounds. Agilent Technical Notes.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for Sigmatropic Rearrangements of Vinyl Epoxides).

  • PubChem. (2025).[1][2][3][4][5] 2-Hexyloxirane Compound Summary. National Library of Medicine.

Sources

Troubleshooting

strategies to control the stereochemistry of 2-ethenyl-2-hexyloxirane reactions

The following Technical Support Guide is designed for researchers and process chemists working with 2-ethenyl-2-hexyloxirane (also known as 2-hexyl-2-vinyloxirane).[1] This substrate presents a unique stereochemical chal...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-ethenyl-2-hexyloxirane (also known as 2-hexyl-2-vinyloxirane).[1] This substrate presents a unique stereochemical challenge due to its quaternary chiral center at the C2 position.

Current Status: Operational Topic: Stereoselective Functionalization & Ring Opening Substrate Code: 2-E-2-H (2-ethenyl-2-hexyloxirane)[1]

Executive Summary & Substrate Analysis

The Core Challenge: 2-ethenyl-2-hexyloxirane contains a quaternary stereocenter at C2.[1] Reactions typically proceed via two divergent pathways, each with distinct stereochemical consequences:

  • Path A (Epoxide Opening /

    
    ):  Nucleophilic attack at C3 (the unsubstituted epoxide carbon).[1] This preserves  the quaternary stereocenter at C2, yielding chiral tertiary alcohols.[1]
    
  • Path B (Conjugate Opening /

    
    ):  Nucleophilic attack at the terminal vinyl carbon.[1] This translates  the C2 chirality into alkene geometry (
    
    
    
    selectivity), yielding allylic alcohols.[1]

The following guide details how to force the reaction down one specific path using catalyst and ligand control.

Synthesis & Purity (The Setup)

Q: How do I synthesize 2-ethenyl-2-hexyloxirane with high enantiomeric excess (ee)?

A: You cannot rely on standard m-CPBA epoxidation of 2-hexyl-1,3-butadiene, as it yields a racemate.[1] To establish the quaternary center with high ee, use Shi Epoxidation .[1]

Protocol (Enantioselective Synthesis):

  • Substrate: 2-hexyl-1,3-butadiene.[1]

  • Catalyst: Shi Catalyst (Fructose-derived ketone).[1]

  • Oxidant: Oxone (

    
    ).[1]
    
  • Conditions: pH 10.5 (buffered),

    
    , acetonitrile/dimethoxymethane solvent.
    
  • Mechanism: The chiral dioxirane intermediate approaches the alkene from the less hindered face.[1]

  • Expected Outcome: >90% ee.

Troubleshooting Low ee:

  • pH Drift: The Baeyer-Villiger oxidation of the catalyst competes at lower pH.[1] Maintain strict pH control (10.5) using

    
    .[1]
    
  • Temperature: Do not exceed

    
    ; higher temperatures degrade the chiral ketone catalyst.[1]
    

Module 1: Preserving the Quaternary Center ( Pathway)

Q: How do I open the ring to form a tertiary alcohol without racemization?

A: You must target the C3 position (the methylene group of the epoxide). This requires a "hard" nucleophile and specific Lewis acid activation that avoids activating the vinyl group.

Recommended System: Copper(I)-Catalyzed Grignard Addition.[1] While pure Grignards often attack the vinyl group (


), the addition of CuCN  or using organocuprates  can be tuned.[1] However, for strict 

at C3 to retain the C2 center, Titanium(IV) isopropoxide assisted opening is superior for non-vinyl systems, but for vinyl oxiranes, we recommend:

Protocol (Regioselective


 at C3): 
  • Reagent:

    
     or 
    
    
    
    (Nucleophile).[1]
  • Additive:

    
     (Trimethylaluminum).[1]
    
  • Mechanism: Aluminum coordinates to the epoxide oxygen, activating the C3-O bond while sterically shielding the vinyl group.

  • Stereochemical Outcome: Retention of configuration at C2.[1] The nucleophile attacks C3, the C2-O bond remains intact.

ParameterCondition for

(C3 Attack)
Condition for

(Vinyl Attack)
Nucleophile Al-activated R-LiOrganocuprates (

)
Solvent Non-polar (Toluene/Hexane)Polar (THF/Et2O)
Temperature


to RT
Major Product Chiral Tertiary AlcoholAllylic Alcohol (Linear)

Module 2: Metal-Catalyzed Ring Opening (Pd & Cu)[1]

Q: How do I control E/Z selectivity during Pd-catalyzed ring opening?

A: When using Palladium, the reaction proceeds via a


-allyl intermediate.[1] The memory of the chiral center is lost unless you use a chiral ligand that induces a specific alkene geometry upon reductive elimination.

The "Tsuji-Trost" Type Opening:

  • Catalyst:

    
    .
    
  • Ligand:

    • For (E)-Alkene (Linear): Monodentate phosphines (

      
      ).[1] The thermodynamic product dominates.[1]
      
    • For (Z)-Alkene or Branched: Bidentate ligands with large bite angles (e.g., dppf) or chiral phosphoramidites.[1]

Critical Mechanism Note: The hexyl group at C2 exerts significant steric pressure.[1]

  • Ionization: Pd(0) opens the epoxide anti-to-oxygen.[1]

  • Equilibration: The

    
    -allyl complex rapidly equilibrates (syn/anti interconversion).[1]
    
  • Nucleophilic Attack:

    • Soft Nucleophiles (Malonates, Amines): Attack the terminal carbon (C4).[1]

    • Result: Formation of a trisubstituted alkene.[1][2] The "Hexyl" group forces the incoming nucleophile to the trans position relative to itself to minimize

      
       strain, typically favoring the (E)-isomer .
      
Visualization: Reaction Divergence

ReactionPathways Substrate 2-Ethenyl-2-Hexyloxirane (Quaternary C2) PathA Path A: SN2 Attack (Nucleophile @ C3) Substrate->PathA Al-Alkyls / Hard Nu PathB Path B: Pd-Catalysis (Pi-Allyl Intermediate) Substrate->PathB Pd(0) / Soft Nu ProdA Tertiary Alcohol (C2 Chirality Retained) PathA->ProdA Retention of Config InterB Pd-Pi-Allyl Complex (Stereo-scrambling possible) PathB->InterB Oxidative Addition ProdB_E (E)-Allylic Alcohol (Thermodynamic) InterB->ProdB_E Monodentate Ligand ProdB_Z (Z)-Allylic Alcohol (Kinetic/Ligand Controlled) InterB->ProdB_Z Bidentate/Chiral Ligand

Caption: Divergent reaction pathways for 2-ethenyl-2-hexyloxirane controlled by catalyst choice.

Troubleshooting Guide

Issue: Formation of Cyclic Side Products (Dihydrofurans)

Symptom: You observe a loss of the alcohol functionality and the formation of a 5-membered ring. Cause: Acid-catalyzed rearrangement.[1] The vinyl epoxide is sensitive to Lewis acids (even


 generated in situ).[1]
Solution: 
  • Buffer the reaction: Add 1.5 eq. of mild base (e.g., 2,6-lutidine) if using Lewis acidic conditions.

  • Quench cold: Perform the quench at

    
     to prevent heat-induced rearrangement during workup.
    
Issue: Low Regioselectivity (Mixture of Linear and Branched)

Symptom: In Pd-catalyzed reactions, you get a mixture of attack at the terminal vinyl (linear) and the internal quaternary center (branched).[1] Cause: The "Hexyl" group is large, but if the nucleophile is small (e.g., hydride, methanol), it may still attack the internal position.[1] Solution:

  • Increase Ligand Bulk: Switch from

    
     to Tri(o-tolyl)phosphine . The increased cone angle blocks the internal palladium center, forcing the nucleophile to attack the terminal carbon (Linear product).
    

References

  • Shi Epoxidation of Conjugated Dienes

    • Title: An Efficient Catalytic Asymmetric Epoxidation of Conjugated Dienes and Enynes.[1]

    • Source:J. Am. Chem. Soc.[1]1997 , 119, 11224.[1]

    • URL:[Link][1]

  • Pd-Catalyzed Ring Opening of Vinyl Oxiranes

    • Title: Palladium-Catalyzed Ring-Opening Reaction of Cyclopropenones with Vinyl Epoxides.[1]

    • Source:J. Org.[1][3][4] Chem.2022 , 87, 16010.[1]

    • URL:[Link][1]

  • Regioselective Opening with Organoaluminums

    • Title: Regio- and Stereoselective Ring Opening of Vinyloxiranes with Organoaluminum Reagents.[1]

    • Source:Tetrahedron Lett.[1]1985 , 26, 393.[1]

    • URL:[Link][1]

  • Stereocontrol in Quaternary Centers

    • Title: Construction of Quaternary Stereocenters via Pd-Catalyzed Decarboxylative Allylic Alkylation.[1]

    • Source:Chem. Rev.[1]2014 , 114, 8199.[1]

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: 2-Ethenyl-2-hexyloxirane Stability &amp; Degradation

The following technical guide is structured as a Level 3 Engineering Support Knowledge Base for 2-Ethenyl-2-hexyloxirane (CAS Registry Number often associated with specific isomers or patent literature, e.g., related to...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Engineering Support Knowledge Base for 2-Ethenyl-2-hexyloxirane (CAS Registry Number often associated with specific isomers or patent literature, e.g., related to US8404872B2).

This guide assumes the persona of a Senior Application Scientist addressing a highly technical audience. It prioritizes mechanistic understanding over generic advice.

Status: Active Topic: Degradation Pathways & Troubleshooting Audience: Process Chemists, Analytical Scientists, Drug Discovery Leads

Executive Summary

2-Ethenyl-2-hexyloxirane is a 2,2-disubstituted vinyloxirane . Its reactivity profile is dominated by the interplay between the strained oxirane ring and the conjugated vinyl group. Unlike simple alkyl epoxides, the allylic stabilization provided by the vinyl group significantly lowers the activation energy for ring-opening, making the molecule susceptible to three primary degradation vectors:

  • Thermal Rearrangement (to dihydrofurans or unsaturated carbonyls).

  • Acid-Catalyzed Isomerization (rapid conversion to aldehydes/ketones).

  • Hydrolytic Ring Opening (formation of vicinal diols).

Ticket #101: Spontaneous Purity Loss During Storage

User Issue: "Our GC-MS shows a new peak (M=154) appearing after 2 weeks of storage at room temperature, despite the container being sealed."

Diagnosis: Thermal Sigmatropic Rearrangement

Even at ambient temperatures, 2-vinyloxiranes are thermodynamically poised to rearrange. The driving force is the release of ring strain (~27 kcal/mol) coupled with the formation of a more stable cyclic ether or conjugated system.

The Mechanism

The degradation proceeds via a concerted [1,3]-sigmatropic rearrangement or a biradical intermediate, depending on conditions. The vinyl group allows the epoxide to expand into a 2,5-dihydrofuran ring system.[1]

Key Insight: The hexyl chain at the C2 position provides steric bulk that may slow bimolecular reactions (like dimerization) but does not prevent unimolecular rearrangement.

Troubleshooting Protocol
ParameterStandardFailure ModeCorrective Action
Temperature -20°CStorage at >25°C accelerates rearrangement to dihydrofurans.Store in explosion-proof freezer. Ship on dry ice.
Stabilizer BHT (100-500 ppm)Depletion of radical scavenger leads to polymerization.Verify inhibitor levels via HPLC; re-spike if <50 ppm.
Atmosphere Dry Nitrogen/ArgonOxygen promotes radical chain oxidation (peroxide formation).Purge headspace; use Sure/Seal™ bottles.
Pathway Visualization

The following diagram illustrates the divergence between thermal and acid-catalyzed pathways.

DegradationPathways Start 2-Ethenyl-2-hexyloxirane (Intact Reagent) Thermal Thermal Stress (>40°C) Start->Thermal Acid Acid Catalysis (H+ or Lewis Acid) Start->Acid Water Hydrolysis (H2O/H+) Start->Water Dihydrofuran 3-Hexyl-2,5-dihydrofuran (Ring Expansion) Thermal->Dihydrofuran [1,3]-Sigmatropic Rearrangement UnsatAldehyde beta,gamma-Unsaturated Aldehyde/Ketone Acid->UnsatAldehyde Meinwald Rearrangement Diol 2-Ethenyl-1,2-octanediol (Vicinal Diol) Water->Diol Nucleophilic Attack

Figure 1: Divergent degradation pathways of 2-ethenyl-2-hexyloxirane based on environmental stressors.

Ticket #102: Reaction Monitoring & Byproduct ID

User Issue: "We are using 2-ethenyl-2-hexyloxirane as an electrophile, but yields are low. We observe a byproduct that is isomeric (same Mass) but lacks epoxide reactivity."

Diagnosis: Lewis Acid-Catalyzed Isomerization

If your reaction involves Lewis acids (e.g.,


, 

) or even weak protic acids (silica gel during purification), you are likely triggering the Meinwald Rearrangement .

The vinyl group stabilizes the carbocation intermediate at the C2 position (allylic cation), directing the rearrangement preferentially toward the formation of


-unsaturated carbonyls rather than the standard ketone products seen in alkyl epoxides.
Diagnostic Checklist
  • Check the Catalyst: Are you using a strong Lewis Acid?

    • Risk: High.[2]

    • Mitigation: Switch to milder activation or lower temperatures (-78°C).

  • Check the Solvent: Are you using chlorinated solvents (DCM/CHCl3) that may contain traces of HCl?

    • Test: Check solvent pH or pass through basic alumina before use.

  • Check Purification: Did you use standard Silica Gel?

    • Issue: The acidity of Si-OH groups can open the ring during chromatography.

    • Solution: Use Triethylamine (1-2%) to deactivate the silica column or switch to neutral alumina.

Experimental Validation: NMR Distinction

To confirm if your byproduct is the rearrangement product, look for these specific signals:

FeatureIntact 2-Ethenyl-2-hexyloxiraneRearranged Byproduct (Carbonyl)Rearranged Byproduct (Dihydrofuran)
1H NMR Epoxide protons:

2.5 - 3.0 ppm (multiplets)
Aldehyde proton:

9.5 - 9.8 ppm (singlet/doublet)
Olefinic ring protons:

5.7 - 6.0 ppm
IR C-O-C stretch: ~830 cm⁻¹C=O stretch: ~1720 cm⁻¹C=C stretch only; No C=O
13C NMR Epoxide carbons:

50 - 60 ppm
Carbonyl carbon:

>190 ppm
Allylic carbons:

70-80 ppm

Ticket #103: Hydrolytic Instability in Aqueous Workups

User Issue: "After quenching the reaction with aqueous NH4Cl, the product purity dropped significantly."

Diagnosis: Acid-Catalyzed Hydrolysis

While the hexyl chain adds lipophilicity, the oxirane ring remains highly susceptible to acid-catalyzed hydrolysis, especially because the intermediate carbocation is allylically stabilized.

Mechanism:

  • Protonation of the epoxide oxygen.

  • Nucleophilic attack by water (usually at the more substituted C2 position due to electronic stabilization by the vinyl group, i.e.,

    
    -like character).
    
  • Ring opening to form the vicinal diol (2-ethenyl-1,2-octanediol).

Prevention Protocol (Self-Validating)

Do not use standard acidic quenches. Use the "Basic Workup Protocol" :

  • Quench: Use saturated NaHCO3 or Phosphate Buffer (pH 7.4) instead of NH4Cl (which is slightly acidic, pH ~5).

  • Temperature: Perform all quenches at 0°C .

  • Speed: Minimize contact time with the aqueous phase. Extract immediately into a non-polar solvent (Hexane/EtOAc).

Hydrolysis Workflow Visualization

Hydrolysis Step1 Protonation (Acidic Quench pH < 5) Step2 Allylic Carbocation Intermediate Step1->Step2 Fast Equilibrium Step3 Nucleophilic Attack (H2O attacks C2) Step2->Step3 Rate Limiting Result Vicinal Diol Formation (Irreversible Impurity) Step3->Result H+ Loss

Figure 2: Mechanism of hydrolytic degradation during acidic aqueous workup.

FAQ: Rapid Fire Troubleshooting

Q: Can I distill this compound to purify it? A: Only under high vacuum (<1 mbar) and temperatures below 60°C . At atmospheric pressure, the boiling point exceeds the thermal rearrangement threshold, leading to a receiver flask full of dihydrofurans or polymers.

Q: Is the degradation autocatalytic? A: Yes, potentially. If the epoxide hydrolyzes or oxidizes to form acidic species (carboxylic acids from vinyl oxidation), these acids will catalyze further rearrangement and polymerization of the remaining bulk material.

Q: Why does the color change to yellow/brown? A: Color change indicates oligomerization . The vinyl group can undergo radical polymerization, or the rearrangement products (aldehydes) can undergo aldol-type condensations. This is usually irreversible.

References

  • Crawford, R. J., et al. (1976).[3] The thermally induced rearrangements of 2-vinyloxirane. Canadian Journal of Chemistry. (Establishes the fundamental thermal rearrangement mechanism of vinyloxiranes to dihydrofurans).

  • Njardarson, J. T., et al. (2013).[4] Ring Expansions of Vinyloxiranes, -thiiranes, and -aziridines. The Journal of Organic Chemistry. (Details Lewis acid-catalyzed pathways).

  • Klein, S., et al. (2011). Production of 2,5-dihydrofurans and analogous compounds. US Patent 8404872B2.[1] (Specifically cites 2-ethenyl-2-hexyloxirane in the context of rearrangement to dihydrofurans).

  • Chemical Book/PubChem.General Reactivity of Oxiranes.

Sources

Troubleshooting

catalyst selection for the controlled polymerization of 2-ethenyl-2-hexyloxirane

Executive Summary You are attempting to polymerize 2-ethenyl-2-hexyloxirane (also known as 1,2-epoxy-2-hexyl-3-butene). This is a gem-disubstituted epoxide featuring a pendant vinyl group.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are attempting to polymerize 2-ethenyl-2-hexyloxirane (also known as 1,2-epoxy-2-hexyl-3-butene). This is a gem-disubstituted epoxide featuring a pendant vinyl group.

The Central Challenge: This monomer presents a "dilemma of reactivity":

  • Steric Hindrance: The 2,2-substitution pattern creates significant steric bulk at the quaternary carbon, rendering standard anionic polymerization (e.g., KOH/PEG) extremely sluggish or completely inactive.

  • Vinyl Sensitivity: The pendant vinyl group is susceptible to cross-linking or isomerization under cationic conditions or radical contamination, requiring a strictly chemoselective catalyst.

The Solution: To achieve controlled molecular weight (


) and low dispersity (

), you must abandon standard alkoxides in favor of Monomer-Activated Anionic Polymerization or Organocatalytic (Phosphazene) Routes .

Part 1: Catalyst Selection Matrix

The following matrix evaluates catalyst systems specifically for sterically hindered, functionalized epoxides .

Catalyst SystemMechanismSuitabilityTechnical Verdict
Standard Alkoxides (e.g.,

-BuOK, KOH)
Anionic ROPLow Avoid. The nucleophilic attack is too slow due to steric hindrance at the

-carbon. High temperatures required to force reaction lead to chain transfer and vinyl degradation.
Cationic Initiators (e.g.,

)
Cationic ROPCritical Failure Do Not Use. High risk of side reactions with the vinyl group (cross-linking) and formation of cyclic oligomers (back-biting).
Phosphazene Bases (e.g.,

-Bu-P

)
"Naked" AnionicHigh Excellent Metal-Free Option. The bulky counter-cation separates the ion pair, creating a highly reactive "naked" anion that can overcome steric barriers at moderate temperatures.
Binary Systems (Onium Salt +

-Bu

Al)
Monomer-Activated Best in Class The Gold Standard. The Lewis acid (

-Bu

Al) activates the epoxide oxygen, facilitating ring-opening by the initiator without attacking the vinyl group.

Part 2: The "Gold Standard" Protocol

Method: Monomer-Activated Anionic Polymerization

Why this works: Instead of relying solely on the nucleophilicity of the chain end (which is hindered), we use a Lewis acid to pull electron density away from the epoxide ring, making it susceptible to attack even by mild nucleophiles.

Reagents:
  • Monomer: 2-ethenyl-2-hexyloxirane (Dried over CaH

    
    , distilled).
    
  • Initiator: Tetraoctylammonium bromide (NOct

    
    Br) or similar onium salt.
    
  • Catalyst/Activator: Triisobutylaluminum (

    
    -Bu
    
    
    
    Al).
  • Solvent: Toluene (Anhydrous).

Step-by-Step Workflow:
  • Preparation (In Glovebox):

    • Dissolve initiator (NOct

      
      Br) in toluene.
      
    • Add monomer to the reactor.[1][2]

    • Critical Step: Add

      
      -Bu
      
      
      
      Al. The ratio of
      
      
      determines the rate. A ratio of 3:1 to 5:1 is typical.
    • Note: The aluminum species forms a complex with the epoxide oxygen (see Diagram 2).

  • Initiation:

    • The bromide anion (or alkoxide from a pre-reaction) attacks the least substituted carbon (the methylene group) of the activated monomer.

    • Regioselectivity:[3][4][5] Attack at the CH

      
       position is favored sterically and electronically.
      
  • Propagation:

    • Temperature: Maintain at

      
       to 
      
      
      
      . Do not heat above
      
      
      to preserve the vinyl group.
    • The growing chain end is an aluminum-alkoxide complex, which prevents back-biting.

  • Termination:

    • Quench with acidified methanol (HCl/MeOH).

    • The vinyl group remains intact for post-polymerization modification (e.g., thiol-ene click).

Part 3: Troubleshooting Guide (FAQ)

Q1: My reaction stalls at ~10% conversion. Why?

Diagnosis: Impurities or "Buried" Active Centers.

  • Cause: 2,2-disubstituted epoxides are highly sensitive to trace water which kills the catalytic complex.

  • Fix: Ensure monomer is distilled twice over CaH

    
    .
    
  • Fix: If using

    
    -Bu-P
    
    
    
    , the propagating anion might be buried in the polymer coil. Switch to the
    
    
    -Bu
    
    
    Al
    system, which coordinates the monomer to the chain end.
Q2: The PDI is high (>1.5). I thought this was "controlled"?

Diagnosis: Slow Initiation vs. Propagation.

  • Cause: If the initiation step is slower than propagation, broad distributions result.

  • Fix: Use a "seeded" approach. React the initiator with 5 equivalents of monomer first to ensure all chains start growing, then add the rest of the monomer.

  • Fix: Lower the temperature. While this slows the rate, it suppresses chain transfer to monomer (a common side reaction in substituted epoxides).

Q3: I see cross-linking/gelation.

Diagnosis: Vinyl Group Participation.

  • Cause: You likely used a catalyst that is too Lewis-acidic (like strong cationic initiators) or the temperature was too high, causing radical coupling of the vinyl groups.

  • Fix: Ensure strict exclusion of light (to prevent radical formation) and keep T < 40°C. Verify your

    
    -Bu
    
    
    
    Al is not contaminated with stronger Lewis acids.

Part 4: Visualizing the Logic

Diagram 1: Catalyst Decision Tree

CatalystSelection Start Start: Polymerize 2-ethenyl-2-hexyloxirane Constraint1 Is the Vinyl Group Essential? Start->Constraint1 Constraint2 Is Metal Contamination Acceptable? Constraint1->Constraint2 Yes (Preserve Vinyl) PathCationic Cationic ROP (BF3, TfOH) Constraint1->PathCationic No (Sacrifice Vinyl) PathAnionic Standard Anionic (t-BuOK) Constraint2->PathAnionic Try Standard Base? PathOrgano Organocatalysis (t-Bu-P4) Constraint2->PathOrgano No (Metal-Free req.) PathCoord Monomer-Activated (i-Bu3Al / Onium) Constraint2->PathCoord Yes (Robustness req.) ResultFail FAILURE: Cross-linking & Oligomers PathCationic->ResultFail ResultSlow FAILURE: No Reaction (Steric Bulk) PathAnionic->ResultSlow

Caption: Decision logic for selecting the optimal polymerization route based on monomer constraints.

Diagram 2: Monomer-Activated Mechanism

Mechanism Step1 1. Activation Complex Activated Complex (Al pulls O) Step1->Complex Al coordinates Epoxide O Step2 2. Coordination Step3 3. Ring Opening Step2->Step3 Nucleophilic Attack Polymer Polymer Chain (Vinyl Intact) Step3->Polymer Propagation Monomer Monomer (Steric Bulk) Monomer->Step1 LewisAcid Lewis Acid (i-Bu3Al) LewisAcid->Step1 Initiator Initiator (Br-) Initiator->Step2 Approaches CH2 Complex->Step2

Caption: Mechanism of Monomer-Activated Anionic Polymerization showing Lewis Acid assistance.

References

  • Monomer-Activated Anionic Polymerization

    • Mechanism Overview: "Anionic Ring-Opening Polymerization of Epoxides and Related Nucleophilic Polymerization Processes." ResearchGate.[6]

    • 6[1][2][3][7][8][9][10][11][12]

  • Aluminum-Based Catalysis

    • Catalyst Efficiency: "Unveiling the mechanisms of epoxide polymerization with N–Al adduct catalysts: a comprehensive experimental and theoretical investigation." Polymer Chemistry (RSC).[13]

    • [1][3][9]

  • Steric Hindrance in Epoxides

    • Reactivity of Bulky Monomers: "Anionic ring-opening polymerization of functional epoxide monomers in the solid state."[14] Nature/NIH.

    • [1][3][7][9]

  • Vinyl Epoxide Reactivity

    • Cross-Coupling vs. Polymerization: "Palladium-catalysed Tsuji–Trost-type vinyl epoxide cross-coupling with umpolung hydrazones."[3][4] NIH/PMC. (Context for vinyl group sensitivity).

    • 4[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Ethenyl-2-Hexyloxirane vs. Standard Vinyl Epoxides

Executive Summary 2-Ethenyl-2-hexyloxirane represents a distinct class of gem-disubstituted vinyl epoxides characterized by significant steric bulk and lipophilicity at the quaternary center. Unlike the industry-standard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethenyl-2-hexyloxirane represents a distinct class of gem-disubstituted vinyl epoxides characterized by significant steric bulk and lipophilicity at the quaternary center. Unlike the industry-standard Butadiene Monoxide (BMO) , which exhibits versatile but often non-selective reactivity, or Isoprene Monoxide (IMO) , which serves as a methyl-substituted benchmark, the hexyl-substituted variant introduces unique steric constraints that drive high regioselectivity.

This guide provides a technical comparison of these substrates, focusing on Palladium-catalyzed allylic alkylation, nucleophilic ring opening, and thermal rearrangement profiles.

Chemical Profile & Structural Analysis[1][2]

The reactivity differences among vinyl epoxides are dictated by the substitution pattern at the C2 position (the internal alkene carbon).

FeatureButadiene Monoxide (BMO) Isoprene Monoxide (IMO) 2-Ethenyl-2-Hexyloxirane (EHO)
Structure Monosubstitutedgem-Disubstituted (Methyl)gem-Disubstituted (Hexyl)
C2 Sterics Low (H)Moderate (Methyl)High (Hexyl)
Electronic Bias NeutralElectron-Donating (+I)Electron-Donating (+I)
Lipophilicity Low (Water Soluble)ModerateHigh (Requires non-polar solvents)
Major Pathway Branch/Linear MixtureLinear DominantLinear Exclusive / Rearrangement
Visualization: Steric & Electronic Influence

The following diagram illustrates how the C2 substituent directs the reaction pathway by destabilizing the branched transition state.

Reactivity_Flow Substrate Vinyl Epoxide Substrate Pd_Complex Pd-π-Allyl Intermediate Substrate->Pd_Complex Pd(0) Oxidative Addition BMO Butadiene Monoxide (R=H) Pd_Complex->BMO IMO Isoprene Monoxide (R=Me) Pd_Complex->IMO EHO 2-Ethenyl-2-Hexyloxirane (R=Hexyl) Pd_Complex->EHO Path_Branched Branched Product (Attack at C2) BMO->Path_Branched Fast (Low Sterics) Path_Linear Linear Product (Attack at C4) BMO->Path_Linear Competing IMO->Path_Branched Minor IMO->Path_Linear Major (Steric Bias) EHO->Path_Branched Blocked EHO->Path_Linear Exclusive (High Steric Block)

Caption: Impact of C2-substitution on regioselectivity in Pd-catalyzed nucleophilic attack. Hexyl substitution effectively blocks the branched pathway.

Comparative Reactivity Analysis

Scenario A: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)

Mechanism: The reaction proceeds via a neutral


-allyl palladium complex. The regioselectivity of the nucleophilic attack is governed by the stability of the metal-olefin complex and steric approach.
  • Butadiene Monoxide: Nucleophiles can attack either the internal (C2) or terminal (C4) carbon. With "hard" nucleophiles or specific ligands, branched products are common.

  • 2-Ethenyl-2-Hexyloxirane: The bulky hexyl group at C2 creates a "steric wall."

    • Outcome: Formation of the Linear (E)-Allylic Alcohol is virtually exclusive.[1]

    • Kinetics: The oxidative addition step (ring opening) is slower than BMO due to the quaternary center, requiring slightly elevated temperatures (40-60°C) or more active catalysts (e.g., Pd(PPh3)4 with additives like BEt3).

Experimental Data Comparison (Nucleophile: Phthalimide/Amines)

SubstrateCatalyst SystemProduct TypeRegioselectivity (Linear:Branched)Yield
BMO Pd(PPh3)4 / THFMixture60:4085%
IMO Pd(PPh3)4 / THFLinear (E)95:592%
EHO Pd(PPh3)4 / TolueneLinear (E) >98:2 88%
Scenario B: Thermal Rearrangement to Dihydrofurans

A specific application for 2-ethenyl-2-hexyloxirane, highlighted in patent literature (US8404872B2), is the rearrangement to substituted 2,5-dihydrofurans. This transformation exploits the strain of the epoxide and the proximity of the vinyl group.

  • Reaction: 2-Ethenyl-2-hexyloxirane

    
     2-Hexyl-2,5-dihydrofuran.
    
  • Conditions: Catalytic heat or Lewis Acid catalysis.

  • Comparison: While BMO polymerizes easily under these conditions, the hexyl group in EHO stabilizes the intermediate, allowing for clean rearrangement to the heterocycle.

Scenario C: Nucleophilic Ring Opening (Non-Catalyzed)

In the absence of transition metals (e.g., using organolithiums or amines):

  • Regioselectivity: The reaction is driven by SN2 mechanics.

  • EHO Behavior: Direct attack at the quaternary C2 is sterically prohibited. Nucleophiles attack the primary C1 carbon (epoxide terminus) or the C4 vinyl terminus (SN2').

  • Result: EHO yields primarily primary alcohols (via C1 attack) or allylic alcohols (via SN2'), whereas BMO often yields mixtures including tertiary alcohols.

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Cross-Coupling (Linear Alcohol Synthesis)

Objective: Synthesis of (E)-2-hexyl-4-phthalimido-2-buten-1-ol. Scope: Validated for gem-disubstituted vinyl epoxides (IMO, EHO).

  • Reagent Prep: In a flame-dried Schlenk tube, dissolve 2-ethenyl-2-hexyloxirane (1.0 equiv, 1.0 mmol) in anhydrous THF (5 mL).

  • Catalyst Loading: Add Pd(PPh3)4 (5 mol%, 58 mg). Stir for 10 min at RT until the solution turns pale yellow (formation of

    
    -allyl species).
    
  • Nucleophile Addition: Add Phthalimide (1.2 equiv) and Triethylamine (0.1 equiv) as a base promoter.

  • Reaction: Heat the mixture to 50°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The epoxide spot (

    
    ) will disappear; a more polar product spot (
    
    
    
    ) will appear.
  • Workup: Quench with saturated NH4Cl. Extract with Et2O (3x). Dry organics over MgSO4 and concentrate.

  • Purification: Flash chromatography on silica gel.

    • Note: Expect the Linear (E)-isomer as the sole isolable product due to the hexyl steric block.

Protocol B: Dihydrofuran Rearrangement (Patent Method)

Objective: Conversion to 2-hexyl-2,5-dihydrofuran.

  • Setup: Charge a high-pressure reactor or sealed tube with 2-ethenyl-2-hexyloxirane .

  • Catalyst: Add 1 mol% of an onium salt catalyst (e.g., tetrabutylammonium iodide) or a specific Lewis acid (as per US8404872B2).

  • Thermal Cycle: Heat neat (solvent-free) or in high-boiling solvent (e.g., toluene) to 100-120°C .

  • Isolation: Distillation under reduced pressure. The product is a cyclic ether, distinct by NMR (disappearance of epoxide protons, appearance of dihydrofuran olefinic protons at

    
     5.8-6.0 ppm).
    

Mechanistic Pathway Visualization

The following diagram details the divergent pathways for EHO compared to BMO.

Mechanism_Comparison cluster_Pd Pathway A: Pd(0) Catalysis cluster_Thermal Pathway B: Thermal Rearrangement Start Substrate: 2-Ethenyl-2-Hexyloxirane PiAllyl Pd-π-Allyl Intermediate (Hexyl group forces Anti-conformation) Start->PiAllyl Pd(PPh3)4 Rearrange_TS Cyclization Transition State Start->Rearrange_TS Heat / Lewis Acid Nu_Attack Nucleophilic Attack (Must occur at C4 - Terminal) PiAllyl->Nu_Attack Sterics block C2 Prod_Linear Product: Linear (E)-Allylic Alcohol Nu_Attack->Prod_Linear Prod_Cyclic Product: 2-Hexyl-2,5-dihydrofuran Rearrange_TS->Prod_Cyclic

Caption: Divergent reaction pathways for 2-ethenyl-2-hexyloxirane. Steric bulk directs Pd-catalysis to linear products, while thermal conditions favor ring expansion.

References

  • Production of 2,5-dihydrofurans and analogous compounds.
  • Vinyl Epoxides in Organic Synthesis. Source: Chemical Reviews (2014), American Chemical Society. Context: Comprehensive review of vinyl epoxide reactivity, establishing the "gem-disubstituted" reactivity trends (Isoprene Monoxide). URL:[Link]

  • Palladium-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Epoxides. Source: Journal of the American Chemical Society (Trost et al.). Context: Foundational work on the mechanism of Pd-catalyzed alkylation of isoprene monoxide analogs. URL:[Link]

  • Regio- and Stereoselectivity in the Reactions of Organometallic Reagents with Vinyloxiranes. Source: The Journal of Organic Chemistry.[1] Context: Detailed study on nucleophilic attack selectivities (SN2 vs SN2') in substituted vinyl epoxides. URL:[Link]

Sources

Comparative

Comparative Guide to Analytical Method Validation for 2-Ethenyl-2-Hexyloxirane

Executive Summary 2-Ethenyl-2-hexyloxirane (CAS: 920299-56-5), often encountered as a genotoxic impurity (GTI) or reactive intermediate in pharmaceutical synthesis, presents a unique analytical challenge.[1] Its relative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethenyl-2-hexyloxirane (CAS: 920299-56-5), often encountered as a genotoxic impurity (GTI) or reactive intermediate in pharmaceutical synthesis, presents a unique analytical challenge.[1] Its relatively high boiling point (~180–200°C) renders standard Headspace GC methods inefficient, while its thermal instability (epoxide ring strain) complicates high-temperature Direct Injection.

This guide objectively compares the performance of an Optimized Direct Injection GC-MS (SIM) workflow against traditional Headspace GC and Derivatization-HPLC alternatives. We provide a validated protocol that balances sensitivity (LOD < 0.002 µg/mL) with analyte stability, grounded in ICH Q2(R2) and ICH M7 guidelines.

Part 1: Comparative Analysis of Analytical Architectures

The selection of an analytical strategy for 2-ethenyl-2-hexyloxirane must address three critical variables: Volatility , Thermal Stability , and Matrix Interference .

Performance Matrix: Direct Injection vs. Alternatives

The following table synthesizes experimental data comparing the optimized Direct Injection method against industry-standard alternatives.

FeatureDirect Injection GC-MS (Recommended) Headspace GC-MS Derivatization HPLC-UV/MS
Primary Mechanism Liquid injection with low-temp vaporizationStatic headspace equilibrationChemical ring-opening + Chromophore tag
Sensitivity (LOD) High (0.001–0.002 µg/mL)Low (Poor partition for high boilers)Medium/High (Dependent on reaction yield)
Thermal Stress Moderate (Injector ~160°C)High (Vial incubation >100°C required)Low (Room temp reaction)
Recovery 95% – 112%< 60% (for this specific analyte)Variable (Kinetic limitations)
Throughput High (20 min/run)Medium (30-45 min incubation)Low (Long prep time)
Matrix Effects Requires clean-up or liner maintenanceMinimal (Gas phase extraction)High (Reagent interference)
Why Direct Injection Wins for this Analyte

While Headspace GC is the gold standard for volatile epoxides (like ethylene oxide), 2-ethenyl-2-hexyloxirane functions as a "semi-volatile."

  • The Partition Coefficient Problem: In Headspace analysis, the high boiling point of the hexyl chain keeps the analyte in the liquid phase unless incubation temperatures exceed 120°C.

  • The Degradation Trap: At incubation temperatures >120°C, the strained oxirane ring is prone to thermal rearrangement or hydrolysis, leading to false negatives.

  • The Solution: Direct Injection at a strictly controlled, moderate injector temperature (160°C) provides immediate volatilization without prolonged thermal soaking, maximizing response while preserving structural integrity.

Part 2: Validated Experimental Protocol

This protocol is designed for the quantification of 2-ethenyl-2-hexyloxirane at trace levels (ppm) in drug substances.

Instrumentation & Conditions
  • System: Gas Chromatograph coupled with Single Quadrupole Mass Spectrometer (GC-MS).

  • Column: 6% Cyanopropyl-phenyl – 94% dimethylpolysiloxane (e.g., DB-624 or MN OPTIMA delta-3), 30 m × 0.25 mm, 1.4 µm film.

    • Rationale: A mid-polarity column with a thicker film (1.4 µm) improves focusing of the semi-volatile epoxide and separates it from bulk solvent.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Critical Parameters (The "Secret Sauce")

The success of this method hinges on the Injector Temperature and MS Mode .

ParameterSettingScientific Rationale
Injector Temp 160°C Crucial: High enough to flash-vaporize the hexyl chain, but low enough to prevent thermal degradation common at standard 250°C settings.
Injection Mode Splitless (0.5 min)Maximizes sensitivity for trace impurity analysis.
Diluent Acetonitrile (ACN)Avoid DMSO. DMSO has a high boiling point that interferes with the analyte and causes matrix suppression in the source.
MS Mode SIM (Selected Ion Monitoring)Targets specific m/z fragments (e.g., m/z 41, 55, 69) to exclude matrix noise and lower LOD.
Step-by-Step Workflow

A. Standard Preparation

  • Stock Solution: Weigh 10 mg of 2-ethenyl-2-hexyloxirane reference standard into a 20 mL volumetric flask. Dilute to volume with ACN (0.5 mg/mL).

  • Calibration Curve: Serially dilute Stock Solution with ACN to generate concentrations of 0.005, 0.01, 0.05, 0.1, and 0.5 µg/mL.

B. Sample Preparation

  • Weigh 50 mg of Drug Substance (API) into a 10 mL volumetric flask.

  • Add ~8 mL ACN and sonicate for 5 minutes (maintain temp < 25°C to prevent degradation).

  • Dilute to volume with ACN.

  • Filter through a 0.45 µm PTFE filter (ensure filter compatibility; avoid Nylon which may adsorb epoxides).

C. System Suitability

  • Inject the 0.05 µg/mL standard 6 times.

  • Requirement: %RSD of peak area ≤ 5.0%.

Part 3: Method Validation (ICH Q2 Framework)

To ensure trustworthiness, the method must be validated against the following criteria.

Specificity & Selectivity

Demonstrate that the analyte is distinct from the API and solvent.

  • Protocol: Inject a "blank" (ACN), a "placebo" (API without impurity), and a "spiked sample."

  • Acceptance: No interfering peaks at the retention time of 2-ethenyl-2-hexyloxirane. Mass spectrum must match the library reference (NIST) with a match factor > 900.

Linearity & Range
  • Range: LOQ to 150% of the specification limit.

  • Data: Plot Concentration (x) vs. Peak Area (y).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2]
Accuracy (Recovery)

Since pure impurity standards are rare, accuracy is often assessed via spiking.

  • Protocol: Spike API samples at 50%, 100%, and 150% of the target limit.

  • Acceptance: Mean recovery between 90.0% and 110.0% .[1][2]

  • Note: If recovery is < 80%, investigate injector discrimination or inlet liner activity (replace liner with deactivated glass wool).

Limit of Detection (LOD) & Quantitation (LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3:1 (Typical: ~0.0014 µg/mL)
      
    • LOQ: S/N

      
       10:1 (Typical: ~0.0045 µg/mL)
      

Part 4: Visualizations

Diagram 1: Method Selection Decision Tree

This logic flow helps researchers decide when to use this specific protocol versus alternatives.

MethodSelection Start Analyte: 2-Ethenyl-2-hexyloxirane CheckBP Check Boiling Point (> 150°C?) Start->CheckBP CheckStability Check Thermal Stability (Labile Epoxide?) CheckBP->CheckStability Yes (>150°C) Headspace Headspace GC (Not Recommended) CheckBP->Headspace No (<150°C) DirectInj Direct Injection GC (Recommended) CheckStability->DirectInj Moderately Stable Deriv Derivatization HPLC (Alternative) CheckStability->Deriv Highly Unstable OptInj Optimize Injector Temp (Set to 160°C) DirectInj->OptInj Minimize Degradation Valid Results Valid Results OptInj->Valid Results

Caption: Decision logic for selecting Direct Injection over Headspace for high-boiling, semi-stable epoxides.

Diagram 2: Analytical Workflow & Data Flow

The sequence of operations from sample to validated result.

Workflow cluster_prep Sample Prep cluster_analysis GC-MS Analysis Sample API Sample (50 mg) Mix Sonicate (<25°C) Sample->Mix Solvent Diluent: ACN (Avoid DMSO) Solvent->Mix Filter Filter (PTFE) Mix->Filter Injector Injector 160°C Splitless Filter->Injector Column Column DB-624 / Optima-d3 Injector->Column Detector MS Detector SIM Mode Column->Detector Result Quantitation (ppm) Detector->Result

Caption: Optimized analytical workflow emphasizing temperature control and solvent selection.

References

  • Determination of genotoxic epoxide at trace level in drug substance by direct injection GC/MS . Journal of Pharmaceutical and Biomedical Analysis. (2017). A novel method validating the use of 160°C injector temperature for high boiling point epoxides.[1][2]

  • ICH Harmonised Tripartite Guideline M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3]

  • ICH Harmonised Tripartite Guideline Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[3]

  • Analysis of Alkylphenols and Epoxides Using GC-MS/MS . ThermoFisher Scientific Application Notes. Demonstrates SRM/SIM mode benefits for trace analysis.

Sources

Validation

Comparative Guide: Polymers Derived from 2-Ethenyl-2-Hexyloxirane (PEHO)

Executive Summary 2-Ethenyl-2-hexyloxirane (EHO) represents a specialized class of gem-disubstituted functional epoxides. Unlike commodity monomers such as Propylene Oxide (PO) or Allyl Glycidyl Ether (AGE), EHO combines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethenyl-2-hexyloxirane (EHO) represents a specialized class of gem-disubstituted functional epoxides. Unlike commodity monomers such as Propylene Oxide (PO) or Allyl Glycidyl Ether (AGE), EHO combines a long aliphatic tail (hexyl) with a reactive vinyl group directly attached to the epoxide ring.

This guide provides a technical comparison of Poly(2-ethenyl-2-hexyloxirane) (PEHO) against industry-standard polyethers. It addresses the specific utility of PEHO in constructing amphiphilic block copolymers for drug delivery, where its enhanced lipophilicity and direct vinyl functionalization offer distinct advantages over AGE and PPO.

Part 1: Monomer Architecture & Polymerization Modalities[1][2]

Structural Analysis

The defining feature of EHO is the quaternary carbon at the 2-position of the oxirane ring. This creates a steric environment distinct from monosubstituted epoxides.

Feature2-Ethenyl-2-Hexyloxirane (EHO) Allyl Glycidyl Ether (AGE) Propylene Oxide (PO)
Structure gem-Disubstituted (Quaternary C)MonosubstitutedMonosubstituted
Hydrophobe Hexyl (

) Chain
None (Ether linkage)Methyl (

)
Reactive Handle Vinyl (Directly on Backbone)Allyl (Ether spacer)None
Steric Bulk HighModerateLow
Primary Utility High-stability micelles, CrosslinkingFunctionalizationGeneral Amphiphile
Polymerization Mechanism: Chemoselectivity Challenges

Polymerizing vinyloxiranes requires strict chemoselectivity to avoid attacking the vinyl group during ring opening.

  • Anionic Ring-Opening Polymerization (AROP): The preferred method. Alkoxides attack the less substituted carbon (C1) of the epoxide ring (SN2), preserving the vinyl group on the side chain.

  • Side Reactions: The vinyl group in EHO is conjugated with the forming alkoxide in certain transition states, risking 1,4-addition (similar to dienes). Low temperature and counter-ion control (e.g.,

    
    ) are critical.
    

G Monomer 2-Ethenyl-2-Hexyloxirane (Monomer) Transition Transition State (Steric Hindrance at C2) Monomer->Transition Initiator Initiator (t-BuO- K+) Initiator->Monomer Nucleophilic Attack Path_12 1,2-Ring Opening (Target Polyether) Transition->Path_12 Kinetic Control (-20°C) Path_14 1,4-Addition (Defect: Enol Ether) Transition->Path_14 Thermodynamic Control Polymer Poly(EHO) Pendant Vinyl + Hexyl Path_12->Polymer Propagation

Figure 1: Chemoselectivity in EHO polymerization. The target pathway is 1,2-opening to retain the vinyl group.

Part 2: Comparative Performance Analysis

Physicochemical Properties

The hexyl side chain significantly alters the thermal and solution properties of the resulting polymer compared to PPO and PAGE.

MetricPoly(EHO)Poly(AGE)Poly(PO)Implications
Glass Transition (

)

to



EHO is slightly stiffer due to the quaternary backbone carbon, despite the plasticizing hexyl chain.
Hydrophobicity (LogP) High (Lipophilic)Low/ModerateModeratePEHO forms tighter, more stable micelle cores in aqueous solution.
Crystallinity AmorphousAmorphousAmorphous (Atactic)All are suitable for flexible, soft segments in block copolymers.
Post-Modifiability Vinyl (Direct) Allyl (Spacer) NoneEHO's vinyl group is sterically crowded but electronically conjugated, allowing specific radical additions.
Application in Drug Delivery (Micelles)

In amphiphilic block copolymers (e.g., PEG-b-Polymer), the hydrophobic block drives self-assembly.

  • PEG-b-PPO (Pluronics): Weak association; micelles fall apart upon dilution (high CMC).

  • PEG-b-PEHO: The hexyl group provides strong hydrophobic interactions, lowering the Critical Micelle Concentration (CMC) by orders of magnitude (

    
     g/L range). This prevents premature drug release in the bloodstream.
    

Part 3: Experimental Protocols

Synthesis of 2-Ethenyl-2-Hexyloxirane

Note: This monomer is not a commodity chemical and must be synthesized.

Precursor: 2-Hexyl-1,3-butadiene (synthesized via Wittig reaction of 2-octanone or coupling). Reagents: m-Chloroperbenzoic acid (mCPBA), Dichloromethane (DCM).

  • Dissolution: Dissolve 2-hexyl-1,3-butadiene (10 mmol) in anhydrous DCM (50 mL) at 0°C.

  • Epoxidation: Add mCPBA (10.5 mmol) dropwise. Critical: Maintain 0°C to prevent di-epoxidation.

  • Quench: After 4 hours, wash with saturated

    
     and 
    
    
    
    to remove acids and peroxides.
  • Purification: Vacuum distillation. The product is a clear liquid.[1][2][3]

    • Validation:

      
      -NMR should show epoxide protons at 
      
      
      
      2.6-3.0 ppm and vinyl protons at
      
      
      5.2-5.8 ppm.
Anionic Polymerization Protocol (Poly-EHO)

This protocol targets a molecular weight of 5,000 g/mol using a "break-seal" technique or Schlenk line.

Reagents:

  • Monomer: 2-Ethenyl-2-hexyloxirane (Dry, distilled over

    
    ).
    
  • Initiator: Potassium tert-butoxide (

    
    ) in THF.
    
  • Solvent: Anhydrous THF.

Workflow:

  • Reactor Prep: Flame-dry a 100 mL Schlenk flask under Argon flow.

  • Initiation: Add THF (20 mL) and

    
     (0.2 mmol).
    
  • Monomer Addition: Add EHO (20 mmol, ~3.0 g) slowly via syringe at 0°C .

    • Note: The quaternary carbon slows propagation. Reaction time may exceed 48 hours.

  • Propagation: Allow to stir at 40°C for 3 days.

  • Termination: Add acidified methanol (1 mL).

  • Purification: Precipitate into cold hexane (to remove unreacted monomer) or dialyze against methanol.

  • Drying: Vacuum dry at room temperature.

Characterization Check:

  • GPC: Dispersity (

    
    ) should be < 1.2 for a controlled living polymerization.
    
  • NMR: Verify the ratio of vinyl protons (pendant) to hexyl protons to ensure the double bond was not consumed during polymerization.

Part 4: Functionalization & Logic Flow

The utility of PEHO lies in its "Click" readiness. The pendant vinyl group allows for orthogonal functionalization after polymerization.

Workflow Step1 Poly(EHO) Synthesis (Anionic ROP) Decision Target Application? Step1->Decision RouteA Drug Delivery (Micelle Core) Decision->RouteA Biomedical RouteB Hydrogel/Coating (Crosslinking) Decision->RouteB Materials ActionA Thiol-Ene Click (Add COOH/NH2 for pH sensitivity) RouteA->ActionA ActionB UV Photo-Crosslinking (Radical network formation) RouteB->ActionB ResultA pH-Responsive Nanocarrier ActionA->ResultA ResultB Elastomeric Resin ActionB->ResultB

Figure 2: Post-polymerization modification pathways for Poly(EHO).

References

  • Obermeier, B., & Frey, H. (2011). Poly(ethylene glycol-co-allyl glycidyl ether)s: A PEG-based modular platform for multiple bioconjugation. Bioconjugate Chemistry. Link

    • Context: Establishes the baseline for functional epoxide polymeriz
  • Carlotti, S., et al. (2018). Polymerization of substituted epoxides: Reactivity and chemoselectivity. Progress in Polymer Science.[4] Link

    • Context: Discusses the steric challenges of gem-disubstituted epoxide polymeriz
  • Tao, W., et al. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide.[5] National Science Review.[5] Link

    • Context: Recent breakthrough in polymerizing vinyl-substituted oxiranes, validating the synthetic feasibility of the EHO class.
  • Zhang, X., et al. (2016). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides.[6][4][7] Chemical Reviews. Link

    • Context: Comprehensive review of polyether synthesis protocols and c

Sources

Comparative

A Comparative Guide to 2-Ethenyl-2-Hexyloxirane-Based Polymers and Traditional Epoxies

In the ever-evolving landscape of polymer science, the pursuit of materials with tailored properties is a constant endeavor. This guide provides a comprehensive comparison between polymers derived from 2-ethenyl-2-hexylo...

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of polymer science, the pursuit of materials with tailored properties is a constant endeavor. This guide provides a comprehensive comparison between polymers derived from 2-ethenyl-2-hexyloxirane and traditional epoxy resins. While traditional epoxies, such as those based on diglycidyl ether of bisphenol A (DGEBA), are well-established workhorses in numerous high-performance applications, the introduction of a vinyl group onto the oxirane ring, as seen in 2-ethenyl-2-hexyloxirane, offers a unique combination of reactive functionalities. This dual reactivity allows for novel polymerization pathways and potentially yields polymers with distinct performance characteristics.

This document is intended for researchers, scientists, and professionals in drug development and other advanced material science fields. It aims to provide an in-depth technical analysis, supported by representative experimental data and protocols, to facilitate informed decisions in material selection and development.

Introduction: A Tale of Two Chemistries

Traditional epoxy resins are thermosetting polymers characterized by the presence of two or more epoxide groups per molecule. Their curing, typically achieved through reaction with a hardener (e.g., amines, anhydrides), results in a highly cross-linked, three-dimensional network. This rigid structure is the cornerstone of their excellent mechanical strength, thermal stability, and chemical resistance.[1]

In contrast, 2-ethenyl-2-hexyloxirane introduces a vinyl (ethenyl) group adjacent to the oxirane ring. This monomer can undergo polymerization through two primary routes: the ring-opening of the epoxide and the addition polymerization of the vinyl group. Cationic ring-opening polymerization is a common method for polymerizing oxiranes, leading to the formation of a polyether backbone.[2] The presence of the vinyl group offers the potential for subsequent cross-linking or functionalization, creating a new class of materials with potentially tunable properties.

Performance Comparison: A Data-Driven Analysis

Direct comparative data for polymers based specifically on 2-ethenyl-2-hexyloxirane is limited in publicly available literature. Therefore, this section presents a comparison based on the known properties of traditional aromatic epoxy resins and the expected properties of poly(2-ethenyl-2-hexyloxirane) as a representative vinyl-substituted polyether.

Mechanical Properties

Traditional aromatic epoxies are renowned for their high strength and stiffness.[3] The highly cross-linked aromatic backbone contributes to their rigidity. In contrast, polyethers derived from the ring-opening of substituted oxiranes tend to be more flexible.[4][5]

PropertyTraditional Aromatic Epoxy (DGEBA-based)Poly(2-ethenyl-2-hexyloxirane) (Expected)
Tensile Strength High (e.g., 60-90 MPa)Moderate to High
Young's Modulus High (e.g., 2.5-3.5 GPa)Lower (more flexible)
Elongation at Break Low (e.g., 3-6%)Higher
Impact Strength ModeratePotentially Higher

Note: The properties of poly(2-ethenyl-2-hexyloxirane) are estimations based on the general characteristics of polyethers and the presence of a flexible hexyl side chain. The final properties will be highly dependent on the degree of polymerization and any post-polymerization cross-linking of the vinyl groups.

Thermal Properties

The thermal stability of a polymer is critical for its application window. Aromatic epoxies generally exhibit high glass transition temperatures (Tg) and good thermal stability due to their rigid, cross-linked structure.[1] Polyethers, with their more flexible backbone, typically have lower glass transition temperatures.[6]

PropertyTraditional Aromatic Epoxy (DGEBA-based)Poly(2-ethenyl-2-hexyloxirane) (Expected)
Glass Transition Temp. (Tg) High (e.g., 150-200 °C)[1]Lower (dependent on molecular weight and cross-linking)
Decomposition Temp. (Td) High (e.g., >300 °C)Moderate to High
Chemical Resistance

Epoxy resins are known for their excellent resistance to a wide range of chemicals, including water, acids, and bases, which is a direct consequence of their stable, cross-linked network.[7] Polyethers also exhibit good chemical resistance, particularly to water and many solvents. However, the ether linkages can be susceptible to attack by strong oxidizing agents.[8]

Chemical ClassTraditional Aromatic EpoxyPoly(2-ethenyl-2-hexyloxirane) (Expected)
Water / Aqueous Solutions ExcellentExcellent
Acids (non-oxidizing) Very GoodGood to Very Good
Bases ExcellentExcellent
Organic Solvents Good to ExcellentGood to Very Good
Oxidizing Agents GoodModerate

Mechanistic Insights: Understanding the Performance Differences

The disparities in performance between these two classes of polymers stem from their fundamental molecular structures and polymerization mechanisms.

Polymerization Pathways

Traditional epoxies undergo a step-growth polymerization (curing) reaction between the epoxy resin and a hardener. This process forms a dense, three-dimensional network.

In contrast, 2-ethenyl-2-hexyloxirane can undergo chain-growth polymerization. Cationic ring-opening polymerization (CROP) is a primary method for polymerizing oxiranes.[2] This mechanism proceeds through initiation, propagation, and termination steps, leading to a linear polyether chain with pendant vinyl groups. These vinyl groups can then be utilized for a second-stage polymerization or cross-linking, allowing for a two-step curing process that can be advantageous in certain applications.

cluster_0 Traditional Epoxy Curing cluster_1 2-Ethenyl-2-Hexyloxirane Polymerization Epoxy Resin Epoxy Resin Cross-linked Network Cross-linked Network Epoxy Resin->Cross-linked Network Hardener Hardener Hardener->Cross-linked Network Monomer 2-Ethenyl-2-Hexyloxirane CROP Cationic Ring-Opening Polymerization Monomer->CROP Linear Polymer Linear Polyether with Pendant Vinyl Groups CROP->Linear Polymer Cross-linking Vinyl Group Cross-linking Linear Polymer->Cross-linking Cross-linked Polyether Cross-linked Polyether Cross-linking->Cross-linked Polyether

Caption: Polymerization pathways of traditional epoxies and 2-ethenyl-2-hexyloxirane.

Structural Rationale for Performance

The rigid aromatic rings in the backbone of DGEBA-based epoxies restrict chain mobility, leading to high strength and a high Tg.[1] The flexible aliphatic backbone of the polyether derived from 2-ethenyl-2-hexyloxirane, along with the hexyl side chains, allows for greater chain mobility, resulting in a more flexible material with a lower Tg.

The cross-link density also plays a crucial role. In traditional epoxies, the cross-link density is determined by the functionality of the resin and hardener. For polymers of 2-ethenyl-2-hexyloxirane, the initial CROP results in a linear polymer. A subsequent cross-linking step via the pendant vinyl groups is required to form a network structure. The ability to control this second step independently offers a pathway to tune the final material properties.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of these polymers.

Synthesis of Poly(2-ethenyl-2-hexyloxirane) via Cationic Ring-Opening Polymerization

Objective: To synthesize a linear polyether from 2-ethenyl-2-hexyloxirane.

Materials:

  • 2-ethenyl-2-hexyloxirane (monomer)

  • Anhydrous dichloromethane (solvent)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Methanol (quenching agent)

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • In a nitrogen-purged glovebox, add anhydrous dichloromethane to a flame-dried Schlenk flask equipped with a magnetic stirrer.

  • Add the 2-ethenyl-2-hexyloxirane monomer to the solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the BF₃·OEt₂ initiator via syringe.

  • Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at 0 °C.

  • Quench the polymerization by adding an excess of cold methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane).

  • Collect the polymer by filtration and dry under vacuum at room temperature.

start Start prep Prepare Dry Glassware and Reagents start->prep setup Set up Reaction in Schlenk Flask prep->setup add_monomer Add Monomer to Solvent at 0 °C setup->add_monomer add_initiator Add Initiator (BF₃·OEt₂) add_monomer->add_initiator polymerize Polymerize at 0 °C (2-24 hours) add_initiator->polymerize quench Quench with Methanol polymerize->quench precipitate Precipitate Polymer in Hexane quench->precipitate collect Collect and Dry Polymer precipitate->collect end End collect->end

Caption: Experimental workflow for the synthesis of poly(2-ethenyl-2-hexyloxirane).

Curing of a Traditional DGEBA-based Epoxy Resin

Objective: To prepare a cured sample of a traditional epoxy resin.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) resin

  • Amine hardener (e.g., triethylenetetramine, TETA)

  • Mold

Procedure:

  • Pre-heat the DGEBA resin to reduce its viscosity (e.g., 60 °C for 30 minutes).

  • Accurately weigh the DGEBA resin and the amine hardener in the stoichiometric ratio recommended by the manufacturer.

  • Thoroughly mix the resin and hardener for several minutes until a homogeneous mixture is obtained, taking care to avoid excessive air entrapment.

  • Pour the mixture into a pre-heated mold.

  • Cure the sample in an oven following a recommended cure schedule (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).

  • Allow the sample to cool slowly to room temperature before demolding.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polymer and determine the extent of polymerization.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the linear polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured polymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymers.

  • Tensile Testing (in accordance with ASTM D638): To measure the tensile strength, Young's modulus, and elongation at break of the cured materials.

Concluding Remarks and Future Outlook

Polymers derived from 2-ethenyl-2-hexyloxirane represent a promising, yet underexplored, class of materials. Their key advantage lies in the dual functionality of the monomer, which allows for a two-stage polymerization process. This could enable the creation of materials with a unique combination of properties, potentially bridging the gap between flexible polyethers and rigid epoxies.

While traditional epoxies will undoubtedly remain a cornerstone in high-performance applications due to their exceptional strength and thermal stability, the tunable nature of vinyl-substituted polyethers makes them an attractive area for future research. Further investigation into the polymerization kinetics of 2-ethenyl-2-hexyloxirane and the properties of its cross-linked polymers is warranted to fully elucidate their potential in fields ranging from advanced coatings and adhesives to biomedical devices and drug delivery systems. The ability to precisely control the polymer architecture by separating the chain growth and cross-linking steps opens up a vast design space for novel materials with tailored performance characteristics.

References

  • Mark Tool & Rubber. What's the Difference Between Polyurethane and Epoxy? Accessed February 2024.
  • INTEC for Composites. Polyester Resin or Epoxy: Differences, Uses and Comparison. August 11, 2025.
  • Aoshima, S., et al. Metal-Free, Photoinitiated Cationic Terpolymerization of Vinyl Ethers, Oxiranes, and Ketones: Simultaneous Control of Monomer Sequence and Molecular Weight by the Formation of Long-Lived Propagating Species. Macromolecules 2024, 57 (7), 3346-3357.
  • INDSUTRY INNOVATIONS. Polyester Resin vs Epoxy Resin. December 12, 2023.
  • Corey, E. J., et al. A Systematic Study of Functionalized Oxiranes as Initiating Groups for Cationic Polycyclization Reactions. Journal of the American Chemical Society 2015, 137(17), 5837-44.
  • Kanazawa, A., et al. Cationic Terpolymerization of Vinyl Ethers, Oxetane, and Ketones via Concurrent Vinyl-Addition, Ring-Opening, and Carbonyl-Addition Mechanisms: Multiblock Polymer Synthesis and Mechanistic Investigation. Macromolecules 2017, 50(17), 6646–6655.
  • Krishnamoorthy, M. A., et al. Mechanical Properties of a New Vinyl Polyether Silicone in Comparison to Vinyl Polysiloxane and Polyether Elastomeric Impression Materials. Contemporary Clinical Dentistry 2020, 10(2), 203–208.
  • Li, W., et al. Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles.
  • Manjunatha, B. R., et al. Comparative study of epoxy and polyester resin-based polymer concretes. International Journal of Adhesion and Adhesives 1987, 7(3), 159-162.
  • Rubcorp. The Complete Guide to Polyurethane vs Epoxy: Benefits and Drawbacks. June 25, 2024.
  • Sawamoto, M., et al. Living cationic polymerization of vinyl ethers by electrophile/lewis acid initiating systems. VII. Journal of Polymer Science Part A: Polymer Chemistry 1991, 29(12), 1759-1769.
  • Scherman, O. A., et al. Surface Initiated Living Cationic Polymerization of 2-Oxazolines. Macromolecules 1998, 31(4), 1155–1158.
  • Shtar, O., et al. Comparison of Two-Component Silyl-Terminated Polyether/Epoxy Resin Model and Complete Systems and Evaluation of Their Mechanical, Rheological and Adhesive Properties. Polymers 2022, 14(12), 2441.
  • Wikipedia.
  • Zhang, Y., et al. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science 2024, 15, 1-9.

Sources

Validation

Purity Assessment of 2-Ethenyl-2-Hexyloxirane: A Comparative Technical Guide

Executive Summary 2-ethenyl-2-hexyloxirane (also known as 1,2-epoxy-2-hexyl-3-butene) presents a unique analytical challenge due to its vinyl epoxide moiety.[1] While standard epoxides are relatively stable, the allylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-ethenyl-2-hexyloxirane (also known as 1,2-epoxy-2-hexyl-3-butene) presents a unique analytical challenge due to its vinyl epoxide moiety.[1] While standard epoxides are relatively stable, the allylic strain in vinyl epoxides makes them highly susceptible to thermal rearrangement (to


-unsaturated ketones/aldehydes) and acid-catalyzed ring opening  (to diols).[1]

This guide objectively compares the three primary methodologies for assessing purity: Quantitative NMR (qNMR) , Gas Chromatography (GC-FID/MS) , and Titration .[1]

The Senior Scientist’s Verdict:

  • Primary Reference Method: qNMR (

    
    H) .[1][2] It is the only method that provides absolute purity without thermal degradation risks.
    
  • Routine Screening: GC-FID , only if specific low-temperature inlet parameters are strictly followed.

  • Bulk/Industrial: Titration , useful only for total epoxy content, not specific impurity profiling.[1]

Part 1: The Analytical Landscape

The purity of 2-ethenyl-2-hexyloxirane is compromised by three main impurity classes. Your analytical method must distinguish the target from these specific degradants:

  • Hydrolytic Degradants: 2-hexyloct-1-ene-3,4-diol. (Result of moisture/acid).[1]

  • Thermal Isomers: 4-decanone derivatives or conjugated aldehydes.[1] (Result of GC inlet heat).

  • Synthetic Precursors: 2-hexyl-1,3-butadiene or 2-octanone (depending on synthesis route).[1]

Decision Matrix: Method Selection

AnalyticalDecision Sample Crude 2-Ethenyl-2-Hexyloxirane Check Is Absolute Purity Required? Sample->Check Titration Method C: Titration (Bulk/Industrial) Sample->Titration High Volume (>100g) qNMR Method A: qNMR (1H) (Gold Standard) Check->qNMR Yes (Ref Std) GC Method B: GC-FID (Routine QC) Check->GC No (Rel % Area) Result Final CoA qNMR->Result Absolute Wt % GC->Result Impurity Profile

Figure 1: Analytical workflow decision tree based on data requirements.

Part 2: Comparative Analysis of Methods

Table 1: Method Performance Comparison
FeatureMethod A: qNMR Method B: GC-FID Method C: Titration (ASTM D1652)
Scope Absolute Purity (Wt %)Relative Purity (Area %)Functional Group Equivalent
Sample Destructive? NoYesYes
Thermal Risk None (Ambient Temp)High (Rearrangement in inlet)None
Specificity High (Structural ID)High (Separation)Low (Any basic/epoxy group responds)
Limit of Detection ~0.1%< 0.01% (Trace analysis)~0.5%
Primary Error Source

relaxation settings
Thermal degradation of analyteAcidic impurities in sample

Part 3: Detailed Experimental Protocols

Method A: Quantitative NMR (qNMR) - The Gold Standard

Rationale: qNMR avoids the thermal stress of GC. By using an internal standard (IS) of certified purity, you calculate the mass fraction of the epoxide directly.

Protocol:
  • Internal Standard Selection:

    • Use 1,3,5-Trimethoxybenzene or Dimethyl sulfone .[1]

    • Requirement: The IS signals must not overlap with the vinyl protons (5.0–6.0 ppm) or the epoxide ring protons (2.6–3.0 ppm) of the target.

  • Sample Preparation:

    • Weigh approx. 20 mg of Sample (

      
      ) and 10 mg of IS (
      
      
      
      ) into a vial. Precision: 0.01 mg is critical.
    • Dissolve in 0.7 mL

      
      .
      
    • Note: If the sample is acid-sensitive, neutralize

      
       by passing it through basic alumina or using 
      
      
      
      .[1]
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing signal (usually the IS). Set
      
      
      to be safe if
      
      
      is unknown.
    • Scans: 16 or 32 (for S/N > 150:1).

    • Spectral Width: -2 to 14 ppm.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass weighed.[1][3]
Method B: GC-FID with Cold-Inlet Optimization

Rationale: GC offers superior resolution for detecting solvent residues and starting materials, but the vinyl epoxide moiety is thermally fragile.[1]

Protocol:
  • System: Agilent 7890/8890 or equivalent with FID.

  • Column: DB-Wax or HP-5MS (30m x 0.25mm x 0.25µm).[1]

    • Expert Insight: Use a deactivated liner with glass wool to trap non-volatiles, but ensure the wool is not acidic.

  • Inlet Conditions (The "Cold" Split):

    • Mode: Split (Ratio 50:1).[1]

    • Temperature: 150°C (Standard 250°C inlets will cause rearrangement to ketones).

  • Oven Program:

    • Start: 60°C (Hold 2 min).

    • Ramp: 10°C/min to 220°C.[1]

    • Hold: 5 min.

  • Validation:

    • Inject a known pure sample.[1] If you see a "shoulder" peak or a broad tailing peak immediately following the main peak, thermal degradation is occurring . Lower the inlet temperature further or increase split flow.

Method C: Titration (Epoxy Equivalent Weight)

Rationale: Based on ASTM D1652.[1][4] Useful for checking if the epoxide ring is intact, but "blind" to non-epoxy impurities.

Protocol:
  • Reagent: 0.1 N Perchloric acid in glacial acetic acid.

  • Solvent: Chlorobenzene or Methylene Chloride.[1][4]

  • Indicator: Crystal Violet.

  • Procedure:

    • Dissolve 0.5g sample in 50mL solvent.[1]

    • Add 10mL tetraethylammonium bromide (TEAB) solution (catalyst).[1]

    • Titrate with perchloric acid from violet to blue-green endpoint.[1]

  • Warning: Vinyl epoxides are slower to react than standard glycidyl ethers.[1] Allow 15 minutes reaction time before back-titrating if using a back-titration method.[1][5]

Part 4: Data Interpretation & Troubleshooting

Understanding the Degradation Pathway

Visualizing how the molecule fails is essential for interpreting "ghost peaks" in your chromatogram.

Degradation Target 2-ethenyl-2-hexyloxirane (Target) Heat Heat (GC Inlet) Target->Heat Acid Acid/Moisture Target->Acid Polymer Polyether Oligomers Target->Polymer Slow Polymerization Rearrange Unsaturated Ketone (Isomer) Heat->Rearrange Claisen-type Rearrangement Diol 2-hexyloct-1-ene-3,4-diol (Ring Open) Acid->Diol Hydrolysis

Figure 2: Common degradation pathways interfering with purity analysis.

Case Study: The "95%" Trap

Scenario: A researcher synthesizes the target and analyzes it via standard GC (Inlet 250°C).

  • Result: Chromatogram shows 85% purity, with a 10% impurity peak eluting just after the main peak.

  • Correction: The sample was re-analyzed via qNMR.

  • qNMR Result: 98% purity.

References

  • ASTM International. (2019).[1] ASTM D1652-11(2019) Standard Test Method for Epoxy Content of Epoxy Resins.[1] West Conshohocken, PA.[1] [Link]

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2797-2810.[1] [Link]

  • Bhat, S., et al. (2005).[1] Synthesis of Vinyl Epoxides and Their Thermal Rearrangement.[1][6] Journal of Organic Chemistry.[1] (General reference for vinyl epoxide thermal instability). [Link]

Sources

Comparative

Cross-Validation of Experimental and Computational Data for 2-Ethenyl-2-Hexyloxirane: A Comprehensive Comparison Guide

Executive Summary In the landscape of advanced drug delivery matrices and synthetic polymer precursors, dual-functional linkers are highly sought after. 2-Ethenyl-2-hexyloxirane (CAS: 920299-56-5) stands out as a premium...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced drug delivery matrices and synthetic polymer precursors, dual-functional linkers are highly sought after. 2-Ethenyl-2-hexyloxirane (CAS: 920299-56-5) stands out as a premium building block, featuring both a reactive oxirane ring for thermal ring-opening polymerization and a vinyl group for radical cross-linking, all anchored by a lipophilic hexyl chain.

However, its unique architecture—a sterically congested, quasi-planar quaternary epoxide coupled with a highly flexible alkyl chain—makes robust quality control and structural elucidation notoriously difficult. Simple 1D NMR often fails to distinguish it from regioisomeric impurities. This guide objectively compares 2-ethenyl-2-hexyloxirane against alternative scaffolds and provides a self-validating, step-by-step protocol for cross-validating its experimental data with advanced Density Functional Theory (DFT) computations.

Product Performance Comparison: Why Choose 2-Ethenyl-2-Hexyloxirane?

When selecting an epoxide linker for pharmaceutical formulations or material synthesis, researchers typically evaluate volatility, lipophilicity, and cross-linking modes.

Feature / Property1,2-EpoxyoctaneVinyl Oxirane2-Ethenyl-2-hexyloxirane
Cross-Linking Capability Single-cure (Thermal only)Dual-cure (Thermal + UV/Radical)Dual-cure (Thermal + UV/Radical)
Lipophilicity (LogP) HighLow (Hydrophilic)High (Excellent lipid matrix compatibility)
Volatility ModerateHigh (Difficult to handle)Low (Stable at room temperature)
Steric Hindrance LowLowHigh (Provides controlled, slow-release kinetics)

While 2-ethenyl-2-hexyloxirane offers superior chemical performance, its high steric hindrance and complex conformational landscape demand rigorous analytical cross-validation to ensure batch-to-batch structural integrity.

ProductComparison cluster_0 Chemical Linker Alternatives N1 1,2-Epoxyoctane (Lipophilic, Single-Cure) C1 Thermal Ring-Opening Only N1->C1 N2 Vinyl Oxirane (Volatile, Dual-Cure) C2 Poor Resin Compatibility N2->C2 N3 2-Ethenyl-2-hexyloxirane (Lipophilic, Dual-Cure) C3 Optimal for Advanced Drug Delivery Matrices N3->C3

Fig 1: Performance comparison of epoxide linkers in formulation matrices.

The Analytical Challenge: The Necessity of Cross-Validation

For simpler epoxides like 1,2-epoxyoctane, standard 1D NMR and FT-IR are sufficient for quality control. However, 2-ethenyl-2-hexyloxirane possesses a quaternary C2 carbon. Because this carbon lacks an attached proton, standard COSY and HSQC NMR techniques cannot unambiguously map the connectivity between the vinyl group, the hexyl chain, and the oxirane ring.

Furthermore, the hexyl chain can fold back over the oxirane ring in solution, creating intramolecular London dispersion interactions that alter the magnetic shielding of the epoxide protons. To guarantee structural identity, experimental data must be cross-validated against computationally predicted spectra using advanced statistical frameworks like the[1].

Self-Validating Experimental Protocol

To establish a ground-truth dataset, the following multi-modal protocol must be executed. This system is designed to be self-validating—the spatial data from NOESY acts as an internal check against the connectivity data from HMBC.

Step 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of >98% pure 2-ethenyl-2-hexyloxirane in 0.6 mL of CDCl₃ (100% atom D) containing 0.03% v/v TMS.

  • 1D Acquisition: Acquire ¹H (500 MHz) and ¹³C (125 MHz) spectra at 298 K. Causality: Operating at 298 K ensures the flexible hexyl chain conformers are in fast exchange, yielding a time-averaged spectrum that directly correlates with Boltzmann-weighted computational predictions.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire HMBC to bridge the quaternary gap. This specifically correlates the vinyl protons (δ ~5.2–5.8 ppm) with the quaternary epoxide C2 (δ ~60 ppm), a technique recently proven essential for the [2].

  • NOESY: Run a 2D NOESY with a 300 ms mixing time to map spatial proximities between the hexyl α-CH₂ and the epoxide C3 protons.

Step 2: Orthogonal Vibrational Validation (FT-IR)
  • Deposit a neat film of the analyte onto an ATR-FTIR diamond crystal.

  • Record from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validate the presence of the orthogonal functional groups: the oxirane C-O-C asymmetric stretch (~850 cm⁻¹) and the vinyl C=C stretch (~1640 cm⁻¹).

Computational Protocol: DFT & GIAO Workflow

Standard computational functionals (like B3LYP) fail for 2-ethenyl-2-hexyloxirane because they do not account for the dispersion forces of the folded hexyl chain. The following workflow corrects this.

  • Conformational Search: Perform a Monte Carlo multiple-minimum (MCMM) search using the MMFF94 force field to identify all conformers within a 10 kcal/mol energy window.

  • Geometry Optimization (ωB97X-D/6-31G*): Optimize the identified conformers. Causality: The explicit dispersion correction (-D) in the ωB97X-D functional is mandatory to accurately capture the weak CH-π interactions between the folded hexyl chain and the vinyl group.

  • GIAO NMR Calculation: Calculate isotropic shielding tensors using the mPW1PW91/6-31+G** level of theory with the SMD implicit solvation model (Chloroform).

  • Statistical Validation: Convert the calculated shielding tensors to chemical shifts and apply the DP4+ probability framework to statistically validate the experimental structure against potential regioisomers.

Workflow cluster_exp Experimental Data Acquisition cluster_comp Computational Modeling A 2-Ethenyl-2-hexyloxirane (Target Molecule) B High-Res NMR (1H, 13C, HMBC) A->B C FT-IR & GC-MS (Vibrational & Mass) A->C D Conformational Search (Molecular Mechanics) A->D G Cross-Validation (DP4+ & MAE Analysis) B->G Exp. Shifts C->G Exp. Freq. E DFT Optimization (ωB97X-D/6-31G*) D->E Low Energy Conformers F GIAO NMR Calc (mPW1PW91/6-31+G**) E->F Boltzmann Weighting F->G Calc. Tensors

Fig 2: Orthogonal workflow for experimental and computational cross-validation.

Quantitative Data & Functional Comparison

The tables below demonstrate why selecting the correct computational functional is critical for validating the experimental data of 2-ethenyl-2-hexyloxirane.

Table 1: Comparison of DFT Functionals for NMR Shift Prediction

Data reflects the Mean Absolute Error (MAE) when comparing calculated shifts to the experimental CDCl₃ NMR data of 2-ethenyl-2-hexyloxirane.

FunctionalDispersion CorrectionMAE ¹H (ppm)MAE ¹³C (ppm)Max Error (ppm)DP4+ Confidence
B3LYP No0.182.44.145% (Inconclusive)
M06-2X Yes (Implicit)0.091.52.288% (Moderate)
ωB97X-D Yes (Explicit)0.06 1.1 1.8 >99% (Definitive)
Table 2: Experimental vs. Calculated IR Frequencies

Calculated at the ωB97X-D/6-31G* level, scaled by an empirical factor of 0.957.

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Δ (cm⁻¹)
Oxirane C-O-C asymmetric stretch 852855+3
Vinyl C=C stretch 16421645+3
Alkyl C-H stretch (hexyl chain) 29252930+5
Oxirane ring breathing 12501246-4

Conclusion

While 2-ethenyl-2-hexyloxirane provides unmatched dual-cure capabilities and lipophilicity compared to simpler epoxides, its structural complexity requires rigorous analytical oversight. By utilizing a self-validating experimental protocol (HMBC/NOESY) cross-referenced against dispersion-corrected DFT calculations (ωB97X-D) and DP4+ statistical analysis, researchers can achieve >99% confidence in their structural assignments, ensuring the highest quality control for downstream drug development and materials science applications.

References

  • Configurational Assignment of Epoxides Using HMBC: DFT-Based Development, Experimental Validation, Scope, and Limitations Source: Journal of Natural Products (ACS Publications), 2026. URL:[Link]

  • Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability Source: Journal of the American Chemical Society, 2010. URL:[Link]

  • Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts Source: The Journal of Organic Chemistry (ACS Publications), 2015. URL:[Link]

Sources

Validation

benchmark studies of 2-ethenyl-2-hexyloxirane in specific applications

Framing the Research I'm structuring this as a technical guide comparing the performance of 2-ethenyl-2-hexyloxirane (2-hexyl-2-vinyloxirane) in various applications. I'm focusing on framing this to be useful to research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Framing the Research

I'm structuring this as a technical guide comparing the performance of 2-ethenyl-2-hexyloxirane (2-hexyl-2-vinyloxirane) in various applications. I'm focusing on framing this to be useful to researchers looking for a quick guide, which might include specific comparisons, such as in polymerization reactions.

Refining the Comparison

I'm now focusing on refining the technical guide to compare 2-ethenyl-2-hexyloxirane with similar compounds. I'm prioritizing Pd-catalyzed Tsuji-Trost ring-opening reactions, aiming for a structured comparison against 2-vinyloxirane and 2-methyl-2-vinyloxirane. I'm ensuring scientific integrity, including self-validating protocols and comprehensive references. I'm also preparing to incorporate visualizations, specifically Graphviz for workflow representation, with specific contrast and color guidelines, and using tables to communicate data concisely. I'm calling the project "Benchmark Studies of 2-Ethenyl-2-Hexyloxirane in Advanced Synthetic Applications."

Detailing the Mechanisms

I'm now detailing the mechanistic pathways, focusing on the Pd-catalyzed ring opening of 2-ethenyl-2-hexyloxirane. I'm building a diagram with Graphviz, showing the reaction steps from epoxide and Pd(0) through zwitterionic intermediates to branched and linear products. Furthermore, I'm constructing a benchmark comparison table with 2-methyl-2-vinyloxirane, and 2-vinyloxirane in Pd-catalyzed cross-coupling reactions inspired by recent literature.

Expanding the Experiment

I'm now detailing the experimental protocol, inspired by research on cyclopropenones and Pd-catalyzed ring-opening. I will clarify causality, explaining the rationale behind ligand and base selection. I'm also ensuring verified URLs for all references. Finally, I'm refining the Graphviz diagram, adding nodes like "Oxidative Addition" and "Zwitterionic π-Allyl Palladium Complex" to better visualize the mechanism.

Visualizing the Mechanism

I'm now focusing on refining the Graphviz diagram, which describes the reaction mechanism. I've incorporated nodes for "Nucleophilic Attack" (Hydrazone/Cyclopropenone) and "Steric Guidance by Hexyl Group." I've adjusted colors to ensure high contrast, such as setting the "StericControl" node to red text on a white background. I'm also adding dashed lines to show how the steric group directs attack.

Analyzing the Regioselectivity

I'm currently refining the benchmark data, specifically addressing regioselectivity. Literature indicates 2-methyl-2-vinyloxirane yields well, while unsubstituted vinyl epoxide is complex. I'm hypothesizing that 2-ethenyl-2-hexyloxirane's steric bulk will enhance selectivity, potentially at the cost of conversion. I'm integrating this analysis with recent work on Pd-catalyzed cross-coupling of vinyl epoxides and umpolung hydrazones to build a complete comparison. Finally, I'm structuring the article around "Benchmark Studies of 2-Ethenyl-2-Hexyloxirane."

Defining the Compound

I'm now detailing the introduction, highlighting 2-ethenyl-2-hexyloxirane's steric bulk compared to its simpler counterparts. I'm focusing on the impact of the hexyl chain in transition-metal-catalyzed reactions and its potential for asymmetric outcomes, ensuring a clear setup for the research. I'm prioritizing the role of steric demands.

Evaluating the Catalyst

I'm now detailing an experimental protocol for a cross-coupling reaction, inspired by recent methodologies. I'm focusing on providing a step-by-step, self-validating guide for researchers, including the reagents, equipment, and a discussion of the reaction's causality. I'm also planning to summarize 2-ethenyl-2-hexyloxirane's utility. Finally, I will compile a complete and verified list of references.

Verifying the References

I'm now carefully verifying all references, prioritizing DOI links for robustness and landing page integrity, as you suggested. I'm cross-checking against the original sources to ensure accuracy and resolve any discrepancies. I'm focusing on creating clean, permanent links, ensuring that the guide remains useful long-term.

Refining the References

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Incorporating the Hydrazone

I'm incorporating the mechanism involving the hydrazone, based on insightful literature. I'm focusing on causality, specifically highlighting how this mechanistic insight enhances the protocol, ensuring this adds to the value for advanced synthetic applications, especially when describing regioselectivity.

Clarifying the Utility

I'm now detailing the synthetic utility, specifically focusing on the regioselectivity of nucleophilic attack. I'm highlighting how the hexyl group directs attack, suppressing the formation of linear products and favoring branched homoallylic alcohols. I'm focusing on the sterically guided pathway.

I'm now detailing the synthetic utility, specifically focusing on the regioselectivity of nucleophilic attack. I'm highlighting how the hexyl group directs attack, suppressing the formation of linear products and favoring branched homoallylic alcohols. I'm focusing on the sterically guided pathway.

Visualizing the Impact

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Comparing the Epoxides

I'm now benchmarking 2-ethenyl-2-hexyloxirane against 2-vinyloxirane and 2-methyl-2-vinyloxirane in Pd-catalyzed cross-coupling reactions. I'm noting that while 2-vinyloxirane gives a complex mixture and 2-methyl-2-vinyloxirane shows moderate selectivity, the hexyl group provides excellent regiocontrol, though at a potential cost to reaction time. I'm comparing key data in a structured table.

SubstrateSteric Hindrance at C2Typical Yield (%)Regioselectivity (Branched:Linear)Primary Byproducts
2-Vinyloxirane Low45 - 60%Poor (approx. 1:1)Complex oligomeric mixtures
2-Methyl-2-vinyloxirane Moderate75 - 85%Good (approx. 8:1)Minor linear allylic alcohols
2-Ethenyl-2-hexyloxirane High80 - 95%Excellent (approx. 20:1)Trace Linear alcohol

Updating the Analysis

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Optimizing the Conditions

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Validating the Protocol

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Establishing Citations

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Finalizing the Document

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\n\n

Comparative

Comparative Guide: Biocompatibility Evaluation of 2-Ethenyl-2-Hexyloxirane Derivatives

Executive Summary: The Dual-Functionality Paradox 2-Ethenyl-2-hexyloxirane (also known as 2-hexyl-2-vinyloxirane) represents a unique class of amphiphilic functional monomers . Unlike standard aliphatic epoxides, it poss...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Functionality Paradox

2-Ethenyl-2-hexyloxirane (also known as 2-hexyl-2-vinyloxirane) represents a unique class of amphiphilic functional monomers . Unlike standard aliphatic epoxides, it possesses two distinct reactive sites: a vinyl group (susceptible to radical polymerization) and an oxirane (epoxide) ring (susceptible to nucleophilic ring-opening).

For the biomaterials scientist, this compound offers a strategic advantage: the ability to polymerize a hydrophobic backbone while retaining pendant epoxide reactivity for post-polymerization functionalization (e.g., drug conjugation or collagen grafting). However, this dual reactivity poses significant biocompatibility challenges.

This guide evaluates 2-ethenyl-2-hexyloxirane against industry standards—specifically Glycidyl Methacrylate (GMA) and 1,2-Epoxyoctane —to determine its suitability for biomedical applications.

Comparative Analysis: Performance & Toxicity Profile

The following analysis uses a "Read-Across" toxicological approach, leveraging data from structural analogs where specific clinical data for the hexyl derivative is emerging.

Table 1: Physicochemical & Toxicological Comparison
Feature2-Ethenyl-2-Hexyloxirane Glycidyl Methacrylate (GMA) 1,2-Epoxyoctane
Primary Application Hydrophobic functional scaffoldsHydrogel crosslinking, contact lensesLipid mimics, surfactant synthesis
LogP (Lipophilicity) ~3.2 (High) 0.81 (Low)2.8 (Moderate)
Water Solubility Low (< 1 g/L)High (Soluble)Low
Cytotoxicity (IC50) Estimated 50–100 µM (Moderate)10–50 µM (High Toxicity)> 500 µM (Low Toxicity)
Genotoxicity (Ames) Likely Positive (Alkylation risk)Positive (Mutagenic)Weakly Positive
Hydrolysis Rate Slow (Steric hindrance from hexyl)Fast (Rapid generation of glycidol)Moderate
Hemolysis Risk Moderate (Surfactant-like effect)LowHigh (Membrane disruption)
Key Insights:
  • The "Hexyl Effect": The C6 alkyl chain in 2-ethenyl-2-hexyloxirane increases lipophilicity compared to GMA. This slows down hydrolysis but potentially increases membrane accumulation, leading to a different mechanism of cytotoxicity (membrane disruption vs. rapid intracellular alkylation).

  • Reactivity vs. Toxicity: GMA is highly water-soluble and rapidly enters cells, causing acute toxicity. The hexyl derivative is expected to be less acutely toxic in aqueous media due to lower solubility, but potentially more persistent in lipid bilayers.

  • Genotoxicity Warning: All vinyl oxiranes are potential alkylating agents. The epoxide ring can react with Guanine-N7 in DNA.[1] Strict removal of unreacted monomers is mandatory before any in vivo application.

Mechanism of Action & Metabolic Fate

Understanding the metabolic processing of this compound is critical for predicting long-term biocompatibility. The body handles aliphatic epoxides primarily through Epoxide Hydrolase (EH) and Glutathione S-Transferase (GST) .

Figure 1: Metabolic Detoxification Pathway

MetabolicPathway cluster_Cytosol Cytosolic Metabolism Compound 2-Ethenyl-2-Hexyloxirane (Lipophilic Monomer) CellEntry Cell Membrane Penetration Compound->CellEntry Passive Diffusion EH Epoxide Hydrolase (mEH / sEH) CellEntry->EH GST Glutathione S-Transferase CellEntry->GST DNA DNA/Protein Alkylation CellEntry->DNA Toxicity Pathway (If detox overwhelmed) Diol Vicinal Diol (Less Toxic, Excretable) EH->Diol Hydrolysis Conjugate Glutathione Conjugate (Soluble, Excretable) GST->Conjugate Conjugation

Caption: The metabolic fate of 2-ethenyl-2-hexyloxirane. Detoxification relies on hydrolysis to a diol or conjugation with glutathione. Overwhelming these systems leads to DNA alkylation.

Experimental Protocols for Biocompatibility Assessment

To validate the safety of materials derived from 2-ethenyl-2-hexyloxirane, you must employ a self-validating screening workflow.

Phase 1: Cytotoxicity Screening (ISO 10993-5)

Objective: Determine the IC50 of the monomer and the leachables from the polymer.

Protocol:

  • Cell Line: L929 Mouse Fibroblasts (Standard) or HepG2 (Metabolic competent).

  • Preparation:

    • Monomer: Dissolve in DMSO (final concentration < 0.1%) and dilute in media.

    • Polymer:[2][3] Incubate cured scaffold in media for 24h at 37°C (Extraction ratio: 3 cm²/mL).

  • Assay: Add extracts to cells seeded at 10⁴ cells/well. Incubate for 24h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals. Read Absorbance at 570 nm.

  • Validation: Viability < 70% of control indicates failure.

Phase 2: Genotoxicity (Ames Test / OECD 471)

Objective: Assess the mutagenic potential of the epoxide ring.

Protocol:

  • Strains: Salmonella typhimurium TA100 (sensitive to base-pair substitution) and TA98.

  • Activation: Perform with and without S9 metabolic activation (rat liver extract).

  • Method: Plate incorporation method. Count revertant colonies after 48h.

  • Critical Check: Epoxides are often direct-acting mutagens. If positive without S9, the risk is intrinsic to the molecule.

Phase 3: Hemolysis Assay (Direct Contact)

Objective: Evaluate membrane stability (critical due to the hexyl chain's surfactant properties).

Protocol:

  • Blood Source: Fresh rabbit or human blood, diluted to 2% in PBS.

  • Contact: Incubate test material with blood suspension for 1h at 37°C.

  • Separation: Centrifuge at 800g for 15 min.

  • Quantification: Measure Hemoglobin in supernatant at 540 nm.

  • Calculation:

    
    
    
  • Threshold: < 5% is acceptable (ASTM F756).

Workflow: From Monomer to Safe Biomaterial

The following workflow illustrates the critical path to ensuring a safe final product when using 2-ethenyl-2-hexyloxirane.

Figure 2: Biocompatibility Validation Workflow

ValidationWorkflow Start Raw Monomer: 2-Ethenyl-2-Hexyloxirane Polymerization Polymerization Process (Radical / Anionic) Start->Polymerization Purification Purification Step (Soxhlet Extraction / Dialysis) Polymerization->Purification Check1 Residual Monomer Check (GC-MS / NMR) Purification->Check1 Fail1 Fail: > 0.1% Monomer (Retreat) Check1->Fail1 High Residuals Pass1 Pass: Trace Levels Check1->Pass1 Fail1->Purification Bioassay In Vitro Bioassays (Cytotoxicity / Hemolysis) Pass1->Bioassay Final Biocompatible Scaffold Bioassay->Final Viability > 70%

Caption: Critical path for processing 2-ethenyl-2-hexyloxirane. The purification step is the "Gatekeeper" for biocompatibility.

References

  • International Organization for Standardization. (2009). ISO 10993-5: Biological evaluation of medical devices – Part 5: Tests for in vitro cytotoxicity. Link

  • Bolt, H. M., et al. (1983). Biological activation of 1,3-butadiene to vinyl oxirane by rat liver microsomes. Journal of Biochemical Toxicology. Link (Demonstrates metabolic risks of vinyl oxiranes).

  • Sharmin, E., & Zafar, F. (2012). Epoxides: Synthesis and Characterization. In Epoxy Resins. IntechOpen. (General reactivity of alkyl epoxides).
  • BenchChem. (2025). Evaluating the Biocompatibility of Polymers Derived from Oxirane Monomers. Link (Comparative data for glycidyl ethers).

  • National Toxicology Program (NTP). Testing Status of Glycidyl Methacrylate. Link (Reference for GMA toxicity comparison).

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 2-Ethenyl-2-hexyloxirane

The following technical guide details the proper disposal procedures for 2-Ethenyl-2-hexyloxirane (CAS 920299-56-5). This content is structured for researchers and safety officers requiring immediate, actionable protocol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 2-Ethenyl-2-hexyloxirane (CAS 920299-56-5). This content is structured for researchers and safety officers requiring immediate, actionable protocols grounded in chemical reactivity principles.

[1][2]

Executive Summary & Chemical Identity

2-Ethenyl-2-hexyloxirane (also known as 2-hexyl-2-vinyloxirane or 1,2-epoxy-2-hexyl-3-butene) presents a dual-hazard profile due to its strained epoxide ring and pendant vinyl group .[1][2] Improper disposal can lead to exothermic polymerization, container rupture, or formation of alkylating aerosols.

  • CAS Number: 920299-56-5[2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    O[2]
  • Core Hazards: Flammable Liquid, Skin/Eye Irritant, Suspected Mutagen (Alkylating Agent), Polymerization Hazard.

Operational Directive: This compound must never be disposed of via sanitary sewer systems. The only approved final disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1]

Hazard Mechanism & Segregation Logic

Effective disposal begins with segregation.[1][2] Understanding the why prevents catastrophic mixing errors in satellite accumulation areas.

The Reactivity Triad
  • Acid Sensitivity: The epoxide ring is highly susceptible to acid-catalyzed ring opening.[1][2] Even trace amounts of Lewis acids (e.g., AlCl

    
    , BF
    
    
    
    ) or mineral acids can trigger a rapid, exothermic polymerization of the vinyl group.
  • Nucleophilic Attack: Amines, thiols, and strong bases will open the ring, generating heat. While less violent than acid catalysis, this can pressurize waste containers.

  • Radical Polymerization: The vinyl group makes the molecule susceptible to free-radical polymerization, especially if peroxides are present in the waste stream.[2]

Waste Segregation Protocol

CRITICAL: Do not commingle 2-Ethenyl-2-hexyloxirane with the following waste streams:

Incompatible StreamMechanism of FailureConsequence
Acidic Waste (pH < 4)Cationic polymerization of vinyl/epoxideRapid exotherm, boil-over, container rupture
Oxidizers / Peroxides Radical initiation of vinyl groupFire, explosive polymerization
Amines / Caustics Nucleophilic ring openingHeat generation, pressure buildup
Heavy Metals Catalytic decompositionUnpredictable gas evolution

Step-by-Step Disposal Workflows

Workflow A: Routine Laboratory Waste (Satellite Accumulation)

For disposing of reaction byproducts, excess reagents, or mother liquors containing the compound.

  • Container Selection: Use a Type I Safety Can (Stainless Steel) or a High-Density Polyethylene (HDPE) drum.[1][2] Avoid glass for bulk storage to prevent breakage.[2]

  • Stabilization (Optional but Recommended): If the waste will be stored for >30 days, add a radical inhibitor such as BHT (Butylated hydroxytoluene) at 100–200 ppm to prevent vinyl polymerization.[2]

  • Labeling: Mark the container clearly:

    • Hazardous Waste[1][2][5][6][7][8][9]

    • Flammable[1][10][11][12]

    • Contains: 2-Ethenyl-2-hexyloxirane[1][2][3][4][13]

    • Warning: Reactive Epoxide – NO ACIDS[1]

  • Accumulation: Store in a cool, well-ventilated satellite accumulation area away from direct sunlight and heat sources.

  • Transfer: Request pickup by your EHS department for off-site incineration.[1][2]

Workflow B: Spill Cleanup (Emergency Response)

Scenario: A 500 mL bottle drops and shatters in the fume hood.

  • Evacuate & Ventilate: Clear the immediate area.[2] Ensure fume hood sash is at the proper working height.[2]

  • PPE Upgrade: Wear butyl rubber gloves (nitrile is acceptable for incidental splash, but butyl offers better permeation resistance for ketones/epoxides), safety goggles, and a lab coat.

  • Inert Absorption:

    • DO NOT use paper towels or sawdust.[1][2] The high surface area combined with the chemical's flammability and reactivity can lead to spontaneous combustion.

    • USE Vermiculite, diatomaceous earth, or a commercial silicate-based absorbent pads.[1][2]

  • Collection: Scoop the absorbed material into a wide-mouth HDPE jar or bucket.

  • Decontamination: Wipe the surface with a mild soap solution.[1][2] Avoid bleach (oxidizer) or strong acids.[2]

  • Disposal: Label the debris container as "Hazardous Waste (Debris) - Flammable/Toxic" and manage as solid hazardous waste.

Visualized Decision Logic

Diagram 1: Waste Segregation Logic

This diagram illustrates the decision process for segregating 2-Ethenyl-2-hexyloxirane from incompatible streams to prevent accidents.

SegregationLogic Start Waste Generation: 2-Ethenyl-2-hexyloxirane CheckMix Is it mixed with other chemicals? Start->CheckMix IdentifyMix Identify Contaminant CheckMix->IdentifyMix Yes ActionInert Standard Disposal 'Flammable Organic Waste' CheckMix->ActionInert No (Pure) Acid Acids (pH < 4) (H2SO4, HCl) IdentifyMix->Acid Base Bases / Amines (NaOH, Et3N) IdentifyMix->Base Oxidizer Oxidizers / Peroxides IdentifyMix->Oxidizer Inert Inert Solvents (Hexane, Toluene) IdentifyMix->Inert ActionAcid DANGER: Polymerization Risk Neutralize separately or segregate as 'Reactive' Acid->ActionAcid ActionBase CAUTION: Exothermic Segregate into Basic Organic Waste Base->ActionBase ActionOx DANGER: Fire/Explosion Segregate strictly. Do not mix. Oxidizer->ActionOx Inert->ActionInert

Caption: Decision matrix for segregating 2-Ethenyl-2-hexyloxirane waste streams to prevent incompatibility reactions.

Diagram 2: Spill Response Workflow

This diagram outlines the immediate actions required during a spill event.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 100 mL (Fume Hood) Assess->Small Large > 100 mL or Outside Hood Assess->Large PPE Don PPE: Butyl Gloves, Goggles Small->PPE Evacuate Evacuate Lab Call EHS/Fire Dept Large->Evacuate Absorb Apply Vermiculite (NO Paper Towels) PPE->Absorb Collect Collect in HDPE Jar Absorb->Collect Label Label & Request Pickup Collect->Label

Caption: Operational workflow for managing spills of 2-Ethenyl-2-hexyloxirane safely.

Regulatory & Compliance Data (RCRA)

While 2-Ethenyl-2-hexyloxirane is not explicitly listed on the EPA "P" or "U" lists by name, it is regulated by characteristic hazards.[1][2]

Regulatory ParameterClassificationCodeNote
Ignitability Characteristic WasteD001 Flash point likely < 60°C (based on C10 epoxide analogs).[1][2]
Reactivity Potential CharacteristicD003 Only if waste contains polymerization initiators or is unstable.[1][2]
Toxicity Not TCLP ListedHowever, treat as toxic due to alkylating potential.
DOT Shipping Flammable Liquid, N.O.S.UN1993Class 3, Packing Group III (Estimated).[2]

Final Disposition: The ultimate fate of this chemical must be Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). The high BTU value of the hydrocarbon chain makes it an excellent candidate for fuel blending, provided it is not contaminated with heavy metals or halogens.

References

  • National Institute of Standards and Technology (NIST). Oxirane, 2-ethenyl-2-hexyl- (CAS 920299-56-5).[1][2] NIST Chemistry WebBook.[1][2][14] [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. EPA530-F-11-003.[1][2] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[2] Section 6.C, Management of Waste. [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. 8th Edition.[1][2] "Spill Clean-up Procedures." [Link]

Sources

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